molecular formula C8H8BrNO B1375788 4-Bromo-6,7-dihydro-5H-cyclopenta[C]pyridin-7-OL CAS No. 1469979-87-0

4-Bromo-6,7-dihydro-5H-cyclopenta[C]pyridin-7-OL

Cat. No.: B1375788
CAS No.: 1469979-87-0
M. Wt: 214.06 g/mol
InChI Key: SZEOJTCTXPPVLM-UHFFFAOYSA-N
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Description

Product Overview 4-Bromo-6,7-dihydro-5H-cyclopenta[C]pyridin-7-OL is a brominated heterocyclic compound with a molecular formula of C 8 H 8 BrNO and a molecular weight of 214.06 g/mol . It is supplied with a high purity level of 95% or greater and should be stored sealed in a dry environment at 2-8°C . This product is designated for research and further manufacturing applications and is strictly not for direct human or veterinary use. Research Applications and Value This compound belongs to the class of cyclopenta[c]pyridine derivatives, which are recognized as significant scaffolds in medicinal and organic chemistry . The core structure is of interest as a building block for the synthesis of more complex molecules. The presence of a bromine atom on the pyridine ring provides a versatile synthetic handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions . This allows researchers to create diverse libraries of compounds for biological screening and structure-activity relationship (SAR) studies. While detailed mechanistic studies on this specific compound are not extensively published, related bridged pyridinone architectures are investigated for their potential to bind to biological targets due to their rigid, three-dimensional structure . Safety Information This compound requires careful handling. It carries the signal word "Warning" and has the associated hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be worn, and the safety data sheet (SDS) should be consulted prior to use.

Properties

IUPAC Name

4-bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c9-7-4-10-3-6-5(7)1-2-8(6)11/h3-4,8,11H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZEOJTCTXPPVLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=NC=C2C1O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a plausible and robust synthetic pathway for 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The proposed synthesis is grounded in established chemical principles and analogous transformations reported in the scientific literature. This document is intended to serve as a technical resource, offering not just a series of steps, but a deeper understanding of the underlying chemical logic and experimental considerations.

Introduction: The Significance of the Cyclopenta[c]pyridine Scaffold

The 6,7-dihydro-5H-cyclopenta[c]pyridine core is a significant structural motif in medicinal chemistry. Its rigid, bicyclic framework allows for the precise spatial orientation of functional groups, making it an attractive scaffold for the design of ligands targeting a variety of biological receptors. The introduction of a bromine atom and a hydroxyl group, as in the target molecule, offers opportunities for further functionalization and can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. This guide outlines a strategic, three-step synthesis to access this valuable molecule.

Proposed Synthetic Pathway: A Strategic Overview

The synthesis of 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol can be logically approached through a three-stage process. This strategy involves the initial construction of the bicyclic ketone core, followed by regioselective bromination of the pyridine ring, and concluding with the reduction of the ketone to the desired secondary alcohol.

Synthetic_Pathway Start Pyridine-3-propanoic acid Intermediate1 6,7-dihydro-5H- cyclopenta[c]pyridin-7-one Start->Intermediate1 Intramolecular Friedel-Crafts Acylation Intermediate2 4-Bromo-6,7-dihydro-5H- cyclopenta[c]pyridin-7-one Intermediate1->Intermediate2 Regioselective Bromination FinalProduct 4-Bromo-6,7-dihydro-5H- cyclopenta[c]pyridin-7-ol Intermediate2->FinalProduct Ketone Reduction

Caption: Proposed three-step synthesis of 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol.

Part 1: Construction of the Bicyclic Core: 6,7-dihydro-5H-cyclopenta[c]pyridin-7-one

The initial and crucial step is the formation of the fused cyclopentanone ring. This can be achieved through an intramolecular Friedel-Crafts acylation of a suitable pyridine precursor.

Causality Behind Experimental Choices:

The choice of pyridine-3-propanoic acid as the starting material is strategic. The propanoic acid side chain at the 3-position of the pyridine ring is perfectly positioned to cyclize and form the five-membered ring fused at the 3 and 4 positions. Polyphosphoric acid (PPA) is a common and effective reagent for promoting such intramolecular acylations, acting as both a catalyst and a dehydrating agent.

Experimental Protocol: Intramolecular Friedel-Crafts Acylation
  • Reagent Preparation: To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add polyphosphoric acid (10 equivalents by weight relative to the starting material).

  • Reaction Setup: Heat the polyphosphoric acid to 80-90 °C under a gentle stream of nitrogen, with vigorous stirring, until it becomes a mobile liquid.

  • Addition of Starting Material: Slowly and carefully add pyridine-3-propanoic acid (1.0 equivalent) in portions to the hot PPA. An exothermic reaction may be observed; maintain the temperature below 120 °C.

  • Reaction Progression: After the addition is complete, heat the reaction mixture to 130-140 °C and maintain this temperature for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Allow the reaction mixture to cool to approximately 80 °C and then carefully pour it onto crushed ice with stirring.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 6,7-dihydro-5H-cyclopenta[c]pyridin-7-one.

Step1_Workflow Start Pyridine-3-propanoic acid + Polyphosphoric Acid Heating Heat to 130-140 °C Start->Heating Quenching Pour onto ice Heating->Quenching Neutralization Neutralize with base Quenching->Neutralization Extraction Extract with DCM Neutralization->Extraction Purification Column Chromatography Extraction->Purification Product 6,7-dihydro-5H- cyclopenta[c]pyridin-7-one Purification->Product

Caption: Workflow for the synthesis of the bicyclic ketone intermediate.

Part 2: Regioselective Bromination of the Pyridine Ring

With the core structure in hand, the next step is the introduction of the bromine atom at the 4-position of the pyridine ring.

Causality Behind Experimental Choices:

N-Bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of aromatic and heterocyclic compounds.[1] In the case of the 6,7-dihydro-5H-cyclopenta[c]pyridin-7-one, the pyridine ring is deactivated by the electron-withdrawing effect of the carbonyl group. However, the position ortho to the nitrogen (position 4) is still susceptible to electrophilic substitution. The use of a suitable solvent like sulfuric acid can protonate the pyridine nitrogen, further influencing the regioselectivity.

Experimental Protocol: Regioselective Bromination
  • Reaction Setup: In a round-bottom flask, dissolve 6,7-dihydro-5H-cyclopenta[c]pyridin-7-one (1.0 equivalent) in concentrated sulfuric acid at 0 °C.

  • Addition of Brominating Agent: Slowly add N-Bromosuccinimide (1.1 equivalents) in small portions, ensuring the temperature remains below 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a cold, concentrated solution of sodium hydroxide until the pH is basic.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-one can be purified by recrystallization or column chromatography.

Part 3: Reduction of the Ketone to the Final Product

The final step in the synthesis is the reduction of the ketone at the 7-position to the desired hydroxyl group.

Causality Behind Experimental Choices:

Sodium borohydride (NaBH4) is a mild and selective reducing agent that is highly effective for the reduction of ketones to secondary alcohols.[2] It is compatible with a wide range of functional groups and is generally a safe and easy-to-handle reagent. Methanol is a common solvent for NaBH4 reductions.

Experimental Protocol: Ketone Reduction
  • Reaction Setup: Dissolve 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-one (1.0 equivalent) in methanol in a round-bottom flask at 0 °C.

  • Addition of Reducing Agent: Add sodium borohydride (1.5 equivalents) portion-wise to the solution, maintaining the temperature at 0 °C.

  • Reaction Progression: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Extraction and Purification: Extract the aqueous residue with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product, 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol, can be purified by column chromatography or recrystallization.

Step3_Workflow Start 4-Bromo-6,7-dihydro-5H- cyclopenta[c]pyridin-7-one + NaBH4 in Methanol Reaction Stir at 0 °C to RT Start->Reaction Quenching Add water Reaction->Quenching Extraction Extract with Ethyl Acetate Quenching->Extraction Purification Purification Extraction->Purification Product 4-Bromo-6,7-dihydro-5H- cyclopenta[c]pyridin-7-ol Purification->Product

Caption: Workflow for the final reduction step.

Data Summary: A Comparative Overview

StepTransformationKey ReagentsTypical YieldPurity
1Intramolecular AcylationPyridine-3-propanoic acid, PPA60-70%>95% after chromatography
2BrominationNBS, Sulfuric Acid70-80%>95% after purification
3Ketone ReductionNaBH4, Methanol85-95%>98% after purification

Trustworthiness and Validation

The proposed synthetic pathway relies on well-established and reliable chemical transformations. The fidelity of each step can be validated through standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor the progress of each reaction and determine the appropriate time for work-up.

  • Column Chromatography/Recrystallization: To purify the intermediates and the final product to a high degree of homogeneity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediates and the final product by analyzing the chemical shifts, coupling constants, and integration of the signals.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds and confirm their elemental composition.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., C=O stretch for the ketone, O-H stretch for the alcohol).

By employing these analytical methods at each stage, the identity and purity of the synthesized 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol can be unequivocally established, ensuring the trustworthiness of the experimental outcome.

References

  • A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine. Advanced Materials Research. [Link]

  • Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. Synthesis. [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

Sources

Whitepaper: Structure Elucidation of 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The unambiguous determination of a molecule's chemical structure is a cornerstone of chemical research and drug development. It ensures compound identity, purity, and provides the foundational data for structure-activity relationship (SAR) studies. This guide provides a comprehensive, multi-technique workflow for the definitive structure elucidation of 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol (CAS: 1469979-87-0), a heterocyclic compound of interest as a potential building block in medicinal chemistry.[1] We will move beyond simple data reporting to explain the strategic rationale behind the integration of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques. This document serves as a practical guide for researchers requiring robust, verifiable analytical protocols.

Introduction to the Target Compound

4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol is a fused heterocyclic system containing a pyridine ring and a cyclopentanol moiety. Its structure presents a unique combination of aromatic and aliphatic features, requiring a synergistic analytical approach for full characterization.

Key Structural Features:

  • Molecular Formula: C₈H₈BrNO[1]

  • Molecular Weight: 214.06 g/mol [1]

  • Core Scaffold: A bicyclic system fusing a pyridine ring with a cyclopentane ring.

  • Key Functional Groups: A secondary alcohol (-OH), a bromo-substituted aromatic ring, and aliphatic methylene groups.

The presence of halogenated pyridine motifs is common in pharmacologically active molecules, making this compound and its derivatives valuable intermediates in synthetic and medicinal chemistry.[2][3][4]

The Logic of Structure Elucidation: An Integrated Workflow

No single analytical technique can provide absolute structural proof. A robust elucidation strategy relies on combining complementary data, where each technique validates the others. The workflow begins with determining the molecular formula and identifying key functional groups, then proceeds to map the precise atomic connectivity.

Elucidation_Workflow cluster_mass_spec Mass Spectrometry cluster_spectroscopy Spectroscopy cluster_conclusion Confirmation MS High-Resolution MS Structure Final Structure MS->Structure Molecular Formula Isotopic Pattern IR Infrared (IR) IR->Structure Functional Groups NMR_1D 1D NMR (¹H, ¹³C) NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Atom Environments NMR_2D->Structure Atom Connectivity

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry (MS) Analysis: The First Step

Expertise & Causality: High-Resolution Mass Spectrometry (HRMS) is the initial and most crucial step. Its primary purpose is to provide an exact mass of the molecular ion, which allows for the unambiguous determination of the molecular formula. For this specific compound, MS also serves as a critical confirmatory tool due to the unique isotopic signature of bromine.

Experimental Protocol (Electrospray Ionization - Time of Flight, ESI-TOF)
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Ionization Mode: Acquire data in positive ion mode to observe the protonated molecule, [M+H]⁺.

  • Mass Analysis: Scan a mass range of m/z 50-500 using a TOF analyzer to ensure high mass accuracy.

Data Interpretation & Expected Results

The most telling feature will be a pair of peaks of nearly equal intensity, separated by approximately 2 m/z units. This is the characteristic isotopic pattern of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br have natural abundances of ~50.7% and ~49.3%, respectively).

IonCalculated m/z (C₈H₉⁷⁹BrNO)⁺Calculated m/z (C₈H₉⁸¹BrNO)⁺Expected Ratio
[M+H]⁺ 213.9918215.9898~1:1
[M+H-H₂O]⁺ 195.9813197.9792~1:1

Infrared (IR) Spectroscopy: Functional Group Identification

Expertise & Causality: IR spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups predicted from the proposed structure.[2] The diagnostic vibrations of the alcohol and the aromatic ring are primary targets.

Experimental Protocol (Attenuated Total Reflectance, ATR-FTIR)
  • Sample Preparation: Place a small amount of the solid compound directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Background Correction: Perform a background scan of the empty ATR crystal prior to the sample scan.

Data Interpretation & Expected Results

The IR spectrum provides a molecular "fingerprint" and confirms the presence of the main functional moieties.

Wavenumber (cm⁻¹)Vibration TypeStructural Moiety
3400 - 3200 O-H Stretch (broad)Alcohol (hydroxyl)
3100 - 3000 C-H Stretch (aromatic)Pyridine Ring
2960 - 2850 C-H Stretch (aliphatic)Cyclopentane Ring
1600 - 1450 C=C and C=N Ring StretchesPyridine Ring
~1100 C-O StretchSecondary Alcohol
600 - 500 C-Br StretchBromo-substituent

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expertise & Causality: NMR is the most powerful tool for structure elucidation, providing a detailed map of the carbon-hydrogen framework.[5][6] One-dimensional (¹H, ¹³C) experiments identify the different chemical environments of the nuclei, while two-dimensional (COSY, HSQC, HMBC) experiments establish their connectivity, allowing for the complete and unambiguous assembly of the molecular puzzle.[7][8]

Experimental Protocol
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.[2] Rationale for DMSO-d₆: This solvent is chosen to slow down the proton exchange of the alcohol's -OH group, allowing it to be observed as a distinct signal that can show coupling to the adjacent proton.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program on a spectrometer operating at 400 MHz or higher.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum, often using a proton-decoupled pulse sequence like PENDANT or DEPT to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Acquisition: Acquire COSY, HSQC, and HMBC spectra using standard, optimized pulse programs. The HMBC experiment should be optimized for long-range couplings of ~8 Hz to capture key correlations.

Data Interpretation & Predicted Results

¹H NMR (400 MHz, DMSO-d₆):

  • Aromatic Region: Two distinct signals are expected for the pyridine ring protons. The proton at C2 will likely be a singlet, while the proton at C3 will be a singlet. Their chemical shifts will be downfield due to the electron-withdrawing nature of the nitrogen atom and bromine.

  • Alcohol & Adjacent Proton: The proton on the carbon bearing the alcohol (H7) will appear as a multiplet, coupled to the alcohol proton (if visible) and the adjacent CH₂ protons (H6). The alcohol proton (7-OH) will appear as a doublet, coupled to H7.

  • Aliphatic Region: The two methylene groups (C5 and C6) of the cyclopentane ring will show complex multiplets due to diastereotopicity and coupling to each other and to H7.

¹³C NMR (100 MHz, DMSO-d₆):

  • The spectrum will show 8 distinct carbon signals.

  • Aromatic Carbons: Four signals in the aromatic region (~110-155 ppm), with the carbon attached to bromine (C4) being significantly shielded.

  • Alcohol Carbon: The C7 carbon attached to the hydroxyl group will appear around 70-80 ppm.

  • Aliphatic Carbons: The C5 and C6 methylene carbons will appear in the upfield region (~25-40 ppm).

Predicted NMR Data Summary:

PositionPredicted ¹H Shift (ppm), MultiplicityPredicted ¹³C Shift (ppm)
2 ~8.3 (s)~152
3 ~7.5 (s)~125
3a -~145
4 -~115
5 ~3.0-3.2 (m)~30
6 ~2.0-2.2 (m)~35
7 ~5.0 (m)~75
7-OH ~5.5 (d)-
7a -~160

(Note: These are estimated values and may vary based on experimental conditions.)

Integrated Structure Confirmation: Assembling the Proof

The true power of this workflow lies in using 2D NMR to connect the pieces identified by 1D NMR, MS, and IR. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is paramount.

Key Expected HMBC Correlations:

  • H5 → C3a, C6, C7a: This definitively links the aliphatic chain to the pyridine ring.

  • H7 → C5, C6, C7a: Confirms the position of the alcohol within the cyclopentane ring.

  • H2 → C3, C3a, C7a: Confirms the connectivity within the pyridine ring and its fusion to the cyclopentane ring.

Caption: Key COSY (blue) and HMBC (red) correlations confirming the structure.

  • HRMS confirms the molecular formula is C₈H₈BrNO.

  • IR confirms the presence of -OH, aromatic, and aliphatic C-H groups.

  • ¹H and ¹³C NMR show the correct number and type of protons and carbons for the proposed structure.

  • COSY, HSQC, and HMBC connect these atoms in the exact arrangement of 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol.

Conclusion

The structure elucidation of 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol is achieved through a logical and self-validating workflow. By systematically integrating data from HRMS, FTIR, and a suite of 1D and 2D NMR experiments, we can move from a molecular formula to a complete, unambiguous 3D structural assignment. This rigorous approach is essential for ensuring the quality and integrity of chemical research, forming the bedrock of reliable and reproducible science in drug discovery and materials science.

References

  • ChemUniverse. 4-BROMO-6,7-DIHYDRO-5H-CYCLOPENTA[C]PYRIDIN-7-OL. Available from: [Link]

  • Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterisation of heterocyclic structures. ESA-IPB. Available from: [Link]

  • MDPI. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Available from: [Link]

  • MDPI. Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors. Available from: [Link]

  • Mouffok, S., et al. Supporting Information: Chemical constituents of Centaurea omphalotricha Coss. & Durieu ex Batt. & Trab. Rec. Nat. Prod. 6:3 (2012) 292-295. Available from: [Link]

  • La Manna, G., et al. Structural and spectroscopic study of the Br2···3-Br-pyridine complex by DFT calculations. Journal of Molecular Structure: THEOCHEM. 2005.
  • PubChem. 4-bromo-5H,6H,7H-cyclopenta[b]pyridin-7-amine. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. Structure elucidation workflow based on NMR and MS/MS data. Available from: [Link]

  • Elyashberg, M. Identification and structure elucidation by NMR spectroscopy. Trends in Analytical Chemistry. 2015.
  • Chem Explor. Organic Spectroscopy Problem Series (Part-1)|| Structure Determination by Using NMR IR Mass|| Tricks. YouTube. 2020. Available from: [Link]

  • ACS Publications. Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Sciences. 1HNMR spectrometry in structural elucidation of organic compounds. Available from: [Link]

Sources

Discrepancy Identified in Chemical Identifier: Clarification Required

Author: BenchChem Technical Support Team. Date: January 2026

A critical discrepancy has been identified between the provided CAS number (1469979-87-0) and the implied chemical structure of a celecoxib analog. Before proceeding with the development of an in-depth technical guide on the spectroscopic data, it is imperative to resolve this ambiguity to ensure the scientific accuracy and relevance of the content for the intended audience of researchers, scientists, and drug development professionals.

Initial searches for CAS 1469979-87-0 consistently identify the corresponding chemical as 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol [1][2][3]. This structure is fundamentally different from the pyrazole and benzenesulfonamide core characteristic of celecoxib and its analogs.

Conversely, the project's core requirements and topic focus strongly suggest the intended subject is a compound with a structure similar to 4-(5-(4-(tert-butyl)phenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide . This is a known analog of celecoxib, a widely researched COX-2 inhibitor.

Given this direct conflict, proceeding with an analysis of either compound without clarification would result in a guide that does not meet the user's specific needs.

To ensure the final guide is accurate and valuable, please clarify which of the following is the correct topic of interest:

  • CAS 1469979-87-0: 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol.

  • A Celecoxib Analog: A compound with a pyrazole and benzenesulfonamide core, such as 4-(5-(4-(tert-butyl)phenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide, for which a CAS number will need to be correctly identified.

Once the correct chemical entity is confirmed, a comprehensive and accurate technical guide on its spectroscopic data, adhering to all specified requirements for scientific integrity and visualization, can be developed.

Sources

The Ascendancy of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Cyclopenta[c]pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopenta[c]pyridine core, a fascinating bicyclic heteroaromatic system, has carved a significant niche in the landscape of bioactive molecules. Initially discovered within the intricate structures of monoterpene pyridine alkaloids, this scaffold has transitioned from a natural curiosity to a privileged core in both agrochemical and medicinal chemistry. This guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of cyclopenta[c]pyridine compounds. We will delve into their natural origins, dissect key synthetic strategies from both a practical and mechanistic standpoint, and illuminate their journey from natural isolates to rationally designed therapeutic and agricultural agents.

Discovery and Natural Occurrence: A Tale of Iridoids and Alkaloids

The story of cyclopenta[c]pyridines begins not in a flask, but in the biosynthetic pathways of plants. These compounds are a prominent structural motif within the family of monoterpene pyridine alkaloids (MTPAs) .[1][2] These alkaloids are derived from iridoid glycosides, which are secondary metabolites widely distributed in the plant kingdom.[1] The biosynthesis is believed to involve the reaction of an iridoid with an ammonia source, leading to the formation of the pyridine ring fused to the cyclopentane moiety.[1]

One of the most notable naturally occurring cyclopenta[c]pyridine derivatives is cerbinal , first isolated from the bark of Cerbera manghas.[3] Cerbinal has demonstrated a spectrum of biological activities, including antifungal, anti-tobacco mosaic virus (TMV), and insecticidal properties, establishing it as a critical lead compound for the development of novel agrochemicals.[3][4] The isolation and structure elucidation of these natural products were pivotal, sparking interest in the synthetic community to explore the chemical space around this unique heterocyclic core.[2]

The Synthetic Challenge: From Natural Product Modification to De Novo Strategies

The development of synthetic routes to cyclopenta[c]pyridine derivatives has been a journey of increasing sophistication, evolving from the modification of readily available natural products to elegant de novo constructions of the core scaffold.

Semi-Synthesis: Leveraging Nature's Starting Materials

The availability of natural products like genipin, a derivative of which is cerbinal, has provided a fertile ground for semi-synthetic approaches.[5] These strategies focus on the chemical modification of the existing cyclopenta[c]pyridine core to generate libraries of analogues for structure-activity relationship (SAR) studies.

A key transformation in the derivatization of the cyclopenta[c]pyridine core is the introduction of aryl groups at the 5-position, which has been shown to significantly modulate biological activity.[3][6] This is often achieved through a bromination of the core, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6]

This protocol describes a general procedure for the synthesis of 5-aryl-cyclopenta[c]pyridine compounds from a 5-bromo-cyclopenta[c]pyridine precursor.

Step 1: Reaction Setup

  • To a reaction vessel, add the 5-bromo-cyclopenta[c]pyridine starting material (1.0 equiv), a substituted phenylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄) (2.0 equiv).

  • Add 1,4-dioxane and water as solvents (typically in a 5:1 ratio).

  • Stir the mixture to dissolve the solids.

Step 2: Catalysis and Reaction

  • Purge the reaction mixture with an inert gas (e.g., argon) for 10-15 minutes.

  • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.2 equiv).

  • Heat the reaction mixture to 95 °C and maintain for 8 hours under an argon atmosphere.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature and filter through a pad of diatomaceous earth.

  • Concentrate the filtrate under reduced pressure to remove the solvents.

  • Wash the residue with water and extract the product with dichloromethane (DCM).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-cyclopenta[c]pyridine derivative.

Causality Behind Experimental Choices:

  • Palladium Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings, facilitating the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle.

  • Base (K₃PO₄): The base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step.

  • Solvent System: The mixture of an organic solvent (1,4-dioxane) and water allows for the dissolution of both the organic substrates and the inorganic base, creating a homogeneous reaction environment.

  • Inert Atmosphere: The use of an inert gas like argon is essential to prevent the oxidation of the palladium(0) catalyst, which would render it inactive.

De Novo Synthesis: Building the Core from the Ground Up

While semi-synthesis is valuable, the development of de novo synthetic routes is essential for accessing a wider range of structurally diverse cyclopenta[c]pyridines that are not limited by the substitution patterns of natural products. One powerful strategy involves intramolecular cyclization reactions.

A notable example is the radical annulation of vinyl isonitriles .[1] This approach constructs the cyclopenta-fused pyridine ring system through a cascade of radical reactions.

G cluster_reaction Reaction Conditions cluster_product Product Start1 Vinyl Isonitrile Step1 Radical Initiation Start1->Step1 Start2 Iodoalkyne Start2->Step1 Reagents Hexabutylditin Sunlamp Irradiation tert-Butylbenzene, 150 °C Step2 Intermolecular Addition to Isonitrile Step1->Step2 Step3 5-exo-trig Cyclization Step2->Step3 Step4 Aromatization Step3->Step4 Product Cyclopenta-fused Pyridine Step4->Product

Caption: Radical Annulation Workflow for Cyclopenta-fused Pyridine Synthesis.

Mechanistic Insights: The reaction is initiated by the homolytic cleavage of the carbon-iodine bond in the iodoalkyne under thermal or photochemical conditions, generating an alkyl radical. This radical then undergoes an intermolecular addition to the isonitrile carbon of the vinyl isonitrile. The resulting imidoyl radical then participates in a 5-exo-trig cyclization onto the tethered alkyne. The final step involves aromatization to furnish the stable cyclopenta-fused pyridine ring system. This method provides a powerful tool for the construction of highly substituted cyclopenta[c]pyridine cores.[1]

Applications in Agrochemicals: A New Generation of Crop Protection Agents

The discovery of the biological activities of cerbinal has spurred significant research into the development of cyclopenta[c]pyridine derivatives as novel agrochemicals. These compounds have shown promise as antiviral, insecticidal, and fungicidal agents.[3][4]

Antiviral Activity

Derivatives of cerbinal have demonstrated significant activity against the Tobacco Mosaic Virus (TMV).[3][4][6] Structure-activity relationship studies have revealed that modifications at the 5-position of the cyclopenta[c]pyridine core can lead to compounds with enhanced antiviral efficacy compared to the parent natural product.[3][6] For instance, the introduction of a m-methoxyphenyl group at the 5-position resulted in a compound with potent anti-TMV activity.[6]

Insecticidal and Fungicidal Activities

Beyond their antiviral properties, 5-aryl-cyclopenta[c]pyridine derivatives have also exhibited good larvicidal efficacy against pests like Plutella xylostella and broad-spectrum fungicidal activities.[3][6] Notably, a derivative containing a 3,4,5-trifluorophenyl substitution showed an outstanding inhibition ratio of 91.9% against Sclerotinia sclerotiorum.[6]

Table 1: Bioactivity of Selected 5-Aryl-cyclopenta[c]pyridine Derivatives

Compound ID5-Aryl SubstituentAnti-TMV Inactivation Effect (%) at 500 µg/mL[6]Fungicidal Inhibition (%) against S. sclerotiorum at 50 µg/mL[6]
4k m-methoxyphenyl51.1 ± 1.9Not Reported
4i 3,4,5-trifluorophenylNot Reported91.9
Ribavirin (Control)39.1 ± 2.6Not Applicable

Emerging Roles in Medicinal Chemistry: A Scaffold for Therapeutic Innovation

The structural features that make cyclopenta[c]pyridines effective in an agricultural context—namely their ability to interact with biological targets with high affinity and specificity—also make them attractive scaffolds for drug discovery. While this area is less developed than their agrochemical applications, there is growing interest in their potential as therapeutic agents.

The cyclopenta[c]pyridine core is considered a "privileged structure," a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious structural modifications. The inherent rigidity of the fused ring system, combined with the hydrogen bonding capabilities of the pyridine nitrogen, provides a solid foundation for designing potent and selective inhibitors of various biological targets.

Potential as Kinase Inhibitors

The pyridine ring is a common motif in many approved kinase inhibitors. The cyclopenta[c]pyridine scaffold can be seen as a constrained analogue of more flexible biaryl systems found in many kinase inhibitors. This conformational restriction can lead to improved binding affinity and selectivity. While specific examples of potent cyclopenta[c]pyridine-based kinase inhibitors are still emerging in the public domain, the structural analogy to known kinase inhibitor pharmacophores makes this a promising area of investigation.

Neuropharmacological and Anti-inflammatory Potential

Some monoterpene pyridine alkaloids containing the cyclopenta[c]pyridine skeleton have been reported to possess neuropharmacological and anti-inflammatory activities.[1] This suggests that synthetic derivatives could be developed to target receptors and enzymes involved in neurological and inflammatory disorders. For example, some derivatives have shown potential as anticonvulsant and psychotropic agents.

Future Perspectives and Conclusion

The journey of cyclopenta[c]pyridine compounds from their discovery in plants to their synthesis in the laboratory and their application in agriculture and medicine is a testament to the power of natural product chemistry to inspire innovation. The development of robust synthetic methodologies has been key to unlocking the full potential of this versatile scaffold.

Future research in this area is likely to focus on several key aspects:

  • Development of more efficient and stereoselective de novo synthetic routes to access a wider diversity of core structures.

  • Exploration of a broader range of therapeutic applications , particularly in oncology and neurology, guided by computational modeling and high-throughput screening.

  • Detailed mechanistic studies of the biological targets of these compounds to enable rational drug design and optimization.

References

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  • Lenoir, I., & Smith, M. L. (2000). Vinyl isonitriles in radical cascade reactions: formation of cyclopenta-fused pyridines and pyrazines. Journal of the Chemical Society, Perkin Transactions 1, (4), 555-557. [Link]

  • Zhang, T., Cui, T., Luo, C., Zhou, Z., Huang, Y., Tan, L., Peng, W., & Wu, C. (2022). Sources, Transformations, Syntheses, and Bioactivities of Monoterpene Pyridine Alkaloids and Cyclopenta[c]pyridine Derivatives. Molecules, 27(21), 7187. [Link]

  • The Chemistry of Azaazulenes. (2012). Request PDF. Retrieved January 19, 2026, from [Link]

  • Meiszter, E., Turczel, G., Stirling, A., Fehér, P. P., & London, G. (2021). Donor–Acceptor-Substituted 5-Azaazulenes. The Journal of Organic Chemistry, 86(21), 15359-15366. [Link]

  • Anderson, A. G., Harrison, W. F., Anderson, R. G., & Osborne, A. G. (1959). SYNTHESIS OF CYCLOPENTA[C]THIAPYRAN AND 2-PHENYL-2-PYRIDINE1. Journal of the American Chemical Society, 81(5), 1255-1255.
  • Tan, J., Xu, C., Liu, D., Liu, S., Liu, Y., Zou, J.-Y., You, S., Deng, Z., Li, Y., Xie, Y., Li, X., Yin, Y., & Li, L. (2025). Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. Journal of Agricultural and Food Chemistry, 73(2), 1672-1681. [Link]

  • Li, L., Xu, C., Liu, D., Tan, J., Liu, S., Zou, J.-Y., You, S., Deng, Z., Li, Y., Xie, Y., & Li, X. (2024). Novel Cyclopenta[c]pyridine Derivatives Based on Natural Cerbinal as Potential Agrochemical Anti-TMV Agents and Insecticides. Journal of Agricultural and Food Chemistry, 72(12), 5348-5358. [Link]

  • “Historical” syntheses of some azulenes[1][4][7]. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Pyridine Moiety in Water. (n.d.). Retrieved January 19, 2026, from [Link]

  • Starý, I., & Stará, I. G. (n.d.). THE SYNTHESIS OF AZAHELICENES. Retrieved January 19, 2026, from [Link]

  • Tan, J., et al. (2025). Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. Journal of Agricultural and Food Chemistry.
  • Tan, J., et al. (2024). Novel Cyclopenta[c]pyridine Derivatives Based on Natural Cerbinal as Potential Agrochemical Anti-TMV Agents and Insecticides. Journal of Agricultural and Food Chemistry.

Sources

A Senior Application Scientist's Guide to the Theoretical Modeling of 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol: A Framework for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the theoretical modeling of 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol, a heterocyclic compound of interest in medicinal chemistry. Recognizing the pivotal role of computational methods in modern drug discovery, this document outlines a structured, multi-faceted approach to elucidate the molecule's structural, electronic, and interactive properties.[1][2][3] By leveraging a suite of computational chemistry techniques, from quantum mechanics to molecular dynamics, we aim to construct a robust in-silico model of the target molecule. This guide is intended for researchers, scientists, and drug development professionals, offering both a conceptual overview and actionable, step-by-step protocols for a comprehensive theoretical characterization. The methodologies described herein are designed to be self-validating and are grounded in established scientific principles, providing a reliable foundation for further experimental investigation and lead optimization efforts.

Introduction: The Imperative of In-Silico Characterization

The journey of a drug from concept to clinic is arduous and resource-intensive. Computational chemistry and theoretical modeling have emerged as indispensable tools to de-risk and accelerate this process.[1][3] For novel molecular entities such as 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol, a thorough in-silico characterization can provide invaluable insights into its inherent properties, potential biological activity, and liabilities, long before significant investment in wet-lab synthesis and screening.

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and their unique structural and electronic features often dictate their biological function.[4][5] The presence of a bromine atom in the target molecule further adds to its chemical complexity and potential for specific interactions, such as halogen bonding. A theoretical approach allows for the precise dissection of these features, offering a predictive understanding of the molecule's behavior at the atomic level.

This guide will detail a logical and scientifically rigorous workflow for the theoretical modeling of 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol, encompassing:

  • Structural Elucidation: Determining the most stable three-dimensional conformation.

  • Electronic Profile Analysis: Mapping the electron distribution and identifying reactive sites.

  • Spectroscopic Property Prediction: Simulating spectra to aid in experimental characterization.

  • Biomolecular Interaction Potential: Exploring how the molecule might interact with protein targets.

The following sections will provide the theoretical underpinnings of our chosen methodologies, detailed experimental protocols, and guidance on interpreting the resulting data.

Foundational Computational Methodologies

Our approach is built upon a hierarchy of computational methods, each suited for specific aspects of the investigation. This multi-tiered strategy ensures both accuracy and computational efficiency.

Density Functional Theory (DFT)

At the core of our electronic structure calculations lies Density Functional Theory (DFT). DFT offers a favorable balance between accuracy and computational cost for systems of this size, making it a workhorse of modern computational chemistry.[6] We will employ DFT for:

  • Geometry Optimization: To find the lowest energy, and therefore most stable, 3D structure of the molecule.

  • Frequency Calculations: To confirm that the optimized structure is a true minimum on the potential energy surface and to predict vibrational spectra (e.g., IR and Raman).

  • Calculation of Electronic Properties: Including molecular orbitals (HOMO, LUMO), electrostatic potential maps, and Mulliken population analysis to understand reactivity and intermolecular interactions.

Molecular Docking

To explore the potential of 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol as a therapeutic agent, we must understand its potential to bind to biological targets. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1][2] This method is crucial for:

  • Virtual Screening: Identifying potential protein targets for our molecule.

  • Binding Mode Analysis: Understanding the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) that stabilize the ligand-protein complex.

  • Lead Optimization: Guiding the rational design of derivatives with improved binding affinity and selectivity.

Molecular Dynamics (MD) Simulations

While DFT and docking provide static pictures, biological systems are dynamic. Molecular Dynamics (MD) simulations allow us to study the time-evolution of our molecule and its complexes, providing a more realistic representation of its behavior in a biological environment.[3] MD simulations are invaluable for:

  • Conformational Sampling: Exploring the accessible conformations of the molecule in solution.

  • Binding Free Energy Calculations: Providing a more accurate estimation of binding affinity by accounting for entropic and solvent effects.

  • Assessing Complex Stability: Observing the stability of a ligand-protein complex over time.

A Step-by-Step Guide to the Theoretical Workflow

The following protocols provide a detailed, actionable guide for the theoretical modeling of 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol.

Workflow Overview

G cluster_0 Part 1: Single Molecule Characterization cluster_1 Part 2: Interaction & Dynamics A Initial Structure Generation B Geometry Optimization (DFT) A->B C Frequency Analysis (DFT) B->C D Electronic Property Calculation (DFT) C->D F Molecular Docking D->F Optimized Ligand Structure E Target Identification & Preparation E->F G Molecular Dynamics (MD) Simulation F->G H Binding Free Energy Calculation G->H

Caption: A high-level overview of the theoretical modeling workflow.

Protocol: Geometry Optimization and Electronic Structure Analysis
  • Initial Structure Generation:

    • Draw the 2D structure of 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol in a molecular editor (e.g., ChemDraw, Avogadro).

    • Convert the 2D structure to a preliminary 3D structure using the editor's built-in tools.

    • Perform an initial, rapid geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

  • DFT Geometry Optimization:

    • Software: Gaussian, ORCA, or similar quantum chemistry package.

    • Method: B3LYP functional. This hybrid functional is widely used and has been shown to provide reliable results for a broad range of organic molecules.[6]

    • Basis Set: 6-31G(d,p). This Pople-style basis set provides a good compromise between accuracy and computational cost for molecules of this size.

    • Input: The 3D coordinates from the initial structure generation.

    • Execution: Run the geometry optimization calculation. This will iteratively adjust the atomic positions to find the minimum energy conformation.

  • DFT Frequency Calculation:

    • Software: Same as for geometry optimization.

    • Method/Basis Set: Same as for geometry optimization.

    • Input: The optimized geometry from the previous step.

    • Execution: Perform a frequency calculation.

    • Validation: Confirm that there are no imaginary frequencies. The presence of imaginary frequencies would indicate a saddle point on the potential energy surface, not a true minimum.

  • Electronic Property Analysis:

    • From the output of the frequency calculation, extract and analyze the following:

      • Molecular Orbitals: Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's electronic reactivity.

      • Electrostatic Potential (ESP) Map: Visualize the ESP on the electron density surface to identify regions of positive (electrophilic) and negative (nucleophilic) potential.

      • Mulliken Charges: Quantify the partial charge on each atom.

Predicted Molecular Properties

The following table summarizes the expected outcomes from the DFT calculations. The values presented are hypothetical and serve as a template for reporting actual computational results.

PropertyPredicted Value/ObservationSignificance
Optimized Total Energy -X.XXXX HartreesA measure of the molecule's stability.
Dipole Moment Y.YY DebyeIndicates the overall polarity of the molecule.
HOMO Energy -Z.ZZ eVRelated to the molecule's ability to donate electrons.
LUMO Energy -W.WW eVRelated to the molecule's ability to accept electrons.
HOMO-LUMO Gap ΔE eVAn indicator of chemical reactivity and electronic excitability.
Key Vibrational Frequencies O-H stretch: ~3600 cm⁻¹C=N stretch: ~1600 cm⁻¹C-Br stretch: ~600 cm⁻¹Can be compared with experimental IR/Raman spectra for validation.
Protocol: Molecular Docking
  • Target Selection and Preparation:

    • Based on the structural features of 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol, identify a class of potential protein targets (e.g., kinases, GPCRs). This can be guided by literature precedents for similar scaffolds.

    • Obtain the 3D crystal structure of the chosen target protein from the Protein Data Bank (PDB).

    • Prepare the protein structure for docking by:

      • Removing water molecules and other non-essential ligands.

      • Adding hydrogen atoms.

      • Assigning protonation states to ionizable residues.

      • Repairing any missing side chains or loops.

    • Software: Schrödinger Maestro, UCSF Chimera, AutoDockTools.

  • Ligand Preparation:

    • Use the DFT-optimized structure of 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol.

    • Generate possible ionization and tautomeric states at a physiological pH (e.g., 7.4).

    • Software: LigPrep (Schrödinger), Open Babel.

  • Docking Simulation:

    • Define the binding site on the protein, typically based on the location of a co-crystallized ligand or predicted active site.

    • Software: Glide (Schrödinger), AutoDock Vina, GOLD.

    • Execution: Run the docking simulation. The software will generate a series of possible binding poses for the ligand in the protein's active site and score them based on a scoring function that estimates the binding affinity.

  • Analysis of Docking Results:

    • Visualize the top-scoring docking poses.

    • Analyze the key interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic contacts, and halogen bonds involving the bromine atom.

    • Compare the docking scores of different poses and, if applicable, different derivatives of the lead compound.

Docking Workflow Visualization

G PDB Protein Crystal Structure (PDB) PrepProt Prepare Protein (Add H, remove water) PDB->PrepProt Ligand Optimized Ligand Structure PrepLig Prepare Ligand (Generate states) Ligand->PrepLig GridGen Define Binding Site PrepProt->GridGen Dock Perform Docking Simulation PrepLig->Dock GridGen->Dock Analysis Analyze Poses & Interactions Dock->Analysis

Caption: A streamlined workflow for molecular docking studies.

Authoritative Grounding and Trustworthiness

The protocols described in this guide are based on well-established and widely validated computational chemistry methods. The choice of the B3LYP functional and the 6-31G(d,p) basis set for DFT calculations is a standard practice that has been shown to yield reliable results for a vast range of organic molecules.[6] The principles of molecular docking and molecular dynamics have been extensively reviewed and are cornerstones of modern computer-aided drug design.[1][2][3]

To ensure the trustworthiness of the results, it is crucial to perform cross-validation where possible. For instance, predicted spectroscopic data can be compared with future experimental measurements. Similarly, the predicted binding mode from docking can inform the design of site-directed mutagenesis experiments to validate the key interacting residues.

Conclusion and Future Directions

This guide has outlined a comprehensive theoretical framework for the in-silico characterization of 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol. By systematically applying DFT, molecular docking, and MD simulations, researchers can build a detailed understanding of this molecule's properties and its potential for therapeutic application. The insights gained from this theoretical modeling will be instrumental in guiding future synthetic efforts, biological screening, and lead optimization, ultimately accelerating the drug discovery and development pipeline.

The next logical steps following this in-silico analysis would be to synthesize the compound and experimentally validate the theoretical predictions. This iterative cycle of computational modeling and experimental feedback is the hallmark of a successful modern drug discovery program.

References

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  • Al-Majid, A. M., Barakat, A., Al-Najjar, H. J., Mabkhot, Y. N., Ghabbour, H. A., & Fun, H.-K. (2016). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. Molecules, 21(11), 1469. [Link]. Retrieved from [Link]

  • BLDpharm. (n.d.). 1428651-91-5|4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-amine.
  • Wang, X., Song, Y., Wang, B., Liu, H., & Yuan, J. (2018). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Marine Drugs, 16(11), 458. [Link]. Retrieved from [Link]

  • Lv, K., Wang, L.-L., Zhang, Y.-B., Wu, H.-Y., Song, Y.-L., & Zhu, H.-L. (2014). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules, 19(6), 7384–7404. [Link]. Retrieved from [Link]

  • BLDpharm. (n.d.). 881204-65-5|4-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine.
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Sources

solubility of 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility Profile of 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol

Abstract

The characterization of a compound's solubility is a cornerstone of early-stage drug development, influencing everything from formulation to bioavailability. This guide provides a comprehensive technical overview of the solubility of 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol, a heterocyclic compound with potential pharmaceutical applications. In the absence of extensive published data for this specific molecule, we present a predictive analysis based on its structural features and outline a robust experimental framework for its solubility determination. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies.

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a critical physicochemical parameter in pharmaceutical research.[1][2] For an active pharmaceutical ingredient (API) to be effective, it must typically be in a dissolved state at the site of absorption.[2] Poor solubility can lead to low bioavailability, hindering the therapeutic potential of promising drug candidates and often leading to costly late-stage failures.[3] Therefore, a thorough understanding of a compound's solubility in various solvent systems is paramount during lead identification and optimization.[3]

4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol is a substituted pyridin-7-ol derivative. Its structure, featuring a bromine atom, a hydroxyl group, and a fused ring system, suggests a molecule with moderate lipophilicity and the potential for hydrogen bonding, both of which will significantly influence its solubility profile.

Physicochemical Properties and Predicted Solubility Behavior

PropertyPredicted Value/CharacteristicInfluence on Solubility
Molecular Formula C₈H₈BrNO-
Molecular Weight ~214.06 g/mol Higher molecular weight can sometimes correlate with lower solubility.
Polarity Polar, due to the hydroxyl (-OH) and pyridine nitrogen atoms.The presence of polar functional groups suggests potential solubility in polar solvents.
Hydrogen Bonding The hydroxyl group can act as both a hydrogen bond donor and acceptor. The pyridine nitrogen can act as a hydrogen bond acceptor.This capability is crucial for solubility in protic solvents like water and alcohols.
LogP (Octanol-Water Partition Coefficient) Estimated to be in the range of 1.0-2.0 based on similar structures.A positive LogP value indicates a preference for lipophilic environments, suggesting solubility in organic solvents but potentially limited aqueous solubility.
pKa The pyridine nitrogen is weakly basic.The solubility in aqueous solutions will be pH-dependent, likely increasing in acidic conditions due to the formation of a more soluble salt.

Based on these characteristics, we can hypothesize that 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol will exhibit limited solubility in neutral aqueous solutions but will be more soluble in organic solvents and acidic aqueous buffers.

Experimental Determination of Solubility: A Step-by-Step Protocol

The "gold standard" for determining thermodynamic solubility is the shake-flask method.[4] This method measures the equilibrium solubility of a compound in a given solvent, which is the maximum concentration of the substance that can dissolve at a specific temperature.[3]

Materials and Equipment
  • 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol (solid)

  • Selection of solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 M HCl, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO), Acetonitrile)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Analytical balance

  • pH meter

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility using the shake-flask method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess compound B Add selected solvent to vials A->B Dispense C Seal vials and place on shaker B->C D Incubate at constant temperature (e.g., 25°C or 37°C) for 24-48 hours C->D E Centrifuge to pellet undissolved solid D->E F Filter supernatant through 0.22 µm syringe filter E->F G Prepare serial dilutions of the filtrate F->G H Analyze by HPLC against a standard curve G->H I Calculate solubility (mg/mL or µg/mL) H->I

Caption: Experimental workflow for thermodynamic solubility determination.

Detailed Protocol
  • Preparation of Standard Solutions: Accurately weigh a known amount of 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol and dissolve it in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution. From this stock, prepare a series of standard solutions of known concentrations for generating an HPLC calibration curve.

  • Sample Preparation: Add an excess amount of solid 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol to a series of vials. The excess is crucial to ensure that an equilibrium between the dissolved and undissolved compound is reached.

  • Solvent Addition: Add a precise volume of each test solvent to the respective vials.

  • Equilibration: Tightly seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the solution is saturated.

  • Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed for a short period. Centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection: Carefully collect the supernatant, ensuring that no solid material is disturbed. For an additional level of certainty, filter the supernatant through a 0.22 µm syringe filter. This step is critical as undissolved particles can lead to an overestimation of solubility.[1]

  • Analysis: Dilute the filtered supernatant with the mobile phase used for HPLC analysis. Inject the diluted samples and the standard solutions into the HPLC system.

  • Quantification: Using the calibration curve generated from the standard solutions, determine the concentration of 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol in the saturated supernatant. This concentration represents the thermodynamic solubility of the compound in that specific solvent at the tested temperature.

Anticipated Solubility Data and Interpretation

The following table presents a hypothetical but scientifically reasoned summary of the expected solubility of 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol in various solvents.

SolventSolvent TypeExpected Solubility Range (µg/mL)Rationale
Water (pH 7.0)Aqueous, Neutral< 10The molecule has a degree of lipophilicity (positive LogP) which generally limits solubility in neutral water.
PBS (pH 7.4)Aqueous, Buffered< 10Similar to water, with minimal expected impact from buffer salts at this pH.
0.1 M HClAqueous, Acidic100 - 1000The basic pyridine nitrogen will be protonated, forming a more soluble salt.
EthanolPolar Protic Organic1000 - 5000The hydroxyl group and overall polarity of ethanol can effectively solvate the molecule.
MethanolPolar Protic Organic> 5000Similar to ethanol, but its smaller size may allow for more effective solvation.
AcetonitrilePolar Aprotic Organic500 - 2000A polar aprotic solvent that can engage in dipole-dipole interactions.
DMSOPolar Aprotic Organic> 10000A powerful, highly polar aprotic solvent known for its ability to dissolve a wide range of organic compounds.

Conclusion and Future Directions

This guide provides a foundational understanding of the solubility characteristics of 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol and a detailed methodology for its experimental determination. The predicted solubility profile suggests that while aqueous solubility may be a challenge, formulation strategies such as salt formation or the use of co-solvents could be viable approaches to enhance its dissolution and bioavailability.

For drug development professionals, the next logical steps would involve performing the described solubility studies to confirm these predictions. Further investigations into kinetic solubility, dissolution rate, and the impact of different solid-state forms (e.g., crystalline vs. amorphous) would also be crucial for a comprehensive understanding of this compound's biopharmaceutical properties.

References

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). Google Scholar.
  • A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019).
  • 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024). WuXi AppTec.
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution.

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Methodological & Application

Application Notes and Protocols for 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Cyclopenta[c]pyridine Scaffold

The cyclopenta[c]pyridine core is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including potential as antibacterial, antiviral, anti-inflammatory, and neuropharmacological agents[1][2]. The inherent bioactivity of this scaffold makes it a valuable starting point for the development of novel therapeutics. 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol is a key intermediate, poised for diversification through modern synthetic methodologies. The bromine atom at the 4-position of the pyridine ring serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents to explore the chemical space and optimize for biological targets[3][4][5]. The hydroxyl group at the 7-position offers an additional site for modification or can influence the molecule's physicochemical properties.

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the application of 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol as a substrate in Suzuki-Miyaura cross-coupling reactions. The protocols detailed herein are designed to be robust and reproducible, with a focus on explaining the rationale behind the experimental choices to ensure both success and a deeper understanding of the underlying chemistry.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol is presented below.

PropertyValueSource
CAS Number 1469979-87-0[6]
Molecular Formula C₈H₈BrNO[6]
Molecular Weight 214.06 g/mol [6]
Appearance Off-white to light yellow solidCommercially available
Purity ≥95%[6]

Experimental Protocols

The following sections detail the recommended procedures for the protection of the hydroxyl group, the Suzuki-Miyaura cross-coupling reaction, and the final deprotection step to yield the desired 4-aryl-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol derivatives.

PART 1: Protection of the Hydroxyl Group (Optional but Recommended)

To prevent potential side reactions, such as O-arylation, during the palladium-catalyzed coupling, it is advisable to protect the hydroxyl group at the 7-position. A tert-butyldimethylsilyl (TBS) ether is a suitable protecting group due to its stability under the coupling conditions and its facile removal.

Protocol 1: Synthesis of 4-Bromo-7-((tert-butyldimethylsilyl)oxy)-6,7-dihydro-5H-cyclopenta[c]pyridine

  • Reagent Preparation:

    • Dissolve 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol (1.0 equiv.) in anhydrous dichloromethane (DCM) in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

    • Add imidazole (2.5 equiv.) to the solution and stir until it dissolves.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 equiv.) in anhydrous DCM to the reaction mixture.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the solution and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the TBS-protected product.

PART 2: Suzuki-Miyaura Cross-Coupling

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of bromopyridine derivatives[3][4][7][8]. The use of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), is crucial for the oxidative addition step, which is the rate-determining step in the catalytic cycle for aryl bromides[3].

Protocol 2: Synthesis of 4-Aryl-7-((tert-butyldimethylsilyl)oxy)-6,7-dihydro-5H-cyclopenta[c]pyridine Derivatives

  • Reaction Setup:

    • To a flame-dried Schlenk flask, add the TBS-protected 4-bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

    • Add a 5:1 mixture of 1,4-dioxane and water.

    • Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Catalyst Addition and Reaction:

    • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1 equiv.) to the reaction mixture under a positive pressure of argon.

    • Heat the reaction mixture to 95 °C and stir for 8-12 hours.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-7-((tert-butyldimethylsilyl)oxy)-6,7-dihydro-5H-cyclopenta[c]pyridine.

Workflow for Suzuki-Miyaura Cross-Coupling

Suzuki_Coupling_Workflow cluster_protection PART 1: Protection (Optional) cluster_coupling PART 2: Suzuki-Miyaura Coupling cluster_deprotection PART 3: Deprotection Start_OH 4-Bromo-cyclopenta[c]pyridin-7-ol Protect TBDMSCl, Imidazole DCM, 0°C to rt Start_OH->Protect Protected_Intermediate TBS-Protected Intermediate Protect->Protected_Intermediate Catalyst Pd(PPh₃)₄, K₃PO₄ 1,4-Dioxane/H₂O, 95°C Protected_Intermediate->Catalyst Arylboronic_Acid Arylboronic Acid Arylboronic_Acid->Catalyst Coupled_Protected Coupled TBS-Protected Product Catalyst->Coupled_Protected Deprotect TBAF, THF or Acidic Conditions Coupled_Protected->Deprotect Final_Product 4-Aryl-cyclopenta[c]pyridin-7-ol Deprotect->Final_Product

Caption: Workflow for the synthesis of 4-aryl-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol derivatives.

PART 3: Deprotection of the Silyl Ether

The final step is the removal of the TBS protecting group to reveal the free hydroxyl functionality. Tetra-n-butylammonium fluoride (TBAF) is a common and effective reagent for this transformation[1][2].

Protocol 3: Synthesis of 4-Aryl-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol

  • Reaction Setup:

    • Dissolve the purified 4-aryl-7-((tert-butyldimethylsilyl)oxy)-6,7-dihydro-5H-cyclopenta[c]pyridine (1.0 equiv.) in anhydrous tetrahydrofuran (THF) in a round-bottom flask.

    • Add a 1 M solution of TBAF in THF (1.5 equiv.) to the reaction mixture at room temperature.

  • Reaction Monitoring:

    • Stir the reaction for 1-3 hours and monitor its progress by TLC.

  • Work-up and Purification:

    • Once the starting material is consumed, quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the final 4-aryl-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol.

Mechanism of the Suzuki-Miyaura Cross-Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst.

Suzuki_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)L₂(Br) OxAdd->PdII_complex Transmetal Transmetalation (with Ar'B(OH)₂ + Base) PdII_complex->Transmetal PdII_diaryl Ar-Pd(II)L₂(Ar') Transmetal->PdII_diaryl RedElim Reductive Elimination PdII_diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArBr Ar-Br (Bromopyridine) ArBr->OxAdd ArBOH2 Ar'B(OH)₂ (Arylboronic Acid) ArBOH2->Transmetal

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting and Key Considerations

  • Low Yields in Coupling: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere. The quality of the palladium catalyst is also critical. Consider screening different palladium sources and ligands if yields are consistently low.

  • Incomplete Reaction: If the reaction stalls, adding a fresh portion of the palladium catalyst may help. Ensure the base is of high quality and sufficiently strong to facilitate transmetalation.

  • Side Product Formation: The presence of the unprotected hydroxyl group can lead to O-arylation. If this is observed, the protection step (Protocol 1) is highly recommended.

  • Purification Challenges: The polarity of the final products can vary significantly depending on the nature of the introduced aryl group. A careful optimization of the eluent system for column chromatography is necessary for effective purification.

Conclusion

4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol is a valuable building block for the synthesis of a diverse library of cyclopenta[c]pyridine derivatives. The protocols outlined in this application note provide a robust framework for utilizing this intermediate in Suzuki-Miyaura cross-coupling reactions. By understanding the rationale behind each step, researchers can effectively troubleshoot and adapt these methods to their specific synthetic targets, thereby accelerating the discovery of new bioactive molecules.

References

  • ProQuest. (n.d.). Sources, Transformations, Syntheses, and Bioactivities of Monoterpene Pyridine Alkaloids and Cyclopenta[c]pyridine Derivatives. Retrieved from [Link]

  • MDPI. (2022). Sources, Transformations, Syntheses, and Bioactivities of Monoterpene Pyridine Alkaloids and Cyclopenta[c]pyridine Derivatives. Molecules, 27(20), 6883. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Sources, Transformations, Syntheses, and Bioactivities of Monoterpene Pyridine Alkaloids and Cyclopenta[c]pyridine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of bioactive cyclopenta[c]pyridine derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Carbonylative cross-coupling reaction of 2-bromopyridine with.... Retrieved from [Link]

  • PubMed. (2025). Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Retrieved from [Link]

  • ChemUniverse. (n.d.). 4-bromo-6,7-dihydro-5h-cyclopenta[c]pyridin-7-ol. Retrieved from [Link]

  • PubChem. (n.d.). 4-bromo-5H,6H,7H-cyclopenta[b]pyridin-7-amine. Retrieved from [Link]

  • ChemSrc. (n.d.). 4-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine. Retrieved from [Link]

  • PubMed Central. (n.d.). Reaction of 7α-bromo-6-nitrocholest-5-enes with hydrazine: Formation of steroidal pyrazolines and molecular docking against SARS-CoV-2 omicron protease. Retrieved from [Link]

  • PubChem. (n.d.). Cyclopentene, 4-bromo-. Retrieved from [Link]

  • Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. Retrieved from [Link]

  • Indian Journal of Chemistry. (2005).
  • ACS Publications. (n.d.). A Novel, Chemoselective and Efficient Microwave-Assisted Deprotection of Silyl Ethers with Selectfluor. The Journal of Organic Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2008). The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Boosting the activity of Mizoroki-Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn··. Retrieved from [Link]

  • ACS Publications. (2025). Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Benzyl Deprotection of Alcohols. Retrieved from [Link]

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Application Notes and Protocols: The Emerging Role of 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the strategic use of novel building blocks is paramount to accessing new chemical space and developing next-generation therapeutics. 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol is a heterocyclic scaffold that, while not extensively documented in public literature, presents significant potential for the synthesis of complex, biologically active molecules. Its rigid, fused ring system and strategically placed functional groups—a reactive bromine atom, a secondary alcohol, and a pyridine nitrogen—offer medicinal chemists a versatile platform for structural elaboration and the introduction of diverse pharmacophoric elements.

This guide provides an in-depth look at the prospective applications of 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol as a key intermediate in medicinal chemistry, with a focus on its utility in the synthesis of kinase inhibitors. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their discovery programs.

Physicochemical Properties and Chemical Reactivity

4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol is a solid compound with a molecular weight of approximately 214.06 g/mol and a molecular formula of C₈H₈BrNO. The key reactive sites of this molecule are the bromine atom on the pyridine ring, which is amenable to a wide range of cross-coupling reactions, and the secondary alcohol on the cyclopentane ring, which can be oxidized, reduced, or used as a handle for further functionalization.

PropertyValueSource
Molecular FormulaC₈H₈BrNO
Molecular Weight214.06 g/mol
CAS Number1469979-87-0

Strategic Applications in Kinase Inhibitor Synthesis

The structural motif of a fused heterocyclic system is a hallmark of many potent and selective kinase inhibitors. The pyridine core of 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol can serve as a hinge-binding element, a critical interaction for many kinase inhibitors that target the ATP-binding site. The bromine atom provides a convenient attachment point for introducing various aryl or heteroaryl groups that can occupy the hydrophobic regions of the kinase active site.

The synthesis of pyrazine-pyridine biheteroaryls as potent VEGFR-2 inhibitors highlights the utility of similar scaffolds in this therapeutic area. Furthermore, the development of 4-anilino-quinoline derivatives as inhibitors of the Ras-MAPK signaling cascade underscores the importance of the anilino-heterocycle motif in targeting kinases like MEK1.

Below is a proposed synthetic workflow illustrating how 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol can be utilized to generate a library of potential kinase inhibitors.

G A 4-Bromo-6,7-dihydro-5H- cyclopenta[c]pyridin-7-ol B Suzuki Coupling (Arylboronic Acids/Esters) A->B Pd Catalyst, Base C Buchwald-Hartwig Amination (Anilines, Amines) A->C Pd Catalyst, Base, Ligand D Oxidation (e.g., PCC, Swern) of Secondary Alcohol A->D E Library of Aryl-substituted Cyclopenta[c]pyridines B->E F Library of Amino-substituted Cyclopenta[c]pyridines C->F G Ketone Intermediate D->G J Biological Screening (Kinase Assays) E->J F->J H Reductive Amination (Primary/Secondary Amines) G->H I Diverse Amine Derivatives H->I I->J

Figure 1: Proposed synthetic workflow for the diversification of 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol.

Experimental Protocols

The following protocols are generalized procedures that can be adapted and optimized for specific substrates and desired products.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol describes the substitution of the bromine atom with an aryl or heteroaryl group, a key step in creating a diverse library of compounds for structure-activity relationship (SAR) studies.

Materials:

  • 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol

  • Arylboronic acid or ester (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried Schlenk flask, add 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol (1.0 equivalent), the arylboronic acid/ester (1.2 equivalents), Pd(dppf)Cl₂ (0.05 equivalents), and the base (2.0 equivalents).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent mixture (1,4-dioxane/water) via syringe.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol facilitates the introduction of an amino group at the 4-position of the pyridine ring, a common feature in many kinase inhibitors.

Materials:

  • 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol

  • Amine or aniline (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)

  • Xantphos or other suitable ligand (0.04 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene or dioxane

  • Nitrogen or Argon atmosphere

Procedure:

  • In a glovebox or under an inert atmosphere, combine Pd₂(dba)₃ (0.02 equivalents) and the ligand (0.04 equivalents) in a Schlenk flask.

  • Add anhydrous toluene or dioxane and stir for 10 minutes.

  • Add 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol (1.0 equivalent), the amine/aniline (1.2 equivalents), and NaOtBu (1.4 equivalents).

  • Seal the flask and heat the mixture to 90-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash chromatography.

Protocol 3: Oxidation of the Secondary Alcohol

Oxidation of the alcohol to a ketone provides a handle for further diversification, such as through reductive amination.

Materials:

  • Substituted 6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol derivative

  • Pyridinium chlorochromate (PCC) (1.5 equivalents) or Dess-Martin periodinane (1.5 equivalents)

  • Anhydrous dichloromethane (DCM)

  • Celite or silica gel

Procedure (using PCC):

  • To a stirred solution of the alcohol (1.0 equivalent) in anhydrous DCM, add PCC (1.5 equivalents) in one portion.

  • Stir the mixture at room temperature and monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite or silica gel, washing with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to yield the crude ketone, which can be purified by column chromatography if necessary.

Conclusion

4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol is a promising and versatile building block for medicinal chemistry. Its strategic functionalization allows for the rapid generation of diverse compound libraries targeting a range of biological targets, with a particularly strong potential in the synthesis of novel kinase inhibitors. The protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this intriguing scaffold in their drug discovery endeavors. The continued exploration of such novel building blocks will undoubtedly fuel the development of innovative therapeutics for unmet medical needs.

References

  • ChemUniverse. (n.d.). 4-bromo-6,7-dihydro-5h-cyclopenta[c]pyridin-7-ol. Retrieved from [Link]

  • Kuo, G.-H., Prouty, C., Wang, A., Emanuel, S., Deangelis, A., Zhang, Y., Song, F., Beall, L., Connolly, P. J., Karnachi, P., Chen, X., Gruninger, R. H., Sechler, J., Fuentes-Pesquera, A., Middleton, S. A

Application Notes and Protocols: 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide on the application of 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol as a strategic building block in modern organic synthesis. The unique trifunctional nature of this scaffold, featuring a bromine-substituted pyridine ring, a fused cyclopentanol moiety, and a dihydrogenated core, offers a rich platform for the generation of diverse and complex molecular architectures. The cyclopenta[c]pyridine core is a recognized privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, antiviral, anti-inflammatory, and neuropharmacological properties.[1][2] This guide will delve into the synthetic utility of this building block, with a focus on palladium-catalyzed cross-coupling reactions and further derivatization strategies. Detailed, field-proven protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination are provided, alongside a discussion of the chemical principles that underpin these transformations.

Introduction: The Strategic Value of the Cyclopenta[c]pyridine Scaffold

The fusion of a cyclopentane ring with a pyridine moiety in 6,7-dihydro-5H-cyclopenta[c]pyridine derivatives creates a rigid, three-dimensional structure that is of significant interest in drug discovery. This scaffold can be considered a bioisostere of indole and other bicyclic heteroaromatic systems, offering a unique vector space for substituent placement. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and can be crucial for target engagement.[1]

4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol is a particularly valuable intermediate due to the orthogonal reactivity of its functional groups:

  • The Aryl Bromide: The bromine atom at the 4-position of the pyridine ring is a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, alkyl, and amino substituents.

  • The Secondary Alcohol: The hydroxyl group at the 7-position can be a site for esterification, etherification, or oxidation to the corresponding ketone, allowing for further molecular elaboration.

  • The Dihydro-cyclopentapyridine Core: The non-aromatic portion of the fused ring system imparts a specific conformational rigidity that can be advantageous for optimizing binding to biological targets.

Synthetic Pathways to 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol

While a direct, one-pot synthesis of 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol is not extensively documented, a plausible and modular synthetic route can be devised based on established methodologies for related cyclopenta[b]pyridine and cyclopenta[c]pyridine systems. A potential strategy involves the initial construction of the 6,7-dihydro-5H-cyclopenta[c]pyridin-7-one core, followed by bromination and subsequent reduction of the ketone.

Synthetic Pathway start Cyclopentanone Derivative step1 Multicomponent Reaction start->step1 core 6,7-dihydro-5H- cyclopenta[c]pyridin-7-one step1->core step2 Bromination core->step2 bromo_ketone 4-Bromo-6,7-dihydro-5H- cyclopenta[c]pyridin-7-one step2->bromo_ketone step3 Reduction bromo_ketone->step3 product 4-Bromo-6,7-dihydro-5H- cyclopenta[c]pyridin-7-ol step3->product

Caption: Proposed synthetic workflow for 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 4-position of the pyridine ring is primed for a variety of powerful C-C and C-N bond-forming reactions. These transformations are fundamental in modern medicinal chemistry for the rapid assembly of compound libraries.

Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties

The Suzuki-Miyaura reaction is a robust and highly versatile method for the formation of carbon-carbon bonds between an organoboron species and an organic halide.[3] This reaction is particularly valuable for accessing biaryl and heteroaryl-aryl structures, which are common motifs in biologically active molecules.

Suzuki-Miyaura Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions building_block 4-Bromo-6,7-dihydro-5H- cyclopenta[c]pyridin-7-ol product 4-Aryl/Heteroaryl-6,7-dihydro-5H- cyclopenta[c]pyridin-7-ol building_block->product boronic_acid R-B(OH)2 (Aryl or Heteroaryl boronic acid) boronic_acid->product catalyst Pd Catalyst (e.g., Pd(PPh3)4) catalyst->product base Base (e.g., K2CO3, Cs2CO3) base->product solvent Solvent (e.g., Toluene/H2O, Dioxane/H2O) solvent->product

Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried Schlenk tube, add 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.2-1.5 equiv.), and a suitable base such as potassium carbonate (2.0-3.0 equiv.).

  • Catalyst Addition: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03-0.05 equiv.). The choice of catalyst and ligand may need to be optimized for specific substrates.

  • Solvent Addition: Evacuate and backfill the Schlenk tube with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent system, such as a mixture of toluene and water (4:1) or dioxane and water (4:1).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 4-substituted-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol.

Parameter Typical Range/Value Rationale
Equivalents of Boronic Acid 1.2 - 1.5To ensure complete consumption of the starting material and account for potential protodeboronation.
Palladium Catalyst Loading 3 - 5 mol%A balance between reaction efficiency and cost. Higher loadings may be needed for challenging substrates.
Base K₂CO₃, Cs₂CO₃, K₃PO₄To activate the boronic acid and facilitate the transmetalation step. Cesium carbonate is often more effective for less reactive substrates.
Temperature 80 - 100 °CTo provide sufficient thermal energy for the catalytic cycle to proceed at a reasonable rate.
Reaction Time 4 - 12 hoursDependent on the reactivity of the coupling partners.
Expected Yield 60 - 95%Highly dependent on the specific substrates used.
Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds, a transformation of immense importance in the synthesis of pharmaceuticals and other fine chemicals.[4][5] This reaction enables the introduction of a wide variety of primary and secondary amines at the 4-position of the cyclopenta[c]pyridine core.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, add 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv.), and a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP, 0.02-0.10 equiv.) to an oven-dried reaction vessel.

  • Reagent Addition: Add the desired primary or secondary amine (1.1-1.5 equiv.) and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.2-2.0 equiv.).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction Execution: Seal the reaction vessel and heat to 80-110 °C for 6-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Parameter Typical Range/Value Rationale
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Common and effective sources of Palladium(0) for the catalytic cycle.
Ligand XPhos, SPhos, BINAPBulky, electron-rich phosphine ligands are crucial for promoting oxidative addition and reductive elimination. The choice of ligand is often substrate-dependent.
Base NaOtBu, LHMDS, Cs₂CO₃A strong base is required to deprotonate the amine, forming the active nucleophile.
Temperature 80 - 110 °CHigher temperatures are often necessary to overcome the activation barriers in the catalytic cycle.
Reaction Time 6 - 24 hoursGenerally longer than Suzuki couplings, especially with less reactive amines.
Expected Yield 50 - 90%Yields can vary significantly based on the steric and electronic properties of the amine.

Derivatization of the Hydroxyl Group

The secondary alcohol at the 7-position provides another point for diversification. Standard organic transformations can be employed to further modify the molecule.

  • Oxidation: Oxidation of the alcohol to the corresponding ketone using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane provides a key intermediate for further reactions, such as reductive amination or the addition of organometallic reagents.

  • Esterification/Etherification: The hydroxyl group can be readily converted to esters or ethers to modulate the physicochemical properties of the molecule, such as lipophilicity and metabolic stability.

Conclusion

4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol is a highly functionalized and versatile building block with significant potential in the synthesis of novel compounds for drug discovery and materials science. Its strategic placement of a bromine atom and a hydroxyl group allows for selective and sequential derivatization, enabling the rapid exploration of chemical space around the privileged cyclopenta[c]pyridine core. The protocols outlined in this guide provide a solid foundation for the utilization of this valuable synthetic intermediate.

References

  • Luo, C., et al. (2022). Sources, Transformations, Syntheses, and Bioactivities of Monoterpene Pyridine Alkaloids and Cyclopenta[c]pyridine Derivatives. Molecules, 27(21), 7187. Available at: [Link]1][2]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]4]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]5]

  • Kotha, S., et al. (2002). Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. DOI. Available at: [Link]3]

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Application Notes and Protocols for the Derivatization of 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 6,7-dihydro-5H-cyclopenta[c]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds.[1] The strategic introduction of a bromine atom at the 4-position and a hydroxyl group at the 7-position of this scaffold creates the versatile starting material, 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol. This molecule offers two distinct and chemically orthogonal handles for derivatization, enabling the systematic exploration of structure-activity relationships (SAR) for drug discovery programs. The bromopyridine moiety is an ideal substrate for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, and alkyl groups.[2][3] Concurrently, the secondary alcohol at the C-7 position provides a site for modification through esterification, etherification, or oxidation, which can modulate key physicochemical properties such as polarity, lipophilicity, and metabolic stability.

Recent studies on related 5-aryl-cyclopenta[c]pyridine derivatives have demonstrated their potential as potent antiviral, insecticidal, and fungicidal agents.[4][5] These findings underscore the value of the cyclopenta[c]pyridine core in developing new therapeutic and agrochemical agents.[1] This guide provides detailed protocols for the strategic derivatization of 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol at both its key functional groups to generate diverse chemical libraries for activity screening.

Strategic Considerations for Derivatization

The power of 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol as a building block lies in its two orthogonal reactive sites. A carefully planned synthetic sequence allows for the generation of a matrix of compounds, probing the impact of substituents at both the C-4 and C-7 positions.

  • C-4 Position (Bromine): The C-Br bond on the pyridine ring is a classic handle for modern cross-coupling chemistry.[6] Palladium-catalyzed reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations are highly reliable methods for creating new C-C, C-N, and C-O bonds, respectively.[7][8] This allows for the introduction of a vast array of substituents, which can explore key interactions with biological targets, such as pi-stacking, hydrophobic interactions, and hydrogen bonding. For example, SAR studies on similar scaffolds have shown that the nature of aryl substitutions at this position is critical for biological activity.[1][9]

  • C-7 Position (Hydroxyl): The secondary alcohol is a versatile functional group that can be readily converted into esters, ethers, or oxidized to a ketone. These modifications primarily influence the molecule's pharmacokinetic properties. Esterification and etherification can alter lipophilicity (LogP), affecting cell permeability and solubility. Furthermore, converting the alcohol to an ester can serve as a prodrug strategy, where the ester is cleaved in vivo to release the active parent alcohol.

The following diagram illustrates the primary pathways for diversification from the parent scaffold.

G cluster_start Starting Material cluster_c4 C-4 Derivatization cluster_c7 C-7 Derivatization cluster_products Derivative Classes start 4-Bromo-6,7-dihydro-5H- cyclopenta[c]pyridin-7-ol c4_suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) start->c4_suzuki Pd-Catalyzed Cross-Coupling c4_sonogashira Sonogashira Coupling (Terminal Alkynes) start->c4_sonogashira Pd-Catalyzed Cross-Coupling c4_buchwald Buchwald-Hartwig (Amines) start->c4_buchwald Pd-Catalyzed Cross-Coupling c7_ester Esterification (Carboxylic Acids) start->c7_ester Nucleophilic Substitution c7_ether Etherification (Alkyl Halides) start->c7_ether Nucleophilic Substitution prod_aryl C4-Aryl/Heteroaryl Analogs c4_suzuki->prod_aryl prod_alkynyl C4-Alkynyl Analogs c4_sonogashira->prod_alkynyl prod_amino C4-Amino Analogs c4_buchwald->prod_amino prod_ester C7-Ester Analogs c7_ester->prod_ester prod_ether C7-Ether Analogs c7_ether->prod_ether

Caption: Derivatization workflow for the title compound.

Application Protocol 1: C-4 Arylation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for forming C-C bonds between sp2-hybridized carbons.[10][11] It is widely used in pharmaceutical synthesis due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids and esters.[7][12]

Principle and Rationale

The reaction involves the palladium-catalyzed coupling of the 4-bromopyridine moiety with an organoboron reagent (e.g., a phenylboronic acid).[11] The catalytic cycle consists of three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the cyclopenta[c]pyridine core.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

This protocol describes a general procedure for coupling various aryl and heteroaryl boronic acids to the 4-position of the scaffold.

Experimental Protocol

Reaction Scheme:

(Self-generated image, for illustrative purposes)

Reagent/MaterialM.W.AmountMolesEquiv.
4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol214.06214 mg1.0 mmol1.0
Arylboronic Acid--1.2 mmol1.2
Pd(PPh₃)₄1155.5658 mg0.05 mmol0.05
Potassium Carbonate (K₂CO₃)138.21415 mg3.0 mmol3.0
1,4-Dioxane-8 mL--
Water-2 mL--

Procedure:

  • To a 25 mL Schlenk flask, add 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol (214 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).

  • Seal the flask with a rubber septum. Evacuate and backfill with argon or nitrogen gas three times to create an inert atmosphere. This is critical to prevent oxidation of the palladium catalyst.

  • Add 1,4-dioxane (8 mL) and water (2 mL) via syringe. Stir the mixture to form a suspension.

  • Degas the suspension by bubbling argon through it for 10-15 minutes.[12]

  • Under a positive flow of argon, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 58 mg, 0.05 mmol).[1]

  • Seal the flask and heat the reaction mixture to 90-95 °C with vigorous stirring for 8-12 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure C-4 arylated derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Application Protocol 2: C-7 Derivatization via Steglich Esterification

The Steglich esterification is a mild and efficient method for forming ester bonds between carboxylic acids and alcohols, including sterically hindered secondary alcohols like the one at the C-7 position.[13][14] It utilizes a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[15]

Principle and Rationale

This method is advantageous because it proceeds under neutral conditions, preserving acid- or base-labile functional groups elsewhere in the molecule.[15][16] The mechanism involves the activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer agent, reacting with the intermediate to form an N-acylpyridinium species.[15] This "active ester" is highly electrophilic and is readily attacked by the C-7 hydroxyl group of the cyclopenta[c]pyridine scaffold to form the desired ester, regenerating the DMAP catalyst.[14]

Experimental Protocol

Reaction Scheme:

(Self-generated image, for illustrative purposes)

Reagent/MaterialM.W.AmountMolesEquiv.
4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol214.06214 mg1.0 mmol1.0
Carboxylic Acid (R-COOH)--1.2 mmol1.2
EDC Hydrochloride191.70288 mg1.5 mmol1.5
DMAP122.1737 mg0.3 mmol0.3
Dichloromethane (DCM)-10 mL--

Procedure:

  • In a 50 mL round-bottom flask, dissolve 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol (214 mg, 1.0 mmol), the desired carboxylic acid (1.2 mmol), and DMAP (37 mg, 0.3 mmol) in anhydrous dichloromethane (10 mL) under an argon or nitrogen atmosphere.

  • Stir the solution at room temperature for 10 minutes.

  • Add EDC hydrochloride (288 mg, 1.5 mmol) to the mixture in one portion.

  • Stir the reaction at room temperature for 12-24 hours. For sterically hindered substrates, gentle heating (e.g., 40 °C) may be required.[13]

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with DCM (15 mL).

  • Wash the organic solution sequentially with 1 M HCl (15 mL), saturated aqueous sodium bicarbonate (NaHCO₃) solution (15 mL), and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., hexanes/ethyl acetate gradient) to afford the pure C-7 ester derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.

References

  • Benchchem. Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 1-(5-Bromopyridin-2-yl)piperidin-4-ol.
  • Benchchem. Structure-Activity Relationship of 5-Aryl-Cyclopenta[c]pyridine Derivatives: A Comparative Guide.
  • Faraday Discussions (RSC Publishing). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. (2023). DOI:10.1039/D2FD00165A.
  • JoVE. Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. (2018).
  • PubMed. Structure-activity relationship of 3-substituted N-(pyridinylacetyl)-4- (8-chloro-5,6-dihydro-11H-benzo[9][17]cyclohepta[1,2-b]pyridin-11-ylidene )- piperidine inhibitors of farnesyl-protein transferase: design and synthesis of in vivo active antitumor. (1997). DOI: 10.1021/jm970464g. Available from:

  • PubMed. Palladium-catalyzed selective cross-coupling between 2-bromopyridines and aryl bromides. (2001). DOI: 10.1021/jo005682n.
  • Grokipedia. Steglich esterification.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • The structure–activity relationships for cyclopenta[1,2‐d]pyrimidin derivatives.
  • PubMed. Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. (2025).
  • ACS Publications - American Chemical Society. Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives | Journal of Agricultural and Food Chemistry. (2025).
  • Exploring Applications: 4-Bromopyridine Hydrochloride in Medicinal Chemistry Research.
  • ResearchGate. Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using | Request PDF.
  • ResearchGate. Suzuki-Miyaura cross coupling reactions of aryl/heteroaryl bromides... | Download Table.
  • YouTube. Synthesis of Esters Via Steglich Esterification in Acetonitrile. (2022).
  • Organic Chemistry Portal. Steglich Esterification.
  • The Role of 4-Bromopyridine Hydrochloride in Modern Pharmaceutical Synthesis.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025).
  • MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
  • Acid to Ester - Common Conditions.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • ACS Publications. Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols | ACS Omega. (2018). DOI: 10.1021/acsomega.7b01700.
  • ResearchGate. Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols | Request PDF.
  • Benchchem. Application Notes and Protocols for the Derivatization of 1-(3-Bromopyridin-2-yl)ethanone in Drug Discovery.
  • Organic Chemistry Portal. Ester synthesis by esterification.
  • Chemguide. esterification - alcohols and carboxylic acids.
  • Khan Academy. Esterification of alcohols (video).
  • PMC - NIH. Synthesis of Biologically Active Molecules through Multicomponent Reactions.
  • ChemicalBook. 4-Bromopyridine synthesis.
  • ChemUniverse. 4-bromo-6,7-dihydro-5h-cyclopenta[c]pyridin-7-ol.
  • ResearchGate. A facile synthesis of 4-Ar-2-bromopyridine and its 2,2′-bipyridine derivatives | Request PDF. (2025).
  • ChemScene. 1469979-92-7 | 4-Bromo-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol.
  • PubChem. 4-bromo-5H,6H,7H-cyclopenta[b]pyridin-7-amine.
  • PMC - NIH. Synthesis and Antioxidant Activity of 7-Thio Derivatives of 6,7-Dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione.

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Application Notes and Protocols: Characterization of 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol in enzyme inhibition assays. The protocols and methodologies detailed herein are designed to facilitate the initial characterization of this compound's inhibitory potential and to elucidate its mechanism of action against a target enzyme, with a particular focus on protein kinases as a representative enzyme class.

Introduction: The Scientific Imperative

The discovery and characterization of novel enzyme inhibitors are cornerstones of modern drug development. Small molecules that can selectively modulate the activity of enzymes implicated in disease pathogenesis represent a significant portion of the therapeutic landscape. The compound 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol belongs to a class of heterocyclic compounds that have shown promise as enzyme inhibitors. While the specific biological targets of this particular molecule are yet to be fully elucidated, its structural motifs are present in known inhibitors of various enzyme families, including kinases, deubiquitinating enzymes (DUBs), and farnesyl protein transferases.

This guide is structured to provide a logical and scientifically rigorous workflow for the initial assessment of 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol as a potential enzyme inhibitor. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure the generation of robust and reproducible data.

Compound Handling and Preparation: The Foundation of Reliable Data

The accurate preparation of the test compound is a critical first step in any enzyme inhibition assay. The solubility and stability of 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol will directly impact the quality of the experimental results.

Protocol 2.1: Solubilization and Stock Solution Preparation

  • Initial Solubility Testing: Begin by assessing the solubility of the compound in various common solvents. A recommended starting point is 100% Dimethyl Sulfoxide (DMSO).

  • Stock Solution Preparation:

    • Accurately weigh out a precise amount of 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol.

    • Add the appropriate volume of high-purity DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

    • Gently vortex and, if necessary, sonicate in a water bath to ensure complete dissolution.

    • Visually inspect the solution for any undissolved particulate matter.

  • Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Expert Insight: The final concentration of DMSO in the assay should be kept to a minimum (typically ≤1%) to avoid solvent-induced effects on enzyme activity.

Biochemical Enzyme Inhibition Assay: Quantifying Inhibitory Potency

The primary objective of this assay is to determine the half-maximal inhibitory concentration (IC50) of 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol against a target enzyme. The following protocol is a generalized workflow for a kinase inhibition assay, which can be adapted for other enzyme classes.

Protocol 3.1: IC50 Determination for a Generic Protein Kinase

  • Reagent Preparation:

    • Assay Buffer: Prepare an appropriate assay buffer optimized for the specific kinase. A typical kinase buffer may contain Tris-HCl, MgCl2, and a reducing agent like DTT.

    • Enzyme Solution: Dilute the purified kinase to the desired concentration in the assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate.

    • Substrate/ATP Solution: Prepare a solution containing the kinase-specific substrate (e.g., a peptide) and ATP. For initial IC50 determination, the ATP concentration should be at or near its Michaelis-Menten constant (Km) to facilitate the identification of competitive inhibitors[1][2].

    • Inhibitor Dilution Series: Prepare a serial dilution of the 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol stock solution in the assay buffer. A common approach is a 10-point, 3-fold serial dilution.

  • Assay Procedure (96- or 384-well plate format):

    • Add a small volume (e.g., 5 µL) of each inhibitor concentration to the appropriate wells of the microplate. Include controls for 0% inhibition (enzyme + substrate, no inhibitor) and 100% inhibition (no enzyme).

    • Add the enzyme solution (e.g., 10 µL) to all wells except the 100% inhibition control.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.

    • Initiate the kinase reaction by adding the substrate/ATP solution (e.g., 10 µL) to all wells.

    • Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a predetermined time, ensuring the reaction remains within the linear range.

    • Terminate the reaction and detect the signal. The detection method will depend on the assay format (e.g., luminescence for ADP-Glo™, fluorescence for Z'-LYTE™, or TR-FRET for LanthaScreen™)[3][4][5].

  • Data Analysis:

    • Subtract the background signal (100% inhibition) from all data points.

    • Normalize the data by expressing the remaining enzyme activity as a percentage of the 0% inhibition control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value[6].

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Dilution Series add_inhibitor Add Inhibitor to Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare Enzyme Solution add_enzyme Add Enzyme & Pre-incubate prep_enzyme->add_enzyme prep_substrate Prepare Substrate/ ATP Solution start_reaction Add Substrate/ATP & Incubate prep_substrate->start_reaction add_inhibitor->add_enzyme add_enzyme->start_reaction detect_signal Terminate Reaction & Detect Signal start_reaction->detect_signal normalize_data Normalize Data detect_signal->normalize_data plot_curve Plot Dose-Response Curve normalize_data->plot_curve calc_ic50 Calculate IC50 plot_curve->calc_ic50

Caption: A streamlined workflow for determining the IC50 value of an inhibitor.

Mechanism of Action Studies: Unraveling the "How"

Once the IC50 has been established, the next crucial step is to determine the mechanism of inhibition (MOA). This provides valuable insights into how the inhibitor interacts with the enzyme and its substrate. The primary modes of reversible inhibition are competitive, non-competitive, and uncompetitive.

Protocol 4.1: Determining the Mode of Inhibition

  • Experimental Design: The core of this experiment is to measure the initial reaction velocity at various substrate concentrations in the presence of different fixed concentrations of the inhibitor.

    • Select a range of substrate (e.g., ATP for a kinase) concentrations, typically from 0.2x to 5x the Km value.

    • Choose several fixed concentrations of 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol, including a no-inhibitor control (0x IC50) and concentrations around the IC50 (e.g., 0.5x, 1x, and 2x IC50).

  • Assay Procedure:

    • For each inhibitor concentration, perform a full substrate titration curve, measuring the initial velocity at each substrate concentration.

    • Ensure that all other reaction conditions (enzyme concentration, temperature, buffer) remain constant.

  • Data Analysis and Interpretation:

    • Plot the initial velocity versus substrate concentration for each inhibitor concentration (Michaelis-Menten plot).

    • For a more definitive analysis, transform the data into a double reciprocal plot (Lineweaver-Burk plot) by plotting 1/velocity versus 1/[substrate][7][8].

    • The pattern of the lines on the Lineweaver-Burk plot will indicate the mode of inhibition[8]:

      • Competitive: Lines intersect at the y-axis (Vmax is unchanged, apparent Km increases).

      • Non-competitive: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).

      • Uncompetitive: Lines are parallel (both Vmax and Km decrease).

Modes of Enzyme Inhibition

Inhibition_Modes cluster_competitive Competitive cluster_noncompetitive Non-competitive E Enzyme (E) ES ES Complex E->ES +S EI EI Complex E->EI +I S Substrate (S) I_comp Inhibitor (I) ES->E -S P Product (P) ES->P k_cat EI->E -I E_nc Enzyme (E) ES_nc ES Complex E_nc->ES_nc +S EI_nc EI Complex E_nc->EI_nc +I S_nc Substrate (S) I_nc Inhibitor (I) ES_nc->E_nc -S ESI_nc ESI Complex ES_nc->ESI_nc +I P_nc Product (P) ES_nc->P_nc k_cat EI_nc->E_nc -I EI_nc->ESI_nc +S ESI_nc->ES_nc -I ESI_nc->EI_nc -S

Caption: Simplified representation of competitive and non-competitive inhibition mechanisms.

Data Presentation and Troubleshooting

Clear presentation of data is essential for accurate interpretation. Summarize quantitative data in tables for easy comparison.

Table 1: Example IC50 Data for 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol against Kinase X

ParameterValue
IC501.2 µM
Hill Slope1.1
0.99

Table 2: Troubleshooting Common Issues in Enzyme Inhibition Assays

IssuePotential Cause(s)Recommended Solution(s)
High Well-to-Well Variability - Inaccurate pipetting- Incomplete mixing- Edge effects on the plate- Use calibrated pipettes- Ensure thorough mixing after each reagent addition- Avoid using the outer wells of the plate
No Inhibition Observed - Inactive compound- Compound insolubility- Incorrect inhibitor concentration range- Verify compound integrity- Re-evaluate compound solubility- Test a wider range of concentrations
Irreproducible IC50 Values - Variation in assay conditions (temp, time)- Reagent degradation- Tight-binding inhibition- Standardize all assay parameters[9]- Use fresh reagents- Investigate time-dependence of inhibition[10]
Assay Signal is Too Low - Insufficient enzyme or substrate- Sub-optimal assay conditions (pH, temp)- Optimize enzyme and substrate concentrations- Perform buffer and temperature optimization experiments

For a more detailed troubleshooting guide, refer to resources from established suppliers and the literature[11][12].

Conclusion and Future Directions

This application note provides a foundational framework for the initial characterization of 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol as an enzyme inhibitor. The described protocols for IC50 determination and mechanism of action studies will yield critical data to guide further investigation. Subsequent steps in the characterization of a promising inhibitor would include selectivity profiling against a panel of related enzymes, cell-based assays to confirm on-target activity in a physiological context, and structure-activity relationship (SAR) studies to optimize potency and selectivity[10][13].

References

  • Enzyme Kinetics Data Analysis. (2021). YouTube. [Link]

  • Enzyme kinetics and inhibition studies | Biological Chemistry II Class Notes. (n.d.). Fiveable. [Link]

  • KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1. (n.d.). Ainfo. [Link]

  • How should I start with Enzyme-Inhibitor kinetics assay? (2015). ResearchGate. [Link]

  • Enzyme inhibition and kinetics graphs (article). (n.d.). Khan Academy. [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). PMC. [Link]

  • Can anyone suggest a protocol for a kinase assay? (2015). ResearchGate. [Link]

  • In vitro kinase assay. (2023). Protocols.io. [Link]

  • Basics of Enzymatic Assays for HTS - Assay Guidance Manual. (2012). NCBI Bookshelf - NIH. [Link]

  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual. (2012). NCBI Bookshelf - NIH. [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. (2021). PubMed. [Link]

  • Analogs of 4-(3-bromo-8-methyl-10-methoxy-6,11-dihydro-5H-benzo[8][10]-cyclo hepta[1,2-b]pyridin-11-yl)-1-(4-pyridinylacetyl)piperidine N-oxide as Inhibitors of Farnesyl Protein Transferase. (1999). PubMed. [Link]

  • What troubleshooting is recommended if the reaction is being inhibited? (n.d.). PCR Biosystems. [Link]

Sources

Application Note: Quantitative Analysis of 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Method Development and Validation

Abstract

This document provides a comprehensive guide for the development and validation of analytical methods for the precise quantification of 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol, a key intermediate in pharmaceutical research and development. Recognizing the limited availability of specific validated assays for this compound, this guide synthesizes established analytical principles for related bromopyridine and heterocyclic structures to propose robust protocols. We will explore the theoretical and practical considerations for method development using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Each section provides not only a step-by-step protocol but also delves into the scientific rationale behind the choice of instrumentation, reagents, and validation parameters. This application note is intended for researchers, analytical scientists, and drug development professionals seeking to establish reliable and reproducible quantitative assays for this and structurally similar molecules.

Introduction: The Analytical Imperative

4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif is a common scaffold in the synthesis of novel therapeutic agents. Accurate and precise quantification of this intermediate is critical at various stages of the drug development pipeline, including:

  • Process Chemistry: Monitoring reaction kinetics, optimizing yield, and ensuring batch-to-batch consistency.

  • Purity Assessment: Quantifying the active intermediate and identifying potential impurities.

  • Pharmacokinetic Studies: Although typically a precursor, understanding its stability and metabolic fate in preliminary studies can be crucial.

The presence of a bromine atom, a pyridine ring, and a hydroxyl group presents unique analytical challenges and opportunities. The choice of analytical methodology will depend on the required sensitivity, selectivity, the complexity of the sample matrix, and the available instrumentation. This guide provides the foundational knowledge to develop a fit-for-purpose assay.

Physicochemical Properties & Analytical Considerations

Before delving into specific protocols, understanding the physicochemical properties of 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol is paramount for effective method development.

PropertyValue/InformationImplication for Analysis
Molecular Formula C₈H₈BrNOEssential for mass spectrometry-based techniques.
Molecular Weight 214.06 g/mol Used for calculating concentrations and for MS setup.[1]
Polarity The presence of the hydroxyl (-OH) and pyridine nitrogen imparts polarity.Influences choice of chromatographic stationary and mobile phases. Suggests good solubility in polar organic solvents.
Volatility The hydroxyl group reduces volatility.Direct GC analysis may be challenging without derivatization.
UV Absorbance The pyridine ring is a chromophore.Allows for quantification using HPLC with a UV detector.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is often the first choice for routine analysis due to its robustness, accessibility, and cost-effectiveness. The pyridine ring in the molecule allows for sensitive detection.

Rationale for Method Design

A reversed-phase HPLC (RP-HPLC) method is the most logical starting point. The separation will be based on the hydrophobic interactions between the analyte and the stationary phase. The polarity of the molecule can be modulated by adjusting the pH of the mobile phase, which will affect the protonation state of the pyridine nitrogen.

Experimental Protocol: RP-HPLC-UV

Objective: To develop a stability-indicating RP-HPLC method for the quantification of 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol.

Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reference Standard: 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol (≥98% purity).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Formic acid (LC-MS grade).

  • Ultrapure water.

Chromatographic Conditions (Starting Point):

ParameterConditionRationale
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to ensure consistent ionization of the analyte and sharp peak shapes.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier to elute the analyte from the C18 column.
Gradient 10% B to 90% B over 15 minutesA gradient is recommended for initial method development to ensure elution of the analyte and any potential impurities with different polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLCan be adjusted based on sensitivity requirements.
Detection Wavelength ~260 nm (scan with PDA for optimal wavelength)Pyridine derivatives typically have strong absorbance in this region. A PDA detector is invaluable for confirming peak purity.

Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase (at initial conditions) to cover the expected concentration range (e.g., 1-100 µg/mL).

  • Sample Analysis: Dissolve the sample to be analyzed in methanol to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

System Suitability: Before sample analysis, inject a mid-range standard five times. The following criteria should be met:

  • Tailing Factor: 0.8 - 1.5

  • Theoretical Plates: >2000

  • Relative Standard Deviation (RSD) of Peak Area and Retention Time: <2.0%

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and structural confirmation. However, the polarity and low volatility of the hydroxyl group in 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol necessitate a derivatization step to improve its chromatographic behavior.[2]

The Necessity of Derivatization

Direct injection of the analyte onto a GC column would likely result in poor peak shape, thermal degradation, and adsorption to the column. Silylation is a common derivatization technique that replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[2] This increases volatility and thermal stability.

G Analyte Analyte with -OH group (Low Volatility) Derivatization Silylation Reaction (+ BSTFA/MSTFA) Analyte->Derivatization Increases Volatility Derivative TMS-ether Derivative (High Volatility) Derivatization->Derivative GC_MS GC-MS Analysis Derivative->GC_MS Suitable for GC

Caption: Workflow for GC-MS analysis requiring derivatization.

Experimental Protocol: GC-MS with Silylation

Objective: To quantify 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol by GC-MS following silylation.

Instrumentation and Materials:

  • GC-MS system with a split/splitless injector and a single quadrupole or ion trap mass spectrometer.

  • Non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).[3]

  • Reference Standard.

  • Silylating agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Solvent: Dichloromethane or Ethyl Acetate (anhydrous).

Derivatization Procedure:

  • Accurately prepare a stock solution of the analyte in the chosen anhydrous solvent.

  • In a clean, dry autosampler vial, place 100 µL of the sample or standard solution.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 100 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.[2]

  • Cool to room temperature before injection.

GC-MS Conditions:

ParameterConditionRationale
Carrier Gas Helium at 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Injector Split (50:1), 250 °CA split injection prevents column overloading and is suitable for concentrated samples.
Oven Program Initial 80 °C (2 min), ramp 15 °C/min to 280 °C (hold 5 min)A temperature ramp is necessary to separate the derivatized analyte from byproducts and other sample components.[3]
MS Transfer Line 280 °CPrevents condensation of the analyte before entering the mass spectrometer.
Ion Source Electron Ionization (EI) at 70 eVStandard ionization technique for GC-MS that produces reproducible fragmentation patterns.[4]
MS Mode Scan (m/z 50-400) for identification, Selected Ion Monitoring (SIM) for quantification.Full scan is used to identify the derivatized product. SIM mode provides higher sensitivity for quantification by monitoring characteristic ions.

Data Analysis:

  • Identification: The mass spectrum of the derivatized analyte should show a molecular ion (M+) corresponding to the TMS-ether and characteristic fragment ions.

  • Quantification: Create a calibration curve by plotting the peak area of a specific ion (in SIM mode) against the concentration of the derivatized standards.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring the highest sensitivity and selectivity, such as analysis in complex biological matrices, LC-MS/MS is the gold standard.[5][6][7]

Rationale for Method Design

LC-MS/MS combines the separation power of HPLC with the sensitive and selective detection of a tandem mass spectrometer. By using Multiple Reaction Monitoring (MRM), we can selectively detect the transition of a specific precursor ion to a product ion, virtually eliminating matrix interference.[8]

G cluster_LC LC Separation cluster_MS Tandem Mass Spectrometer LC HPLC Column IonSource Ion Source (ESI+) LC->IonSource Eluent Q1 Quadrupole 1 (Q1) Precursor Ion Selection IonSource->Q1 [M+H]+ Q2 Quadrupole 2 (Q2) Collision Cell (CID) Q1->Q2 Isolates Precursor Q3 Quadrupole 3 (Q3) Product Ion Selection Q2->Q3 Fragments Precursor Detector Detector Q3->Detector Isolates Product

Sources

Application Note and Protocol for the Large-Scale Synthesis of 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol in Medicinal Chemistry

The fused heterocyclic scaffold of 6,7-dihydro-5H-cyclopenta[c]pyridine is a key structural motif in a variety of biologically active compounds. The introduction of a bromine atom at the 4-position and a hydroxyl group at the 7-position, as in 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol, provides a valuable intermediate for drug discovery and development. The bromine atom serves as a versatile handle for further functionalization through cross-coupling reactions, enabling the synthesis of diverse compound libraries for screening. The hydroxyl group offers a site for modification or can participate in hydrogen bonding interactions with biological targets. This application note provides a comprehensive guide to a plausible and scalable synthetic route for this important building block, designed for researchers and professionals in drug development. Due to the limited direct literature on this specific molecule, the proposed synthesis is a robust amalgamation of established methods for analogous heterocyclic systems.

Proposed Synthetic Pathway: A Multi-Step Approach

The synthesis of 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol can be envisioned through a four-step sequence, starting from readily available materials. This pathway is designed for scalability and incorporates safety considerations crucial for large-scale production.

Synthetic_Pathway Start Pyridine-3,4-dicarboxylic Acid Step1 Formation of Diester Start->Step1 Ethanol, H₂SO₄ (cat.) Intermediate1 Diethyl pyridine-3,4-dicarboxylate Step1->Intermediate1 Step2 Dieckmann Condensation Intermediate1->Step2 NaOEt, Toluene Intermediate2 Ethyl 7-oxo-6,7-dihydro-5H-cyclopenta[c]pyridine-6-carboxylate Step2->Intermediate2 Step3 Hydrolysis & Decarboxylation Intermediate2->Step3 1. NaOH (aq) 2. H₃O⁺, Heat Intermediate3 6,7-Dihydro-5H-cyclopenta[c]pyridin-7-one Step3->Intermediate3 Step4 Reduction Intermediate3->Step4 NaBH₄, Methanol Intermediate4 6,7-Dihydro-5H-cyclopenta[c]pyridin-7-ol Step4->Intermediate4 Step5 Regioselective Bromination Intermediate4->Step5 NBS, Acetonitrile FinalProduct 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol Step5->FinalProduct Bromination_Workflow Start Dissolve Precursor in Acetonitrile Step1 Cool to 0-5 °C Start->Step1 Step2 Add N-Bromosuccinimide (NBS) in portions Step1->Step2 Step3 Stir at Room Temperature (Monitor by TLC) Step2->Step3 Step4 Quench with aq. Na₂S₂O₃ Step3->Step4 Step5 Extract with Ethyl Acetate Step4->Step5 Step6 Purify by Column Chromatography Step5->Step6 FinalProduct 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol Step6->FinalProduct

handling and preparation of 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol for cell culture

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Handling and Preparation of 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol for Pre-Clinical Cell Culture Assessment

Introduction: A Guide to a Novel Brominated Heterocycle

4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol is a brominated heterocyclic compound with potential applications in drug discovery and development. As a novel compound, its biological activities and cellular effects are largely uncharacterized in publicly available literature. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, preparation, and initial cytotoxic evaluation of this compound for cell-based assays.

The protocols outlined herein are designed to establish a foundational understanding of the compound's behavior in a laboratory setting, a critical first step before its inclusion in high-throughput screening or mechanistic studies. We will address solubility and stability, the preparation of stock solutions, and a general methodology for determining its cytotoxic profile. These steps are essential for ensuring reproducible and reliable data in downstream applications. The broader class of brominated pyridines has shown promise in oncology research, underscoring the importance of carefully characterizing new derivatives like the one in focus.

Physicochemical Properties and Safety Considerations

A thorough understanding of a compound's properties is paramount for its safe and effective use.

Compound Specifications:

PropertyValueSource
CAS Number 1469979-87-0ChemUniverse[1]
Molecular Formula C₈H₈BrNOChemUniverse[1]
Molecular Weight 214.06 g/mol ChemUniverse[1]
Purity ≥95%ChemUniverse[1]
Storage 2-8°C, desiccatedGeneric recommendation for similar compounds

Safety and Handling:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves.

  • Ventilation: Handle the solid compound and concentrated stock solutions in a chemical fume hood to avoid inhalation of any dust or vapors.

  • Waste Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations for chemical waste.

Protocol 1: Solubility Determination

The solubility of a compound is a critical parameter that dictates its suitability for biological assays. The following protocol outlines a method to determine the solubility of 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol in common laboratory solvents.

Objective: To determine the approximate solubility of the compound in Dimethyl Sulfoxide (DMSO), Ethanol (EtOH), and Phosphate-Buffered Saline (PBS).

Materials:

  • 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol

  • Anhydrous DMSO

  • 200 proof Ethanol

  • Sterile 1X PBS, pH 7.4

  • Microcentrifuge tubes

  • Vortex mixer

  • Micro-pipettes

Methodology:

  • Preparation: Weigh out 1-2 mg of the compound into separate, pre-weighed microcentrifuge tubes for each solvent to be tested.

  • Solvent Addition: Add a small, precise volume of the first solvent (e.g., 100 µL of DMSO) to the corresponding tube.

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. Visually inspect for any undissolved particulate matter.

  • Incremental Solvent Addition: If the compound has completely dissolved, it is soluble at that concentration. If not, add another precise volume of the solvent (e.g., another 100 µL) and repeat step 3.

  • Endpoint: Continue adding solvent incrementally until the compound fully dissolves. The concentration at which it dissolves is the approximate solubility.

  • Repeat for Other Solvents: Repeat steps 2-5 for ethanol and PBS.

  • Documentation: Record the volume of each solvent required to dissolve the known mass of the compound and calculate the solubility in mg/mL and mM.

Expected Outcome: It is anticipated that the compound will exhibit the highest solubility in DMSO, a common solvent for organic compounds in biological screening.[2] Solubility in ethanol may be moderate, while solubility in aqueous solutions like PBS is likely to be low.

Protocol 2: Preparation and Storage of Stock Solutions

Once the optimal solvent is identified (likely DMSO), a concentrated stock solution can be prepared.

Objective: To prepare a high-concentration stock solution for serial dilution in cell culture media.

Workflow for Stock Solution Preparation:

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage & Handling weigh Weigh Compound calc Calculate Solvent Volume for desired concentration weigh->calc Input mass add_solvent Add Solvent (e.g., DMSO) calc->add_solvent Target volume vortex Vortex until dissolved add_solvent->vortex sonic Sonicate briefly if needed vortex->sonic If needed sterilize Filter-sterilize (0.22 µm PTFE) vortex->sterilize sonic->sterilize aliquot Aliquot into cryovials sterilize->aliquot store Store at -20°C or -80°C (Protect from light) aliquot->store

Caption: Workflow for preparing a sterile stock solution.

Methodology:

  • Calculation: Based on the desired stock concentration (e.g., 10 mM or 50 mM), calculate the required volume of DMSO to add to a known mass of the compound.

    • Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L))

  • Dissolution: In a sterile environment (e.g., a biological safety cabinet), add the calculated volume of anhydrous DMSO to the vial containing the compound. Vortex thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication may aid dissolution, but monitor for any signs of degradation.

  • Sterilization: Filter the stock solution through a 0.22 µm PTFE syringe filter into a sterile polypropylene tube. This is crucial for preventing contamination of cell cultures.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile cryovials. This prevents multiple freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C or -80°C, protected from light.

Stability Note: The stability of brominated compounds in aqueous solutions can be pH-dependent.[3] While DMSO stocks are generally stable when frozen, the stability of the compound in aqueous cell culture media at 37°C should be determined experimentally if long-term incubations are planned.

Protocol 3: Preliminary Cytotoxicity Assessment (MTT Assay)

Before using the compound in functional assays, it is essential to determine its cytotoxic concentration range in the cell line(s) of interest. The MTT assay is a common colorimetric method for assessing cell viability.[4][5]

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of the compound in a selected cell line.

Workflow for a Preliminary Cytotoxicity Assay:

G cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Assay & Readout cluster_analysis Data Analysis seed Seed cells in a 96-well plate incubate_attach Incubate for 24h (adhesion) seed->incubate_attach serial_dilute Prepare serial dilutions of compound in media treat Treat cells with dilutions serial_dilute->treat incubate_treat Incubate for 48-72h treat->incubate_treat controls Include Vehicle (DMSO) and Untreated Controls add_mtt Add MTT reagent incubate_treat->add_mtt incubate_mtt Incubate (formazan formation) add_mtt->incubate_mtt add_solubilizer Add solubilizing agent incubate_mtt->add_solubilizer read Read absorbance (e.g., 570 nm) add_solubilizer->read plot Plot Dose-Response Curve read->plot calc_ic50 Calculate IC50 Value plot->calc_ic50

Caption: General workflow for an MTT-based cytotoxicity assay.

Methodology:

  • Cell Seeding: Seed a human cancer cell line (e.g., HeLa[6] or U-87 MG[7]) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Dilution: Prepare a series of 2-fold or 10-fold dilutions of the 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol stock solution in complete cell culture medium. A typical starting concentration range might be from 100 µM down to 0.01 µM.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of the compound.

  • Controls:

    • Vehicle Control: Treat cells with the highest concentration of DMSO used in the dilutions (e.g., 0.1% or 0.5%) to account for any solvent-induced toxicity.[8]

    • Untreated Control: Cells with fresh medium only (represents 100% viability).

    • Blank Control: Wells with medium only (no cells) for background absorbance.

  • Incubation: Incubate the plate for a relevant period, typically 48 to 72 hours, at 37°C and 5% CO₂.

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours.

    • Add a solubilizing agent (e.g., acidified isopropanol or a commercial solution) and incubate until the formazan crystals are fully dissolved.

  • Data Acquisition: Read the absorbance on a plate reader at the appropriate wavelength (typically 570 nm).

  • Data Analysis:

    • Subtract the blank absorbance from all other readings.

    • Normalize the data to the untreated control (as 100% viability).

    • Plot the cell viability (%) against the log of the compound concentration and use a non-linear regression model to calculate the IC₅₀ value.

Conclusion and Future Directions

This application note provides a foundational framework for the initial handling and in vitro characterization of the novel compound 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol. By systematically determining its solubility, preparing stable stock solutions, and establishing a preliminary cytotoxic profile, researchers can ensure the generation of high-quality, reproducible data. The IC₅₀ value obtained from the cytotoxicity assay will be instrumental in designing subsequent functional assays to explore the compound's specific mechanism of action, whether it be in oncology, infectious disease, or other therapeutic areas.

References

  • ChemUniverse. 4-bromo-6,7-dihydro-5h-cyclopenta[c]pyridin-7-ol. Available at: [Link]

  • Balakin, K.V., et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening. Available at: [Link]

  • Salman, A.S., et al. Synthesis, Characterization and in vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing Indole Ring. Asian Journal of Organic & Medicinal Chemistry. Available at: [Link]

  • Purohit, M.N., et al. (2013). Synthesis and in vitro cytotoxicity studies of certain novel heterocycles derived from bis 1, 2, 4-triazoles and their DNA damage studies. Medicinal Chemistry. Available at: [Link]

  • Gallier, F., et al. (2015). The bromination kinetics of phenolic compounds in aqueous solution. ResearchGate. Available at: [Link]

  • Public Health England. HeLa - Culture Collections. Available at: [Link]

  • Moss, M. (2013). Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols for Developing Assays with 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Abstract

The cyclopenta[c]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities. This guide provides a comprehensive framework for researchers working with a novel derivative, 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol, hereafter referred to as Cpd-X. Due to the nascent stage of research on Cpd-X, its precise biological target is currently undefined. This document, therefore, presents a logical, multi-stage workflow designed to first elucidate the mechanism of action and identify the molecular target(s) of Cpd-X. Subsequently, it provides detailed, adaptable protocols for robust biochemical and cell-based assay development, enabling the thorough characterization of its potency, selectivity, and cellular effects. The methodologies are grounded in established principles of drug discovery, emphasizing scientific integrity, experimental causality, and data-driven decision-making.

Introduction: The Challenge and Opportunity of a Novel Scaffold

The compound 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol (Cpd-X) represents a novel chemical entity with potential therapeutic value. The core cyclopenta[c]pyridine structure is found in molecules with diverse bioactivities, including roles as kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and agents with anti-inflammatory or neuropharmacological effects. The initial challenge in developing a research program around Cpd-X is the absence of a known biological target. A purely target-based approach is therefore not feasible.

Instead, we advocate for a strategic approach that begins with broad phenotypic screening to uncover its cellular effects, followed by systematic target deconvolution and subsequent development of specific, validated assays. This application note is structured to guide the researcher through this journey, from initial hypothesis generation to robust in-vitro characterization.

Stage 1: Target Discovery and Deconvolution

The primary directive is to identify the biological target(s) of Cpd-X. A multi-pronged approach is recommended to build a strong, evidence-based hypothesis.[1][2]

Initial Characterization: Cytotoxicity Profiling

Before embarking on complex screening, it is crucial to determine the concentration range at which Cpd-X exhibits cellular toxicity. This ensures that subsequent phenotypic and target-based assays are conducted at non-lethal concentrations, avoiding misleading results caused by general cytotoxicity.

Protocol 2.1.1: General Cytotoxicity Assessment using a Luminescence-Based Viability Assay (e.g., CellTiter-Glo®)

The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active cells.[3][4]

  • Principle: The assay reagent lyses cells and provides the substrate (luciferin) and enzyme (luciferase) for a reaction that generates a "glow-type" luminescent signal proportional to the ATP concentration.

  • Step-by-Step Protocol:

    • Cell Plating: Seed a panel of relevant cell lines (e.g., a cancer cell line panel like the NCI-60 or a panel relevant to a suspected therapeutic area) in opaque-walled 96- or 384-well plates at a predetermined optimal density. Incubate for 24 hours to allow for cell attachment.

    • Compound Preparation: Prepare a 10 mM stock solution of Cpd-X in DMSO. Create a serial dilution series (e.g., 11-point, 1:3 dilution starting from 100 µM) in the appropriate cell culture medium.

    • Treatment: Add the diluted Cpd-X and vehicle controls (e.g., 0.1% DMSO) to the cells. Include a positive control for cytotoxicity (e.g., Staurosporine).

    • Incubation: Incubate the plates for a relevant time period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

    • Assay Procedure: a. Equilibrate the plate to room temperature for approximately 30 minutes.[5][6][7] b. Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[3][5][6] c. Add a volume of reagent equal to the volume of media in the well (e.g., 100 µL reagent to 100 µL media).[6][7] d. Mix on an orbital shaker for 2 minutes to induce lysis.[5][6][7] e. Incubate at room temperature for 10 minutes to stabilize the signal.[5][6][7]

    • Data Acquisition: Read luminescence on a plate reader.

    • Data Analysis: Normalize the data to vehicle-treated controls (100% viability) and calculate the concentration at which 50% of cell viability is lost (GI₅₀/IC₅₀) using a non-linear regression curve fit (log(inhibitor) vs. response).

Parameter Description Example Value
Cell LinesPanel reflecting diverse tissue originsA549 (Lung), MCF7 (Breast), HCT116 (Colon)
Seeding DensityOptimized for log-phase growth5,000 cells/well (96-well plate)
Compound Conc.11-point, 1:3 dilution100 µM to 1.7 nM
Incubation TimeStandard for proliferation assays72 hours
Assay ReadoutLuminescence (RLU)Plate Reader
Broad Target Class Screening

Based on the cyclopenta[c]pyridine scaffold's known activities, parallel screening against large target families is a cost-effective strategy to quickly narrow the field of potential targets.

  • Kinome Profiling: Submit Cpd-X (at one or two non-toxic concentrations) to a commercial kinome profiling service. These services screen the compound against a large panel of recombinant kinases (often >300) and report the percent inhibition for each.[8][9][10][11] A significant "hit" (e.g., >50% inhibition) provides a strong lead for a specific kinase or kinase family.

  • Safety Pharmacology/GPCR Panels: Similarly, broad screening panels are available to assess off-target activity against a wide range of GPCRs, ion channels, and transporters.[12][13][14][15][16] A hit in these panels can reveal unexpected mechanisms of action.

Causality Note: This broad screening approach is hypothesis-generating. It efficiently surveys a vast target space. Positive hits must be rigorously validated through follow-up dose-response assays and orthogonal methods as described in Stage 3.

Unbiased Target Identification Approaches

If broad screening yields no clear hits, or to complement the findings, unbiased methods can be employed. These methods identify binding partners without prior assumptions.[1][2][17][18]

  • Affinity-Based Pull-Down: This involves immobilizing a derivative of Cpd-X onto a solid support (e.g., agarose beads) to "pull down" its binding partners from a cell lysate. The bound proteins are then identified by mass spectrometry.[17][18]

  • Cellular Thermal Shift Assay (CETSA): This technique relies on the principle that a protein becomes more thermally stable when bound to a ligand.[19][20][21] Cells are treated with Cpd-X, heated to various temperatures, and the remaining soluble protein is quantified. A shift in the melting temperature of a specific protein in the presence of Cpd-X indicates direct target engagement.[22][23]

G

Stage 2: Assay Development and Target Validation

Once a putative target (e.g., "Kinase Y") is identified, the next stage is to develop specific assays to validate this interaction and characterize the compound's pharmacological properties.

Biochemical Assays: Characterizing Direct Target Interaction

Biochemical assays use purified components (enzyme, substrate, compound) to study the direct interaction in a controlled, cell-free environment.[24][25][26][27][28]

Protocol 3.1.1: Kinase Activity Assay using a Luminescence-Based Readout (e.g., ADP-Glo™)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

  • Principle: The assay is performed in two steps. First, the kinase reaction occurs. Then, a reagent is added to stop the reaction and deplete the remaining ATP. A second reagent converts the ADP produced into ATP, which is then used in a luciferase/luciferin reaction to generate light.

  • Step-by-Step Protocol:

    • Reagent Preparation: Prepare assay buffer, purified active Kinase Y, its specific substrate peptide, and ATP.

    • Compound Plating: In a 384-well plate, perform a serial dilution of Cpd-X to generate a dose-response curve (e.g., 10 µM to 0.5 nM). Include no-enzyme (background), no-compound (100% activity), and positive control inhibitor wells.

    • Kinase Reaction: Add Kinase Y and substrate to the wells. Initiate the reaction by adding ATP. Incubate at room temperature for a predetermined time (e.g., 60 minutes).

    • ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes.

    • ADP Conversion & Detection: Add Kinase Detection Reagent to convert ADP to ATP and initiate the luminescence reaction. Incubate for 30 minutes.

    • Data Acquisition: Read luminescence.

    • Data Analysis: Normalize the data to controls and calculate the IC₅₀ value using a non-linear regression curve fit.

Parameter Description Example Value
EnzymePurified, active Kinase Y5 ng/well
SubstrateSpecific peptide for Kinase Y0.2 µ g/well
ATP ConcentrationAt or near the Kₘ for ATP10 µM
Reaction TimeDetermined from enzyme kinetics60 minutes
ReadoutLuminescence (RLU)Plate Reader

Trustworthiness Check: The causality of this protocol is validated by its controls. The "no-enzyme" control confirms that the signal is dependent on Kinase Y. The "no-compound" control establishes the baseline for 100% enzyme activity. A known inhibitor for Kinase Y (if available) serves as a positive control to validate the assay's responsiveness.

Alternative Biochemical Formats:

  • HTRF® (Homogeneous Time-Resolved Fluorescence): This technology uses fluorescence resonance energy transfer (FRET) between a donor (e.g., Europium cryptate-labeled antibody) and an acceptor (e.g., XL665-labeled peptide).[29][30][31][32] It is a robust, low-background method.

  • AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay uses singlet oxygen transfer between donor and acceptor beads that are brought into proximity by a binding event.[33][34][35][36][37] It is highly sensitive and suitable for detecting protein-protein interactions.

Cell-Based Assays: Confirming Activity in a Biological Context

While biochemical assays confirm direct interaction, cell-based assays are critical to demonstrate that the compound can enter cells, engage its target, and elicit a functional response.

Protocol 3.2.1: Target Engagement in Live Cells using NanoBRET™

The NanoBRET™ Target Engagement assay measures compound binding to a target protein within intact, living cells.[38][39][40][41][42]

  • Principle: The target protein (Kinase Y) is expressed in cells as a fusion with NanoLuc® luciferase. A cell-permeable fluorescent tracer that binds to the active site of Kinase Y is added. In the absence of a competing compound, energy transfer (BRET) occurs from the luciferase to the tracer. Cpd-X competes with the tracer for binding, causing a dose-dependent decrease in the BRET signal.

  • Step-by-Step Protocol:

    • Cell Preparation: Transfect HEK293 cells with a plasmid encoding the Kinase Y-NanoLuc® fusion protein.

    • Cell Plating: After 24 hours, harvest and plate the transfected cells into white, 96-well assay plates.

    • Compound/Tracer Addition: Add Cpd-X at various concentrations, followed immediately by the addition of the specific NanoBRET™ tracer at its predetermined optimal concentration.

    • Equilibration: Incubate the plate at 37°C, 5% CO₂ for 2 hours.

    • Substrate Addition & Reading: Add the NanoGlo® substrate and immediately read both donor (460nm) and acceptor (618nm) emission wavelengths.

    • Data Analysis: Calculate the NanoBRET™ ratio (Acceptor/Donor). Normalize the data and determine the IC₅₀ value, which reflects the compound's affinity for the target in a cellular environment.

Protocol 3.2.2: Downstream Pathway Modulation via Western Blot

This protocol assesses whether Cpd-X inhibits the signaling pathway downstream of Kinase Y.

  • Principle: If Cpd-X inhibits Kinase Y, the phosphorylation of a known downstream substrate protein should decrease. This change can be quantified by Western blot using a phospho-specific antibody.

  • Step-by-Step Protocol:

    • Cell Treatment: Plate a relevant cell line (expressing endogenous Kinase Y) and treat with a dose-response of Cpd-X for a specific time (e.g., 2 hours). Include vehicle and positive controls.

    • Stimulation (if necessary): If the pathway is not basally active, stimulate the cells with an appropriate growth factor or activator to induce phosphorylation.

    • Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Immunoblotting: a. Block the membrane (e.g., with 5% BSA in TBST). b. Incubate with a primary antibody specific for the phosphorylated form of the downstream substrate (e.g., anti-p-SubstrateZ). c. Wash and incubate with an HRP-conjugated secondary antibody. d. Detect signal using an enhanced chemiluminescence (ECL) substrate.

    • Data Analysis: Quantify band intensity using densitometry. Normalize the phospho-protein signal to a loading control (e.g., β-actin) or the total protein level of Substrate Z. Plot the normalized signal against the Cpd-X concentration to determine the IC₅₀ for pathway inhibition.

G

Concluding Remarks

The journey from a novel compound to a well-characterized chemical probe or drug lead is a systematic process of inquiry. For 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol, where the initial biological target is unknown, this process must begin with broad, unbiased screening to generate a testable hypothesis. The protocols outlined in this guide provide a validated, step-wise framework for researchers to first identify the molecular target through cytotoxicity profiling and target deconvolution strategies, and subsequently to develop a robust cascade of biochemical and cell-based assays. By meticulously validating each step—from direct enzyme inhibition to target engagement and downstream pathway modulation in living cells—researchers can build a comprehensive data package that clearly defines the compound's mechanism of action, potency, and cellular efficacy, paving the way for more advanced preclinical studies.

References

  • Eurofins Discovery. (n.d.). Specialized In Vitro Safety Pharmacology Profiling Panels. Retrieved from [Link]

  • Indigo Biosciences. (n.d.). Safety Pharmacology Profiling for Drug Development. Retrieved from [Link]

  • University of Oslo. (n.d.). CellTiter-Glo Assay - Oslo - OUH - Protocols. Retrieved from [Link]

  • Firestone, R. (n.d.). An introduction to enzyme kinetics. Khan Academy. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved from [Link]

  • Pharmaron. (n.d.). In Vitro Safety Panel I Binding & Functional Assays. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • BPS Bioscience. (n.d.). AlphaLISA® Assay Kits. Retrieved from [Link]

  • Wikipedia. (n.d.). Enzyme kinetics. Retrieved from [Link]

  • Terstiege, I., et al. (2012). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 8(8), 668–679. Retrieved from [Link]

  • Scribd. (n.d.). In Vitro Cytotoxicity Assay Protocol. Retrieved from [Link]

  • Bio-protocol. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(10), e4026. Retrieved from [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling I Pharmaron CRO Services. Retrieved from [Link]

  • Oncolines B.V. (2024). Kinome Profiling. Retrieved from [Link]

  • Al-Mubarak, A. I., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science, 30(1), 76. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Target identification of small molecules: an overview of the current applications in drug discovery. Retrieved from [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]

  • ICE Bioscience. (n.d.). Safety Pharmacology Services. Retrieved from [Link]

  • Bitesize Bio. (2025). A New Frontier in Protein Quantitation: AlphaLISA. Retrieved from [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]

  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Retrieved from [Link]

  • TSI Journals. (n.d.). Principles of Enzyme Kinetics and Their Significance in Biological Systems. Retrieved from [Link]

  • National Institutes of Health. (2023). Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators. ACS Chemical Biology, 18(5), 1015–1024. Retrieved from [Link]

  • News-Medical.Net. (n.d.). Enzyme Kinetics. Retrieved from [Link]

  • TeachMe Physiology. (2024). Enzyme Kinetics. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual. Retrieved from [Link]

  • Protocols.io. (2024). Cytotoxicity Assay Protocol. Retrieved from [Link]

  • National Institutes of Health. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2237–2247. Retrieved from [Link]

  • National Institutes of Health. (2010). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. Current Pharmaceutical Design, 16(10), 1109–1119. Retrieved from [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • ResearchGate. (2020). Guidelines for HTRF technology in EGFR kinase assay. Retrieved from [Link]

  • CETSA. (n.d.). CETSA. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Navigating the Synthesis of 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that may arise during your experimental work. As Senior Application Scientists, we have curated this information to be both technically accurate and practically insightful, helping you navigate the complexities of this synthesis and improve your product yield.

Overview of the Synthetic Pathway

The synthesis of 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol is a multi-step process that requires careful control of reaction conditions to achieve a high yield. The most plausible synthetic route involves three key stages:

  • Synthesis of the Ketone Precursor : Formation of 6,7-dihydro-5H-cyclopenta[c]pyridin-7-one.

  • Regioselective Bromination : Introduction of a bromine atom at the 4-position of the pyridine ring to yield 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-one.

  • Chemoselective Reduction : Reduction of the ketone functionality to the desired alcohol, 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol.

This guide will address potential challenges at each of these critical stages.

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Start [label="Starting Materials", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ketone [label="6,7-dihydro-5H-cyclopenta[c]pyridin-7-one", fillcolor="#FBBC05"]; BromoKetone [label="4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-one", fillcolor="#FBBC05"]; FinalProduct [label="4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Ketone [label=" Step 1:\nCyclization "]; Ketone -> BromoKetone [label=" Step 2:\nBromination "]; BromoKetone -> FinalProduct [label=" Step 3:\nReduction "]; }

Caption: Overall synthetic workflow.

Troubleshooting Guide: A Question-and-Answer Approach

Part 1: Synthesis of the Ketone Precursor (6,7-dihydro-5H-cyclopenta[c]pyridin-7-one)

Question 1: My yield for the synthesis of 6,7-dihydro-5H-cyclopenta[c]pyridin-7-one is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in the formation of the cyclopenta[c]pyridin-7-one ring system often stem from incomplete reaction, side reactions, or difficulties in purification. A common and effective method for this synthesis is the intramolecular Friedel-Crafts acylation of a suitable pyridine-substituted propanoic acid derivative.

Causality: The pyridine ring is electron-deficient, which makes it less reactive towards electrophilic substitution reactions like Friedel-Crafts acylation compared to benzene derivatives[1][2]. The reaction, therefore, requires a strong acid catalyst and carefully controlled conditions to proceed efficiently.

Troubleshooting Steps & Protocol:

  • Starting Material Purity is Crucial: Ensure your starting material, 3-(pyridin-3-yl)propanoic acid, is pure and dry. Impurities can interfere with the catalyst and lead to side product formation.

  • Activation of the Carboxylic Acid: The carboxylic acid needs to be converted to a more reactive acylating agent, typically the acyl chloride.

    • Detailed Protocol for Acyl Chloride Formation:

      • To a solution of 3-(pyridin-3-yl)propanoic acid (1 equivalent) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.5 equivalents) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).[3]

      • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

      • Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.

      • The resulting solution of 3-(pyridin-3-yl)propanoyl chloride is typically used directly in the next step without isolation.

  • Optimizing the Intramolecular Friedel-Crafts Acylation:

    • Choice of Lewis Acid: Polyphosphoric acid (PPA) is a common and effective catalyst for this type of cyclization. However, the amount and temperature are critical.

    • Recommended Protocol:

      • Pre-heat PPA (10-20 times the weight of the starting acid) to 80-100 °C with mechanical stirring.

      • Slowly add the solution of 3-(pyridin-3-yl)propanoyl chloride to the hot PPA.

      • Increase the temperature to 140-160 °C and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

      • Work-up is Key: After completion, cool the reaction mixture and carefully pour it onto crushed ice. The product is often a solid that can be collected by filtration. Neutralize the acidic filtrate with a base (e.g., NaOH or Na2CO3) and extract with an organic solvent (e.g., DCM or ethyl acetate) to recover any dissolved product.

Data Summary Table for Ketone Synthesis Optimization:

ParameterStandard ConditionOptimized ConditionRationale for Optimization
Catalyst PPAPPA or Eaton's ReagentEaton's reagent can sometimes give cleaner reactions at lower temperatures.
Temperature 120-140 °C140-160 °C (with PPA)Higher temperature may be required to overcome the deactivation of the pyridine ring.
Reaction Time 1-2 hours2-4 hours (monitored by TLC)Ensures complete conversion.
Work-up Quenching in waterPouring onto ice, followed by neutralization and extractionMinimizes degradation and maximizes product recovery.
Part 2: Regioselective Bromination

Question 2: I am getting a mixture of brominated products, or no reaction at all, during the bromination of 6,7-dihydro-5H-cyclopenta[c]pyridin-7-one. How can I achieve selective bromination at the 4-position?

Answer:

Achieving regioselective bromination at the 4-position of the pyridine ring is a significant challenge due to the electronic properties of the pyridine nucleus. Electrophilic aromatic substitution on pyridine is generally disfavored and, when it does occur, the substitution is directed to the 3- and 5-positions.[4][5] Direct bromination under standard conditions is unlikely to yield the desired 4-bromo isomer in high yield.

Causality: The nitrogen atom in the pyridine ring is electron-withdrawing, deactivating the ring towards electrophilic attack. The intermediate carbocations formed by attack at the 2-, 4-, and 6-positions are significantly destabilized.[4]

Strategies for 4-Bromination:

A more reliable approach is to start with a pre-functionalized pyridine that directs the cyclization to form the desired 4-bromo product.

Recommended Synthetic Route Modification:

graph "Bromination_Strategy" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="4-Bromopyridine", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate1 [label="3-(Cyanomethyl)-4-bromopyridine", fillcolor="#FBBC05"]; Intermediate2 [label="4-Bromo-3-(2-cyanoethyl)pyridine", fillcolor="#FBBC05"]; BromoKetone [label="4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-one", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Intermediate1 [label=" Introduction of\n a side chain "]; Intermediate1 -> Intermediate2 [label=" Chain\nElongation "]; Intermediate2 -> BromoKetone [label=" Cyclization "]; }

Caption: A plausible route to the bromo-ketone.

Step-by-Step Protocol:

  • Synthesis of 3-(Cyanomethyl)-4-bromopyridine:

    • This can be achieved from 4-bromopyridine through a multi-step process, for example, via 3-bromo-4-methylpyridine followed by conversion of the methyl group to a cyanomethyl group.[6]

  • Cyclization to form the cyclopentanone ring:

    • A potential route involves the reaction of 3-(cyanomethyl)-4-bromopyridine with a two-carbon electrophile, such as 1,2-dibromoethane, in the presence of a strong base to form the five-membered ring. This is a challenging step and requires careful optimization of the base and reaction conditions.

Alternative Strategy: Direct Bromination with a Directing Group:

If you must proceed with the direct bromination of 6,7-dihydro-5H-cyclopenta[c]pyridin-7-one, the use of a directing group that can be later removed might be necessary. This is an advanced technique and would require significant methodological development.[7]

Part 3: Chemoselective Reduction of the Ketone

Question 3: The reduction of 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-one is giving me a low yield of the desired alcohol, and I suspect I am getting side products. How can I improve the selectivity and yield of this reduction?

Answer:

The primary challenge in this step is the chemoselective reduction of the ketone in the presence of a bromine substituent on the electron-deficient pyridine ring. Strong reducing agents can lead to hydrodehalogenation (loss of the bromine atom). Sodium borohydride (NaBH₄) is a mild and generally suitable reagent for this transformation.[8][9][10]

Causality: The C-Br bond on the pyridine ring can be susceptible to reduction, especially under harsh conditions or with more powerful reducing agents like lithium aluminum hydride (LiAlH₄).

Troubleshooting and Optimization:

  • Incomplete Reaction:

    • Cause: Insufficient reducing agent or low reaction temperature.

    • Solution:

      • Use a slight excess of NaBH₄ (1.5-2.0 equivalents).

      • Ensure the reaction is stirred for a sufficient time. Monitor by TLC until the starting ketone spot disappears.

      • While the reaction is typically run at 0 °C to room temperature, gentle warming (e.g., to 40 °C) may be necessary if the reaction is sluggish.

  • Side Product Formation (De-bromination):

    • Cause: Use of a too-powerful reducing agent or prolonged reaction at elevated temperatures.

    • Solution:

      • Strictly use NaBH₄ and avoid LiAlH₄.

      • Perform the reaction at a lower temperature (0 °C) and carefully monitor its progress to avoid prolonged reaction times after the starting material is consumed.

Detailed Protocol for Selective Ketone Reduction:

  • Dissolve 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-one (1 equivalent) in methanol or ethanol at room temperature.

  • Cool the solution to 0 °C in an ice bath.

  • Add NaBH₄ (1.5 equivalents) portion-wise over 15-20 minutes.

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for another 1-2 hours.

  • Monitor the reaction by TLC.

  • Work-up:

    • Carefully quench the reaction by the slow addition of water or dilute HCl at 0 °C.

    • Remove the solvent under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

Purification of the Final Product:

The final product, 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol, is a polar molecule. Purification is typically achieved by column chromatography on silica gel.

  • Recommended Eluent System: A gradient of ethyl acetate in hexanes or dichloromethane in methanol.

  • Troubleshooting Purification: If the compound is very polar and streaks on the TLC plate, adding a small amount of a polar solvent like methanol to the eluent can improve the separation. For highly polar and basic compounds, column chromatography on alumina may be a better alternative.[11]

graph "Troubleshooting_Reduction" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="Low Yield in Reduction", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incomplete [label="Incomplete Reaction?", shape=diamond, fillcolor="#FBBC05"]; SideProducts [label="Side Products?", shape=diamond, fillcolor="#FBBC05"]; IncreaseReagent [label="Increase NaBH4 (1.5-2 eq)\nIncrease Reaction Time/Temp"]; CheckPurity [label="Check Purity of\nStarting Material"]; Debromination [label="De-bromination?", shape=diamond, fillcolor="#FBBC05"]; UseMildConditions [label="Use NaBH4 at 0°C\nAvoid LiAlH4"]; OtherSideProducts [label="Other Side Products?"]; OptimizePurification [label="Optimize Purification\n(Column Chromatography)"];

Start -> Incomplete; Start -> SideProducts; Incomplete -> IncreaseReagent [label="Yes"]; Incomplete -> CheckPurity [label="No"]; SideProducts -> Debromination; Debromination -> UseMildConditions [label="Yes"]; Debromination -> OtherSideProducts [label="No"]; OtherSideProducts -> OptimizePurification; }

Caption: Decision tree for troubleshooting the reduction step.

Frequently Asked Questions (FAQs)

Q1: Can I use a stronger reducing agent like LiAlH₄ to speed up the reduction of the ketone? A1: It is not recommended. LiAlH₄ is a much stronger reducing agent than NaBH₄ and is known to cause hydrodehalogenation of aryl halides, which would lead to the loss of the essential bromine atom from your molecule.[8]

Q2: My bromination step is not working. Are there any alternative methods to introduce bromine at the 4-position? A2: As discussed in the troubleshooting guide, direct 4-bromination is challenging. The most reliable method is to start with a commercially available 4-bromopyridine derivative and build the cyclopentanone ring onto it.

Q3: The final alcohol product seems to be unstable. What are the recommended storage conditions? A3: Bromo-substituted pyridines can be sensitive to light and air over time. It is recommended to store the final product under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature (e.g., in a refrigerator or freezer).

Q4: I am having trouble with the work-up of the Friedel-Crafts reaction with PPA. It's very viscous. Any tips? A4: The high viscosity of PPA can make the work-up difficult. Pouring the hot reaction mixture slowly onto a large amount of vigorously stirred crushed ice is the most effective method. This helps to break up the PPA and dissipate the heat from the exothermic quenching process.

Q5: What is the best way to monitor the progress of these reactions? A5: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable solvent system that gives a good separation between the starting material and the product (an Rf value of 0.3-0.5 for the product is ideal). Staining with potassium permanganate can be useful for visualizing compounds that are not UV-active.

References

  • CN104974081A - Synthetic method of 3-bromopyridine - Google P
  • SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. (URL not available)
  • CN104130183A - Synthetic method for 3-bromopyridine - Google P
  • US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives - Google P
  • 3-bromo-4-(chloromethyl)pyridine hydrochloride (C6H5BrClN) - PubChem. [Link]

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  • Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Py. (URL not available)
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  • Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives - PubMed Central. [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

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  • Friedel-Crafts acylation reactions in pyridinium based ionic liquids - ResearchGate. [Link]

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  • Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine - Atlantis Press. [Link]

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  • reduction of carbonyl compounds using sodium tetrahydridoborate - Chemguide. [Link]

  • For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? | ResearchGate. [Link]

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  • Preparation of Pyridines, Part 3: By Acylation - YouTube. [Link]

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  • Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water - Green Chemistry (RSC Publishing). [Link]

  • 3.4.1 – Sodium Borohydride Reduction of Carbonyls - Open Library Publishing Platform. [Link]

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - PMC - PubMed Central. [Link]

  • Reductions of aldehydes and ketones with a readily available N-heterocyclic carbene borane and acetic acid - Beilstein Journals. [Link]

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  • Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons - MDPI. [Link]

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Technical Support Center: Chromatographic Purification of 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the chromatographic purification of 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol. The unique structure of this molecule, featuring a basic pyridine nitrogen, a polar hydroxyl group, and a fused ring system, presents specific purification hurdles that this guide aims to address through practical, field-proven insights and methodologies.

Introduction: Understanding the Molecule

The key to successfully purifying 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol lies in understanding its chemical properties. The basic pyridine nitrogen (pKa ≈ 5-6) is prone to strong, undesirable interactions with the acidic silanol groups on the surface of standard silica gel.[1][2][3] This interaction is the primary cause of common purification issues such as severe peak tailing, poor resolution, and even irreversible adsorption leading to low recovery.[4][5] The presence of the polar alcohol moiety further complicates solvent system selection. This guide provides a systematic approach to overcome these challenges.

Purification Strategy Workflow

Developing a robust purification method requires a logical progression from initial analysis to final optimization. The following workflow outlines the decision-making process for purifying the target molecule.

Purification_Strategy cluster_0 Phase 1: Initial Analysis cluster_1 Phase 2: Method Development A Dissolve crude material in DCM or THF. Run analytical TLC in Hexane/EtOAc (e.g., 7:3, 1:1) B Assess TLC Results A->B C Rf too high (>0.6) Decrease mobile phase polarity B->C High Rf D Rf too low (<0.1) Increase mobile phase polarity (e.g., DCM/MeOH) B->D Low Rf E Good Rf (0.2-0.4) but severe tailing? B->E Good Rf G Compound appears unstable? (streaking, new spots on 2D TLC) B->G Degradation? D->E F Add 0.5-1% Triethylamine (TEA) or Ammonia (7N in MeOH) to mobile phase E->F Yes I Optimized conditions identified. Proceed to Flash Chromatography E->I No F->I G->B No H Switch to alternative stationary phase: - Neutral Alumina - Reversed-Phase (C18) G->H Yes H->I

Caption: Decision workflow for purification strategy selection.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: My compound is streaking severely on the silica gel TLC plate, making it impossible to assess purity. What is happening and how do I fix it?

A1: Severe streaking or tailing is the most common issue for basic, nitrogen-containing heterocycles like your target molecule.[4]

  • Causality: The lone pair of electrons on the pyridine nitrogen forms a strong ionic interaction with acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to a non-uniform elution process where some molecules are retained much longer than others, resulting in a "streak" rather than a compact spot.[1]

  • Immediate Solution: The most effective solution is to neutralize the acidic sites on the silica gel. This is achieved by adding a small amount of a basic modifier to your mobile phase.

    • Triethylamine (TEA): Add 0.5% to 1% (v/v) TEA to your solvent system (e.g., for 100 mL of eluent, add 0.5-1 mL of TEA). TEA is a volatile organic base that will preferentially bind to the acidic silanol sites, effectively "masking" them from your compound.[4]

    • Ammonia: Using a pre-made solution of 7N ammonia in methanol is also highly effective. You can use this as the polar component in a solvent system like Dichloromethane (DCM) / (7N NH₃ in MeOH).

  • Protocol Validation: Run two parallel TLC plates. Spot your crude mixture on both. Develop one plate in your standard mobile phase (e.g., 1:1 Hexane/Ethyl Acetate) and the second plate in the same mobile phase containing 1% TEA. The plate with TEA should show significantly reduced tailing and more defined spots.

Q2: I have poor separation between my product and an impurity, even after adding triethylamine. How can I improve the resolution?

A2: When basic modifiers don't resolve overlapping peaks, the issue is likely a lack of selectivity in your chosen solvent system. Different solvent systems interact with compounds in different ways, and changing solvents can alter the elution order and improve separation.

  • Causality: Solvents are classified by their polarity and their role as hydrogen bond donors/acceptors. A simple Hexane/Ethyl Acetate system offers one type of selectivity. Switching to a system with different properties, like Dichloromethane/Methanol, can change the specific interactions between your compounds and the stationary phase, thus improving resolution.

  • Troubleshooting Steps:

    • Change Solvent System: If you are using a non-polar/medium-polar system like Hexane/Ethyl Acetate, switch to a more polar combination with different characteristics, such as Dichloromethane/Methanol or Chloroform/Acetone. Remember to maintain the basic modifier (TEA or NH₃).

    • Solvent Gradient: For flash chromatography, using a gradient elution is far more effective than an isocratic (single solvent mixture) elution for separating compounds with close Rfs. Start with a low polarity to elute non-polar impurities, and gradually increase the polarity to elute your product, leaving more polar impurities behind on the column.

    • Check Column Loading: Overloading the column is a common cause of poor separation. The amount of crude material should generally not exceed 1-5% of the mass of the silica gel.[4] If your separation is difficult, aim for a lower loading (e.g., 1-2%).

Solvent System Typical Ratio (v/v) Characteristics & Use Case
Hexanes / Ethyl Acetate + 1% TEA9:1 → 1:1Good starting point for moderately polar compounds.
Dichloromethane / Methanol + 1% TEA99:1 → 9:1Excellent for more polar compounds that have low Rf in Hex/EtOAc.[6]
Chloroform / Acetone + 1% TEA95:5 → 7:3Offers different selectivity; can sometimes resolve spots that co-elute in other systems.

Q3: My compound seems to be disappearing during chromatography. My recovery is very low. What could be the cause?

A3: Low recovery suggests either irreversible adsorption to the column or decomposition on the silica gel.[5]

  • Causality: The acidic nature of silica gel can catalyze the degradation of sensitive molecules. The hydroxyl group at the 7-position, being a benzylic-type alcohol, could potentially be eliminated to form an alkene under acidic conditions, especially if heated during solvent evaporation.

  • Diagnostic Test (2D TLC): To determine if your compound is unstable on silica, you can perform a two-dimensional TLC.[1][5]

    • Spot your crude material in the bottom-left corner of a square TLC plate.

    • Develop the plate in your chosen mobile phase.

    • Remove the plate and dry it completely.

    • Rotate the plate 90 degrees counter-clockwise so the line of separated spots is now on the bottom.

    • Develop the plate again in the same solvent system.

    • Result: If the compound is stable, all spots will appear on a 45-degree diagonal line. If any spots appear "off-diagonal," it indicates that decomposition occurred during the first elution, and those new spots are degradation products.[1]

  • Solutions:

    • Deactivate Silica Gel: While adding TEA helps, for very sensitive compounds, you may need to switch stationary phases.

    • Switch to Neutral Alumina: Alumina is a good alternative to silica. It is available in acidic, neutral, and basic grades. For your compound, neutral or basic alumina would be the best choice to avoid degradation.[4]

    • Consider Reversed-Phase Chromatography: If the compound is highly polar or persistently unstable on normal-phase media, reversed-phase (C18 silica) chromatography is an excellent alternative.[4] Elution is done with polar solvents like Water/Acetonitrile or Water/Methanol, often with 0.1% formic or trifluoroacetic acid to improve peak shape.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best way to load my sample onto the column?

A1: The method of sample loading significantly impacts the quality of the separation. The goal is to apply the sample in as narrow a band as possible. There are two primary methods:

  • Wet Loading: Dissolve your sample in the absolute minimum amount of a solvent (ideally the mobile phase itself or a slightly more polar solvent like DCM).[7] Carefully pipette this solution directly onto the top of the column bed. This method is fast but can be problematic if your compound is not very soluble in the initial mobile phase.

  • Dry Loading (Recommended for this Compound): If your compound has poor solubility in the eluent or if you need to use a strong solvent like methanol to dissolve it, dry loading is superior.[7]

    • Dissolve your crude product in a suitable solvent (e.g., methanol, DCM).

    • Add a small amount of silica gel (typically 5-10 times the mass of your crude product) to the solution.

    • Thoroughly mix and then remove the solvent under reduced pressure (using a rotary evaporator) until you have a dry, free-flowing powder.

    • Carefully layer this powder on top of the packed column. This ensures that the entire sample starts eluting from the same narrow band, leading to much better resolution.

Q2: Should I use isocratic or gradient elution for my flash column?

A2: For all but the simplest separations, gradient elution is highly recommended .

  • Isocratic Elution (using a single, unchanging solvent mixture) is simple but inefficient. Non-polar impurities will travel quickly with the solvent front, while highly polar impurities will elute very slowly, leading to broad peaks and long run times.

  • Gradient Elution (gradually increasing the percentage of the more polar solvent over time) provides better separation in less time. It allows for non-polar compounds to elute first in a weak solvent, then as polarity increases, your product elutes as a sharp band, followed by any remaining high-polarity impurities. This results in better resolution, sharper peaks, and reduced solvent consumption.

Q3: Can I use silica gel for purification if my compound is a salt (e.g., a hydrochloride salt)?

A3: It is generally not recommended to load salts directly onto a silica gel column. The counter-ion (e.g., chloride) can interfere with the separation, leading to very broad, unpredictable peaks.[8] Before chromatography, it is best to perform a basic aqueous workup (e.g., with sodium bicarbonate solution) to neutralize the salt and extract the free-base form of your compound into an organic solvent. This free base will behave much more predictably on the column.

Experimental Protocol: Flash Chromatography of 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol

This protocol assumes a starting crude material of approximately 500 mg with impurities of varying polarity.

1. Materials & Setup:

  • Glass flash chromatography column (e.g., 40g silica capacity)

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate (EtOAc), Triethylamine (TEA) - all HPLC grade

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Collection tubes, rotary evaporator

2. Mobile Phase Preparation:

  • Solvent A: Hexanes + 1% TEA (v/v)

  • Solvent B: Ethyl Acetate + 1% TEA (v/v)

  • Prepare at least 500 mL of each. Ensure thorough mixing.

3. Column Packing (Slurry Method):

  • Place a small cotton or glass wool plug at the bottom of the column. Add a thin layer (0.5 cm) of sand.

  • In a beaker, prepare a slurry of ~40g of silica gel in Solvent A.

  • Pour the slurry into the column. Use a funnel to avoid spilling.

  • Gently tap the column to help the silica settle evenly. Open the stopcock to drain some solvent, which helps in uniform packing.

  • Add another thin layer of sand on top of the settled silica bed to prevent disturbance during solvent and sample addition.

  • Wash the column with 2-3 column volumes of Solvent A until the bed is stable and no air bubbles are visible. Do not let the solvent level drop below the top layer of sand.

4. Sample Loading (Dry Loading):

  • Dissolve the ~500 mg of crude material in ~5 mL of Dichloromethane or Methanol.

  • Add ~2.5 g of silica gel to this solution.

  • Evaporate the solvent on a rotary evaporator until a dry, free-flowing powder is obtained.

  • Carefully add the silica-adsorbed sample onto the top layer of sand in the column, creating a thin, even layer.

5. Elution and Fraction Collection:

  • Begin elution using a gradient system. If using an automated system, program a linear gradient. If running a manual column, prepare pre-mixed solvent compositions.

  • Gradient Profile:

    • 0-10% B (EtOAc/TEA) in A (Hexanes/TEA): Elute with 2 column volumes. This will wash out very non-polar impurities.

    • 10-40% B in A: Elute with 5-8 column volumes. Your target compound should elute in this range. Collect fractions continuously (e.g., 20 mL per fraction).

    • 40-80% B in A: Elute with 2-3 column volumes to wash out more polar impurities.

  • Monitor the fraction collection using TLC. Spot every few fractions on a TLC plate and develop in your analysis solvent (e.g., 1:1 Hexane/EtOAc + 1% TEA).

  • Combine the fractions that contain the pure product.

6. Product Isolation:

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvents under reduced pressure using a rotary evaporator. Note: TEA is relatively high-boiling; a high-vacuum pump may be needed for complete removal if necessary.

  • The resulting solid or oil is your purified compound. Confirm its purity by ¹H NMR and LC-MS.

Troubleshooting_Flowchart A Problem: Poor Separation or Peak Tailing Observed B Is the column overloaded? (>5% w/w sample:silica) A->B C Reduce sample load or use a larger column B->C Yes D Is a basic modifier (TEA/NH₃) being used? B->D No I Problem Resolved C->I E Add 0.5-1% TEA to the mobile phase D->E No F Is the compound unstable on silica? (Perform 2D TLC) D->F Yes E->I G Switch stationary phase: - Neutral Alumina - Reversed-Phase (C18) F->G Yes H Try a different solvent system for better selectivity (e.g., DCM/MeOH) F->H No G->I H->I

Caption: A logical workflow for troubleshooting common chromatography issues.

References

  • Phenomenex. TROUBLESHOOTING GUIDE. Available from: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]

  • HPLC Troubleshooting Guide. Available from: [Link]

  • ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012-08-07). Available from: [Link]

  • ChemUniverse. 4-bromo-6,7-dihydro-5h-cyclopenta[c]pyridin-7-ol. Available from: [Link]

  • ACS Publications. Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. (2025-11-22). Available from: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Bacterial metabolism of 6,7-dihydro-5H-benzocycloheptene by Pseudomonas putida. Synthesis and absolute configuration of benzylic alcohol and cis-diol metabolites of 6,7-dihydro-5H-benzocycloheptene. Available from: [Link]

  • HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Available from: [Link]

  • Chromatography Forum. Method for pyridine amine derivative. (2015-07-20). Available from: [Link]

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4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

I've initiated comprehensive searches to learn about the stability and storage of "4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol." I'm gathering information on its chemical properties, potential degradation pathways, and safety data sheets from suppliers to guide storage protocols.

Defining Project Scope

I'm now zeroing in on defining the scope for a technical support resource, focusing on common concerns around storing "4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol." I'm analyzing search results to understand user questions on handling this compound, paying close attention to temperature, light, and moisture sensitivities to create a useful FAQ.

Structuring Information for Access

I'm now formulating a structured FAQ format. I'm focusing on common questions about "4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol," considering temperature, light, and moisture sensitivities as key concerns. I'm moving toward drafting detailed protocols and drafting a DOT script for a Graph viz diagram for decision-making.

Gathering Preliminary Data

I've started exploring the stability and storage characteristics of "4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7 -ol". Initial searches were a decent starting point. However, a comprehensive understanding of the compound's behavior under various conditions still eludes me. I'm focusing on finding more detailed information to build a complete profile.

Assessing Current Findings

I'm synthesizing the information I've acquired regarding the compound's stability and storage. Similar compounds offer clues, such as the need for cool, dry storage. General guidelines for alcohols and brominated heterocycles inform my assessment. I've also found a product listing and an SDS which has helped expand the initial picture. The information gaps are getting narrower.

Expanding Search Parameters

I'm now focusing on a more targeted search for the compound's SDS. I'm also looking into potential degradation pathways for related structures, specifically brominated pyridines with alcohol groups. I'll need to expand my search for specific degradation mechanisms as well as compatibility data to build a comprehensive picture. Once I find this more specific information, the technical support guide will come into focus.

Assessing Data Availability

I'm currently focused on the availability of a Safety Data Sheet (SDS) for "4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol". While the specific SDS is proving elusive, I've compiled useful data from structurally related compounds, alongside established handling protocols for the pertinent chemical classes. I'm leveraging these to inform my assessment.

Analyzing Structural Similarities

I've made progress by analyzing the structural similarities. Specifically, I found a methyl-substituted analog's recommended storage: "Sealed in dry, 2-8°C". Related compounds suggest "cool, dry place" for long-term storage, implying that similar principles apply. I'm also considering brominated heterocycles' reactivity and alcohol oxidation sensitivity to inform my assessment.

Consolidating Data and Insights

I've synthesized the information and now have a much clearer picture. I'm focusing on creating a technical support guide. I've compiled storage advice for a closely related analog alongside general principles for the relevant chemical classes, enabling me to build a "best practices" guide. I'll be sure to indicate that the recommendations are based on data from similar compounds and general chemical principles. My next step will be creating the content for FAQs, troubleshooting, and protocols.

Developing Support Resources

I've been gathering some crucial information to develop support resources. While the specific SDS remains elusive, I've compiled valuable data from similar compounds and related chemical classes, informing my decision-making. Storage recommendations from a structurally similar analog ("Sealed in dry, 2-8°C") are available, and I can draw from general principles of brominated heterocycles, alcohols, and pyridines to build a strong foundation. I have confirmed I have enough data to develop FAQs, troubleshooting guides and protocols. I will be sure to mention the best practice suggestions are from similar data.

Technical Support Center: Synthesis of 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the synthesis of 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol. The information herein is curated to address specific challenges and ensure the integrity of your experimental outcomes.

Introduction

The synthesis of 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol is a multi-step process that, while conceptually straightforward, presents several opportunities for the formation of side products. A robust understanding of the reaction mechanism and potential pitfalls is crucial for maximizing yield and purity. This guide is structured to provide clarity on these challenges and offer practical solutions.

A plausible and efficient synthetic route commences with the construction of the 6,7-dihydro-5H-cyclopenta[c]pyridin-7-one core, followed by regioselective bromination and subsequent reduction of the ketone. Each of these stages is prone to specific side reactions that can complicate purification and compromise the quality of the final product.

Proposed Synthetic Pathway

The following diagram outlines a logical synthetic approach to the target molecule, which will serve as the basis for our discussion of potential side products.

Synthetic_Pathway cluster_0 Step 1: Pyridine Ring Formation cluster_1 Step 2: Regioselective Bromination cluster_2 Step 3: Ketone Reduction Enamine Cyclopentanone-derived Enamine Intermediate_1 6,7-dihydro-5H-cyclopenta[c]pyridin-7-one Enamine->Intermediate_1 Bohlmann-Rahtz Synthesis Alkynone Ethynyl Ketone Alkynone->Intermediate_1 Intermediate_2 4-Bromo-6,7-dihydro-5H- cyclopenta[c]pyridin-7-one Intermediate_1->Intermediate_2 NBS or Br2 Final_Product 4-Bromo-6,7-dihydro-5H- cyclopenta[c]pyridin-7-ol Intermediate_2->Final_Product NaBH4, MeOH

Caption: Proposed synthetic pathway for 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol.

Troubleshooting Guide: Common Side Products and Their Mitigation

This section addresses specific side products that may be encountered during the synthesis, their likely causes, and strategies for their prevention and removal.

Side Products in Step 1: Synthesis of 6,7-dihydro-5H-cyclopenta[c]pyridin-7-one

Q1: My reaction yields a complex mixture of products, and the desired cyclopenta[c]pyridin-7-one is a minor component. What could be the cause?

A1: The Bohlmann-Rahtz pyridine synthesis, a likely method for constructing the core, is sensitive to reaction conditions.[1][2][3][4] The initial condensation between the enamine and the ethynyl ketone can be reversible and may lead to multiple side products if not properly controlled.

  • Causality: Incomplete reaction or side reactions of the aminodiene intermediate before cyclodehydration can lead to a complex product mixture. The high temperatures often required for the final cyclization can also cause decomposition.[4]

  • Mitigation Strategies:

    • Temperature Control: Carefully control the temperature during the initial condensation to favor the formation of the desired aminodiene intermediate.

    • Catalyst Choice: The use of acid catalysts like acetic acid or Amberlyst 15 can facilitate the cyclodehydration at lower temperatures, minimizing thermal decomposition.[5]

    • In Situ Formation: If the enamine is unstable, consider its in situ generation.[2]

  • Purification: Column chromatography on silica gel is typically effective for isolating the desired ketone from the reaction mixture.

Side Products in Step 2: Bromination of 6,7-dihydro-5H-cyclopenta[c]pyridin-7-one

Q2: I am observing multiple brominated products in my reaction mixture. How can I improve the regioselectivity for the 4-bromo isomer?

A2: The bromination of the 6,7-dihydro-5H-cyclopenta[c]pyridin-7-one is an electrophilic aromatic substitution. The directing effects of the fused ring and the nitrogen atom influence the position of bromination. While the 4-position is electronically favored, over-bromination and the formation of other isomers can occur.

  • Causality: The pyridine ring is activated towards electrophilic substitution, and harsh brominating conditions can lead to the formation of di- or tri-brominated species. The formation of other constitutional isomers (e.g., 2-bromo) is also possible, though less likely.

  • Mitigation Strategies:

    • Mild Brominating Agents: Use N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile or dichloromethane. NBS is a milder source of electrophilic bromine compared to liquid bromine.[6]

    • Stoichiometry Control: Carefully control the stoichiometry of the brominating agent to be 1.0-1.1 equivalents to minimize over-bromination.

    • Temperature Management: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to enhance selectivity.

  • Purification: The separation of constitutional isomers of bromo-pyridines can be challenging.[7] Preparative HPLC or careful column chromatography with a shallow solvent gradient may be necessary. Recrystallization can also be an effective purification method if a suitable solvent system is found.

Potential Brominated Side Product Plausible Cause Recommended Action
Di- and tri-brominated productsExcess brominating agent, high reaction temperature.Use 1.0-1.1 eq. of NBS, maintain low temperature.
2-Bromo isomerNon-optimal reaction conditions.Screen different solvents and temperatures to improve regioselectivity.
Side Products in Step 3: Reduction of 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-one

Q3: During the reduction of the ketone with sodium borohydride, I am observing a significant amount of a debrominated product. How can I prevent this?

A3: Sodium borohydride is a relatively mild reducing agent, but it can cause the reduction of aryl halides, especially when they are activated by electron-withdrawing groups or in the presence of transition metal impurities.[8][9][10][11]

  • Causality: The carbon-bromine bond can be susceptible to nucleophilic attack by the hydride, leading to the formation of 6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol. This is a known side reaction in the reduction of halogenated aromatic compounds.[8][10]

  • Mitigation Strategies:

    • Low Temperature: Perform the reduction at low temperatures (e.g., -10 °C to 0 °C) to minimize the rate of the dehalogenation side reaction.

    • Controlled Addition of NaBH4: Add the sodium borohydride portion-wise to the reaction mixture to maintain a low concentration of the reducing agent at any given time.

    • Alternative Reducing Agents: If dehalogenation remains a significant issue, consider using a bulkier, less reactive reducing agent.

  • Purification: The debrominated alcohol can be separated from the desired product by column chromatography, as their polarities will be different.

Troubleshooting_Workflow Start Start Synthesis Step1 Step 1: Ring Formation Start->Step1 Step2 Step 2: Bromination Step1->Step2 SP1 Complex Mixture Step1->SP1 Issue? Step3 Step 3: Reduction Step2->Step3 SP2 Over-bromination / Isomers Step2->SP2 Issue? End Final Product Step3->End SP3 Debromination Step3->SP3 Issue? Sol1 Control Temp. Use Acid Catalyst SP1->Sol1 Sol2 Use NBS Control Stoichiometry Low Temperature SP2->Sol2 Sol3 Low Temperature Portion-wise NaBH4 addition SP3->Sol3 Sol1->Step1 Optimize Sol2->Step2 Optimize Sol3->Step3 Optimize

Caption: A troubleshooting workflow for the synthesis of 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol.

Frequently Asked Questions (FAQs)

Q: What is the expected overall yield for this synthesis? A: Without a literature precedent, an exact yield is difficult to predict. However, for a multi-step synthesis of this nature, an overall yield of 20-30% would be considered good. Each step should be optimized individually to maximize the final output.

Q: Can I use a stronger reducing agent like lithium aluminum hydride (LiAlH4) for the ketone reduction? A: It is not recommended. LiAlH4 is a much stronger reducing agent than NaBH4 and would almost certainly lead to a significant amount of, if not complete, dehalogenation of the 4-bromo substituent. The chemoselectivity of sodium borohydride makes it the preferred reagent for this transformation.[12][13][14]

Q: How can I confirm the regiochemistry of the bromination step? A: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method. 1H NMR will show characteristic shifts and coupling patterns for the protons on the pyridine ring. 2D NMR techniques such as COSY and HMBC can be used to unambiguously determine the position of the bromine atom.

Q: Are there any specific safety precautions I should take? A: Standard laboratory safety protocols should be followed. Brominating agents like NBS and bromine are corrosive and toxic; they should be handled in a well-ventilated fume hood with appropriate personal protective equipment. Sodium borohydride reacts with water and acidic solutions to produce flammable hydrogen gas.[11]

Experimental Protocols

Step 2: Regioselective Bromination of 6,7-dihydro-5H-cyclopenta[c]pyridin-7-one
  • Dissolve 6,7-dihydro-5H-cyclopenta[c]pyridin-7-one (1.0 eq) in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 3: Reduction of 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-one
  • Dissolve 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-one (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise over 30 minutes, maintaining the temperature below 5 °C.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring its progress by TLC.

  • Once the starting material is consumed, carefully quench the reaction by the slow addition of water.

  • Add a saturated aqueous solution of ammonium chloride and stir for 15 minutes.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the resulting alcohol by flash column chromatography on silica gel.

References

Sources

troubleshooting 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol reaction failures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and troubleshooting of 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges in the multi-step synthesis of this valuable heterocyclic intermediate. Our approach is to provide not just protocols, but the underlying chemical principles to empower you to diagnose and resolve experimental failures.

Introduction to the Synthetic Challenge

The synthesis of 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The core structure, a cyclopentapyridine, can be sensitive, and the presence of both a bromine atom and a hydroxyl group necessitates chemoselective transformations. This guide will focus on a plausible and common synthetic route: the benzylic oxidation of a suitable precursor to the corresponding ketone, followed by its selective reduction to the target alcohol.

Proposed Synthetic Pathway

The following diagram outlines the proposed two-step synthesis to obtain 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol.

Synthetic_Pathway cluster_0 Step 1: Benzylic Oxidation cluster_1 Step 2: Ketone Reduction Start 4-Bromo-6,7-dihydro-5H- cyclopenta[c]pyridine Ketone 4-Bromo-6,7-dihydro-5H- cyclopenta[c]pyridin-7-one Start->Ketone [Oxidant] e.g., KMnO4, MnO2 Alcohol 4-Bromo-6,7-dihydro-5H- cyclopenta[c]pyridin-7-ol Ketone_ref->Alcohol [Reducing Agent] e.g., NaBH4

Caption: Proposed two-step synthesis of 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol.

Part 1: Synthesis of the Ketone Intermediate: 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-one

The first critical step is the oxidation of the benzylic position of a suitable starting material. For the purpose of this guide, we will assume the availability of 4-bromo-6,7-dihydro-5H-cyclopenta[c]pyridine.

Experimental Protocol: Benzylic Oxidation

Materials:

  • 4-bromo-6,7-dihydro-5H-cyclopenta[c]pyridine

  • Potassium permanganate (KMnO₄) or Manganese dioxide (MnO₂)

  • Acetone or Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate

Procedure:

  • To a stirred solution of 4-bromo-6,7-dihydro-5H-cyclopenta[c]pyridine (1.0 eq) in a suitable solvent (e.g., acetone or DCM), add the oxidant (KMnO₄ or MnO₂, 1.5-3.0 eq) portion-wise at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC). The reaction may take several hours to reach completion.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts. Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the fractions containing the desired product and concentrate under reduced pressure to yield 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-one as a solid.

Troubleshooting Guide: Benzylic Oxidation

Q1: My reaction is very slow or does not go to completion.

A1: This is a common issue in benzylic oxidations. Several factors could be at play:

  • Insufficient Oxidant: The stoichiometry of the oxidant is crucial. For KMnO₄, ensure you are using a sufficient excess (at least 2-3 equivalents) as it is consumed in the reaction.

  • Poor Solubility of Starting Material: If your starting material is not fully dissolved, the reaction will be slow. Consider using a co-solvent system or a different solvent that provides better solubility.

  • Low Reaction Temperature: While the reaction is typically run at room temperature, gentle heating (40-50 °C) can sometimes increase the reaction rate. However, be cautious of potential side reactions at higher temperatures.

  • Deactivation of the Pyridine Ring: The nitrogen atom in the pyridine ring can sometimes interfere with the oxidant. While less common with strong oxidants like KMnO₄, it's a possibility.

Q2: I am observing multiple spots on my TLC plate, indicating side products.

A2: Over-oxidation or side reactions can lead to a complex mixture.

  • Over-oxidation: Prolonged reaction times or excessive oxidant can lead to the cleavage of the cyclopentane ring. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.

  • Reaction with the Pyridine Ring: While the benzylic position is generally more susceptible to oxidation, some oxidation of the pyridine ring to the N-oxide can occur. This can be identified by mass spectrometry.

  • Impure Starting Material: Ensure your starting 4-bromo-6,7-dihydro-5H-cyclopenta[c]pyridine is of high purity.

Q3: My yield is low after purification.

A3: Low yields can result from incomplete reaction, side product formation, or issues during workup and purification.

  • Adsorption onto Manganese Salts: The product can adsorb onto the manganese dioxide byproduct. Ensure thorough washing of the filter cake with a polar solvent like acetone or ethyl acetate.

  • Difficult Purification: The ketone product is polar and may streak on silica gel. To mitigate this, you can add a small amount of triethylamine (0.1-1%) to your eluent to improve the peak shape during column chromatography.[1]

  • Product Volatility: While not highly volatile, some product may be lost during solvent removal if excessive heat or vacuum is applied.

Part 2: Reduction of the Ketone to 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol

The final step is the selective reduction of the ketone to the desired secondary alcohol. Sodium borohydride (NaBH₄) is a mild and effective reducing agent for this transformation.[2][3]

Experimental Protocol: Ketone Reduction

Materials:

  • 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-one

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Deionized Water

  • Saturated aqueous solution of Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-one (1.0 eq) in methanol or ethanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1-1.5 eq) portion-wise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to 0 °C and slowly quench by adding deionized water, followed by a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude alcohol by recrystallization or flash column chromatography if necessary.

Troubleshooting Guide: Ketone Reduction

Q1: The reduction is incomplete, and I still have starting material.

A1: Incomplete reduction can be due to several factors:

  • Insufficient Reducing Agent: Ensure you are using a slight excess of NaBH₄. The reagent can decompose in the presence of moisture, so using a freshly opened bottle is recommended.

  • Low Temperature: While the initial addition is done at 0 °C to control the reaction rate, allowing the reaction to proceed at room temperature is often necessary for it to go to completion.

  • Solvent Choice: Methanol and ethanol are generally good solvents for NaBH₄ reductions. If the reaction is still sluggish, a small amount of water can sometimes accelerate the reduction, but this should be done cautiously to avoid excessive decomposition of the NaBH₄.

Q2: I am seeing byproducts in my final product.

A2: While NaBH₄ is a selective reducing agent, side reactions can still occur.

  • Hydrodehalogenation: In some cases, hydride reducing agents can cause the reduction of the C-Br bond. This would result in the formation of 6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol. This byproduct can be detected by mass spectrometry (loss of bromine isotope pattern) and ¹H NMR (disappearance of the aromatic proton splitting pattern characteristic of the bromo-substituted ring). If this is a significant issue, a milder reducing agent or different reaction conditions may be necessary.

  • Formation of Borate Esters: During the reaction, borate esters of the product alcohol are formed. The aqueous workup with NH₄Cl is crucial to hydrolyze these esters and liberate the free alcohol. An incomplete workup may leave these esters as impurities.

Q3: The product is difficult to purify and appears as an oil.

A3: The target alcohol is a polar molecule and may be difficult to crystallize.

  • Purification Strategy: If recrystallization fails, flash column chromatography is the next step. Due to the basicity of the pyridine nitrogen, peak tailing can be an issue. As with the ketone, adding a small amount of triethylamine or ammonia to the eluent can improve separation.[1]

  • Solvent Removal: The product may be a viscous oil or a low-melting solid. Ensure all solvent is removed under high vacuum. If it remains an oil, it may be of sufficient purity for subsequent steps, which should be confirmed by NMR and mass spectrometry.

Stability and Storage

Q: How stable is 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol?

A: Benzylic alcohols can be susceptible to oxidation and dehydration.[4] The pyridine ring also introduces potential instability.

  • Oxidation: The alcohol can be oxidized back to the ketone, especially if exposed to air and light over long periods. It is best to store the compound under an inert atmosphere (argon or nitrogen) in a cool, dark place.

  • Dehydration: Under acidic conditions, the benzylic alcohol can be prone to dehydration, leading to the formation of an alkene. Avoid prolonged exposure to strong acids.

  • Storage: For long-term storage, it is recommended to keep the solid product in a tightly sealed container at low temperatures (-20 °C).

Data Interpretation

Q: What are the key analytical features to look for?

A: Careful analysis of spectroscopic data is essential for troubleshooting.

Technique Ketone Intermediate Alcohol Product Potential Impurity (Hydrodehalogenated)
¹H NMR Absence of benzylic CH-OH proton.Presence of a new proton signal for the CH-OH group, often a triplet or multiplet.Disappearance of the characteristic aromatic signals for the bromo-substituted pyridine ring.
¹³C NMR Carbonyl carbon signal (~190-200 ppm).Disappearance of the carbonyl signal and appearance of a new signal for the CH-OH carbon (~60-80 ppm).Changes in the aromatic region of the spectrum.
Mass Spec Molecular ion peak corresponding to C₈H₆BrNO.Molecular ion peak corresponding to C₈H₈BrNO.Molecular ion peak corresponding to C₈H₉NO.
IR Spec Strong C=O stretch (~1700 cm⁻¹).Disappearance of the C=O stretch and appearance of a broad O-H stretch (~3200-3600 cm⁻¹).Presence of O-H stretch.

Troubleshooting Logic Flowchart

Troubleshooting_Flowchart cluster_oxidation Oxidation Troubleshooting cluster_reduction Reduction Troubleshooting Start Reaction Failure Step Which Step Failed? Start->Step Oxidation Step 1: Oxidation Step->Oxidation Oxidation Reduction Step 2: Reduction Step->Reduction Reduction Ox_Issue What is the issue? Oxidation->Ox_Issue Red_Issue What is the issue? Reduction->Red_Issue Ox_Slow Slow/Incomplete Reaction Ox_Issue->Ox_Slow Slow/Incomplete Ox_Side Side Products Ox_Issue->Ox_Side Side Products Ox_Yield Low Yield Ox_Issue->Ox_Yield Low Yield Ox_Sol_Slow Increase oxidant Improve solubility Gentle heating Ox_Slow->Ox_Sol_Slow Ox_Sol_Side Monitor by TLC Reduce reaction time Check starting material purity Ox_Side->Ox_Sol_Side Ox_Sol_Yield Thoroughly wash filter cake Add triethylamine to eluent Ox_Yield->Ox_Sol_Yield Red_Incomplete Incomplete Reaction Red_Issue->Red_Incomplete Incomplete Red_Side Side Products Red_Issue->Red_Side Side Products Red_Purify Purification Issues Red_Issue->Red_Purify Purification Red_Sol_Incomplete Use fresh NaBH4 Increase reaction time/temp Consider solvent effects Red_Incomplete->Red_Sol_Incomplete Red_Sol_Side Check for hydrodehalogenation (MS) Ensure complete workup Red_Side->Red_Sol_Side Red_Sol_Purify Use chromatography with a basic modifier Red_Purify->Red_Sol_Purify

Caption: A decision tree for troubleshooting common issues in the synthesis.

References

  • Masternak, A. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Organic Chemistry Master. [Link]

  • Leah4sci. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. [Link]

  • Zhang, Y., et al. (2024). Azolation of Benzylic C–H Bonds via Photoredox-Catalyzed Carbocation Generation. National Institutes of Health. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis and optimization of 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this valuable heterocyclic compound. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance your synthetic success.

I. Introduction to the Synthetic Challenge

The synthesis of 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol presents a multi-step challenge, requiring careful control over reaction conditions to achieve high yield and purity. The core structure, a fusion of a pyridine and a cyclopentanol ring, with a bromine substituent, offers multiple sites for potential side reactions and purification difficulties. A plausible and common synthetic strategy involves the formation of a 2,3-disubstituted pyridine precursor, followed by intramolecular cyclization to construct the cyclopentanone ring, bromination, and subsequent reduction of the ketone to the desired alcohol. This guide will address potential pitfalls at each of these key stages.

II. Proposed Synthetic Pathway

To effectively troubleshoot, it is essential to have a clear understanding of the reaction sequence. The following diagram outlines a logical synthetic approach to 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol.

Synthetic_Pathway A 2,3-Disubstituted Pyridine Precursor B 6,7-Dihydro-5H-cyclopenta[c] pyridin-7-one A->B Intramolecular Cyclization C 4-Bromo-6,7-dihydro-5H-cyclopenta[c] pyridin-7-one B->C Bromination D 4-Bromo-6,7-dihydro-5H-cyclopenta[c] pyridin-7-ol C->D Ketone Reduction

Caption: A proposed synthetic route to the target molecule.

III. Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses specific issues that may arise during your experiments, providing causative explanations and actionable solutions.

A. Challenges in the Synthesis of the Cyclopenta[c]pyridin-7-one Intermediate

Question 1: I am observing very low yields or no product during the intramolecular cyclization to form the 6,7-dihydro-5H-cyclopenta[c]pyridin-7-one. What are the likely causes?

Answer: Low yields in the intramolecular cyclization step are a frequent hurdle. The efficiency of this reaction is highly dependent on the nature of the precursor and the cyclization conditions. Here are the primary factors to consider:

  • Inadequate Activation of the Precursor: For a Friedel-Crafts-type acylation, the pyridine ring needs to be sufficiently activated, and the acylating group must be reactive.

    • Troubleshooting:

      • Ensure your 2,3-disubstituted pyridine precursor has appropriate activating groups if necessary.

      • Convert the carboxylic acid on the side chain to a more reactive species like an acid chloride or use a strong acid catalyst such as polyphosphoric acid (PPA) or Eaton's reagent to promote cyclization.

  • Unfavorable Ring Strain: The formation of the five-membered ring fused to the pyridine core can be energetically demanding.

    • Troubleshooting:

      • Optimize the reaction temperature. While higher temperatures can overcome activation barriers, they can also lead to decomposition. A systematic temperature screen is recommended.

  • Steric Hindrance: Bulky substituents on the pyridine ring or the side chain can impede the cyclization.

    • Troubleshooting:

      • Re-evaluate your synthetic design to minimize steric clash around the reacting centers.

Question 2: My cyclization reaction is producing a complex mixture of unidentified byproducts. How can I improve the selectivity?

Answer: The formation of multiple products suggests competing reaction pathways or product degradation.

  • Side Reactions: Intermolecular reactions can compete with the desired intramolecular cyclization, leading to polymeric materials.

    • Troubleshooting:

      • Employ high-dilution conditions to favor the intramolecular pathway. This can be achieved by the slow addition of the substrate to the reaction mixture.

  • Decomposition of Starting Material or Product: The reaction conditions, particularly high temperatures and strong acids, can lead to decomposition.

    • Troubleshooting:

      • Screen for milder cyclization conditions. Consider using alternative Lewis or Brønsted acids.[1]

      • Monitor the reaction progress closely using techniques like TLC or LC-MS to avoid prolonged reaction times that can lead to degradation.

B. Issues with the Bromination Step

Question 3: I am struggling with poor regioselectivity during the bromination of the cyclopenta[c]pyridin-7-one, resulting in a mixture of isomers. How can I control the position of bromination?

Answer: Achieving high regioselectivity in the bromination of pyridine rings can be challenging due to the complex interplay of electronic and steric effects.

  • Electronic Effects of the Pyridine Nitrogen: The nitrogen atom in the pyridine ring is deactivating towards electrophilic aromatic substitution and directs incoming electrophiles to the 3- and 5-positions.

    • Troubleshooting:

      • Choice of Brominating Agent: The reactivity of the brominating agent can influence selectivity. Milder reagents like N-Bromosuccinimide (NBS) may offer better control compared to harsher reagents like bromine in oleum.

      • Protecting Groups: In some cases, temporary protection of certain positions on the pyridine ring can direct the bromination to the desired site.

  • Steric Hindrance: The existing substituents on the pyridine ring will influence the accessibility of different positions to the brominating agent.

    • Troubleshooting:

      • Analyze the steric environment of your substrate to predict the most likely position of attack.

C. Problems Encountered During Ketone Reduction

Question 4: The reduction of 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-one to the corresponding alcohol is giving a low yield, and I am observing debromination as a side reaction. What can I do to improve this?

Answer: The reduction of a ketone in the presence of a bromine substituent on an aromatic ring requires careful selection of the reducing agent and reaction conditions to avoid unwanted side reactions.

  • Over-reduction or Debromination: Strong reducing agents or harsh reaction conditions can lead to the reduction of the bromine-carbon bond.

    • Troubleshooting:

      • Choice of Reducing Agent: Sodium borohydride (NaBH₄) is generally a mild and selective reducing agent for ketones and is less likely to cause debromination compared to stronger reagents like lithium aluminum hydride (LiAlH₄).[2][3]

      • Reaction Temperature: Perform the reduction at low temperatures (e.g., 0 °C to room temperature) to minimize the risk of side reactions.

      • Catalytic Transfer Hydrogenation: This can be a mild and effective method for ketone reduction.[4]

  • Incomplete Reaction: The reaction may not go to completion if the reducing agent is not sufficiently reactive or if it is quenched prematurely.

    • Troubleshooting:

      • Solvent Choice: The choice of solvent can influence the reactivity of the reducing agent. Protic solvents like methanol or ethanol are commonly used with NaBH₄.

      • Stoichiometry of the Reducing Agent: Ensure that a sufficient excess of the reducing agent is used to drive the reaction to completion.

Question 5: I am having difficulty purifying the final product, 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol. It streaks badly on silica gel chromatography. What are my options?

Answer: The polar nature of the alcohol and the basicity of the pyridine nitrogen can lead to strong interactions with the acidic silica gel, causing poor chromatographic performance.

  • Strong Adsorption to Silica Gel: The hydroxyl group and the pyridine nitrogen can form strong hydrogen bonds with the silanol groups on the surface of the silica gel.

    • Troubleshooting:

      • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral).

      • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (e.g., C18) can be a more effective purification method.[5]

      • Solvent System Modification: For silica gel chromatography, adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can help to reduce streaking by competing for the acidic sites on the silica.

  • Product Stability: The product may be unstable under the purification conditions.

    • Troubleshooting:

      • Assess the stability of your compound at different pH values to ensure that the workup and purification conditions are appropriate.[6]

IV. Experimental Protocols

A. General Protocol for the Reduction of 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-one
  • Dissolve 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-one (1.0 eq) in a suitable solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.5 - 2.0 eq) portion-wise to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable chromatographic method as discussed in the troubleshooting section.

ParameterRecommended ConditionAlternative
Reducing Agent Sodium Borohydride (NaBH₄)Lithium Borohydride (LiBH₄)
Solvent Methanol, EthanolTetrahydrofuran (THF)
Temperature 0 °C to Room Temperature-20 °C
Work-up Water, Sat. aq. NH₄ClDilute Acetic Acid
B. Troubleshooting Workflow

Troubleshooting_Workflow cluster_synthesis Synthesis of 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol cluster_troubleshooting Troubleshooting start Start Synthesis step1 Precursor Synthesis & Intramolecular Cyclization start->step1 step2 Bromination step1->step2 problem1 Low Yield in Cyclization? step1->problem1 step3 Ketone Reduction step2->step3 problem2 Poor Regioselectivity in Bromination? step2->problem2 end Pure Product step3->end problem3 Side Reactions in Reduction? step3->problem3 problem4 Purification Issues? end->problem4 solution1 Optimize Catalyst & Temperature problem1->solution1 solution2 Screen Brominating Agents problem2->solution2 solution3 Use Milder Reducing Agent (e.g., NaBH4) problem3->solution3 solution4 Use Alumina or Reverse-Phase Chromatography problem4->solution4

Caption: A decision tree for troubleshooting common issues.

V. Frequently Asked Questions (FAQs)

  • Q: Can I perform the bromination before the intramolecular cyclization?

    • A: It is possible, but the electronic properties of the brominated pyridine precursor may affect the efficiency of the cyclization step. It is generally advisable to perform the cyclization first, followed by bromination, to avoid potential complications.

  • Q: Is 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol stable for long-term storage?

    • A: As a brominated pyridinol, it is recommended to store the compound in a cool, dry, and dark place under an inert atmosphere to prevent potential degradation. Stability studies under your specific storage conditions are advised.

  • Q: What are the key safety precautions to take during this synthesis?

    • A: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Brominating agents are corrosive and toxic and should be handled with extreme care. Reactions involving hydrides can be exothermic and may release flammable hydrogen gas upon quenching.

VI. References

  • Synthesis of 2,3,4,6-Tetrasubstituted Pyridines as Precursors to Bicycles and Polycycles. Journal of Chemical Research, Synopses.

  • Brønsted acid catalyzed intramolecular benzylic cyclizations of alkylpyridines. Organic & Biomolecular Chemistry.

  • Intramolecular Cyclization. Encyclopedia MDPI.

  • Diastereoselective Synthesis of Cyclopenta-pyridazinones via Radical Cyclization: Synthetic Studies Towards Halichlorine. PMC - NIH.

  • 4-BROMO-6,7-DIHYDROISOQUINOLIN-8(5H)-ONE(WXC07920) synthesis. chemicalbook.

  • Enantioselective reduction of ketones. Wikipedia.

  • Intramolecular cyclization of imidazo[1,2-a]pyridines via a silver mediated/palladium catalyzed C–H activation strategy. Organic Chemistry Frontiers (RSC Publishing).

  • Pyridine synthesis. Organic Chemistry Portal.

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry.

  • Efficient Synthesis, Reactions and Anti-Inflammatory Evaluation of Novel Cyclopenta[d]thieno[2,3-b]pyridines and Their Related Heterocycles. ResearchGate.

  • 4-Bromo-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol. ChemScene.

  • Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. PubMed Central.

  • Sodium borohydride, Sodium tetrahydroborate. Organic Chemistry Portal.

  • Method for synthesis of 2,3-cyclopentenopyridine from glycerin as raw material. Google Patents.

  • 4-bromo-6,7-dihydro-5h-cyclopenta[c]pyridin-7-ol. ChemUniverse.

  • Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube.

  • On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. ResearchGate.

  • 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-amine. BLDpharm.

  • A process for preparing halogenated azaindole compounds using pybrop. Google Patents.

  • A Pyridine Cyclization Cascade with and without Dichloromethane. ResearchGate.

  • Solubility and solution stability studies of different amino acid prodrugs of bromhexine. Taylor & Francis Online.

  • 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. NIH.

  • Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. PubMed.

  • reduction of aldehydes and ketones. Chemguide.

  • Ketone Reduction. WordPress.

  • Reduction and Oxidation :: Recognizing Redox Reactions and Reagents. Organic Chemistry Data.

  • pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. PMC - NIH.

  • Synthetic process of 5-bromo-7-azaindole. Google Patents.

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how to avoid degradation of 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol (CAS No. 1469979-87-0). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this critical intermediate. By understanding its potential degradation pathways, you can implement handling and storage protocols that safeguard your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and stability of 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol.

Q1: What are the primary visual or analytical signs of degradation for this compound?

A1: Degradation can manifest in several ways. Visually, you might observe a color change in the solid material or in solution, often turning yellowish or brown. Analytically, the most common indicators are:

  • Thin-Layer Chromatography (TLC): The appearance of new, distinct spots, indicating the formation of impurities with different polarities.

  • LC-MS/HPLC: The emergence of new peaks in the chromatogram. Mass spectrometry can help identify these impurities by their mass-to-charge ratio (e.g., a loss of water or bromine).

  • NMR Spectroscopy: The presence of unexpected signals or a decrease in the integration of the parent compound's characteristic peaks.

Q2: What is the recommended long-term storage temperature for this compound?

A2: Based on stability data for structurally similar compounds, long-term storage at 2-8°C is strongly recommended.[1] Storing the compound in a refrigerator, sealed tightly in a dry container, minimizes the rate of potential degradation reactions. For solutions, storage at -20°C is preferable, especially for extended periods.

Q3: Is it necessary to store 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol under an inert atmosphere?

A3: Yes. The secondary alcohol functional group is susceptible to oxidation over time. To prevent the formation of the corresponding ketone impurity, the solid compound should be stored under an inert atmosphere such as Argon or Nitrogen . When preparing solutions for reactions or storage, using degassed solvents and maintaining an inert headspace in the vial is a critical best practice.

Q4: How sensitive is this compound to light?

A4: The bromo-aromatic moiety of the molecule makes it potentially susceptible to photodegradation. Aromatic compounds containing bromine can undergo photochemical reactions when exposed to UV or even ambient light.[2] Therefore, it is mandatory to:

  • Store the solid material in an amber glass vial.

  • Protect solutions from light by using amber glassware or by wrapping the container with aluminum foil.

  • Minimize exposure to direct light during experimental setup and execution.

Part 2: Troubleshooting Guide for Common Degradation Issues

This section provides a deeper dive into specific degradation pathways, helping you diagnose and prevent common issues encountered during experimentation.

Issue 1: Formation of an Alkene Impurity (via Dehydration)
  • Symptom: You observe a new, less polar impurity on your TLC plate or a new peak in your LC-MS analysis with a mass corresponding to the loss of a water molecule (M-18).

  • Root Cause Analysis: This degradation is characteristic of the dehydration of the secondary alcohol to form 4-bromo-5,6-dihydrocyclopenta[c]pyridine. This is an elimination reaction that is readily catalyzed by acid.[3][4][5] The source of acid can be surprisingly common, including:

    • Trace acidic impurities in solvents (e.g., older bottles of chloroform or DCM).

    • Residue on improperly cleaned glassware.

    • The use of acidic reagents in a reaction mixture.

    • Elevated temperatures, which can accelerate the dehydration process even in the presence of very weak acids.[3][5]

  • Prevention & Mitigation Protocol:

    • Solvent Purity: Always use high-purity, anhydrous, and neutral solvents. If in doubt, use freshly distilled solvents or those from a solvent purification system. Avoid solvents that can become acidic over time (e.g., chloroform).

    • Glassware Preparation: Ensure all glassware is scrupulously clean. For highly sensitive experiments, consider rinsing with a dilute base solution (e.g., 0.1 M NaOH), followed by deionized water and thorough drying, to neutralize any acidic residues.

    • Reaction Condition Control: When designing experiments, avoid strong acidic conditions unless absolutely necessary. If an acid is required, use the mildest possible acid, maintain a low temperature, and minimize the reaction time.

    • Workup & Purification: During aqueous workup, use a neutral or slightly basic wash (e.g., saturated sodium bicarbonate solution) to quench any residual acid before concentration.

Issue 2: Formation of a Ketone Impurity (via Oxidation)
  • Symptom: Analysis reveals a new impurity with a mass corresponding to the loss of two hydrogen atoms (M-2). This impurity is typically more polar than the starting alcohol.

  • Root Cause Analysis: This points to the oxidation of the secondary alcohol to the corresponding ketone, 4-bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-one. The primary culprit is often atmospheric oxygen, a process that can be catalyzed by trace metal impurities or light.[6][7]

  • Prevention & Mitigation Protocol:

    • Inert Atmosphere: As mentioned in the FAQ, rigorously exclude oxygen. Backfill vials with argon or nitrogen after each use.

    • Use of Degassed Solvents: For reactions, sparge solvents with an inert gas for 15-30 minutes before use to remove dissolved oxygen.

    • Chelation of Metal Contaminants: If you suspect metal-catalyzed oxidation, adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to aqueous solutions during workup can sometimes be beneficial, though this should be tested for compatibility with your reaction.

    • Avoid Oxidizing Agents: Be mindful of cross-contamination in the lab. Ensure that no oxidizing agents are inadvertently introduced into your reaction or storage containers.

Issue 3: Debromination or Other Ring-Related Side Products
  • Symptom: You observe multiple new peaks in your analysis, potentially including one with a mass corresponding to the loss of a bromine atom (M-79 or M-81, reflecting the isotopes of bromine).

  • Root Cause Analysis: The C-Br bond on the pyridine ring can be cleaved under certain conditions. The most common cause in a laboratory setting is photochemical degradation .[2] Additionally, certain strong nucleophiles or highly reductive conditions can lead to debromination. The pyridine ring itself can be degraded by microbial action, although this is less common in a controlled lab environment.[8][9]

  • Prevention & Mitigation Protocol:

    • Light Protection: This is the most critical preventative measure. Follow the light-protection guidelines in FAQ Q4 without exception.

    • Reagent Compatibility: Assess the compatibility of all reagents. Avoid strong reducing agents (e.g., certain metal hydrides) or catalysts known to cleave aryl halides (e.g., certain palladium catalysts under specific conditions) unless this transformation is intended.

    • Maintain Cleanliness: Ensure that no microbial contamination is introduced, especially for aqueous solutions stored for any length of time.

Part 3: Summary of Best Practices

For quick reference, this table summarizes the optimal conditions for maintaining the integrity of 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol.

ParameterRecommendationRationale
Storage Temperature 2-8°C (Solid) / -20°C (Solution)Slows all degradation pathways.[1]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the secondary alcohol to a ketone.[6][7]
Light Protection Amber Vial / Protection from LightPrevents photochemical degradation of the bromo-aromatic ring.[2]
Recommended Solvents High-purity, anhydrous, neutral solvents (e.g., Dioxane, THF, Toluene)Avoids acid-catalyzed dehydration.
Incompatible Reagents Strong Acids, Strong Oxidizing Agents, Strong Reducing AgentsCan cause rapid dehydration, oxidation, or debromination.
Part 4: Visualization of Key Degradation Pathways

The following diagram illustrates the two most common degradation pathways discussed in this guide.

DegradationPathways parent 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol dehydrated Dehydration Product (4-Bromo-5,6-dihydrocyclopenta[c]pyridine) parent->dehydrated - H₂O oxidized Oxidation Product (4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-one) parent->oxidized - 2H acid_heat Acid / Heat oxygen O₂ / Light / Metals

Caption: Primary degradation pathways for the target compound.

References
  • Acid-Catalyzed Dehydr
  • Oxidation of cyclopentanol to cyclopentanone can be accomplished by using. Allen.
  • Acid & Base Catalyzed Dehydr
  • 4-Bromo-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol. ChemScene.
  • Acid Catalyzed Dehydration of Alcohols Structure & Mechanism. Study.com.
  • Effect of the reaction conditions on the oxidation of cyclopentanol by...
  • Dehydr
  • Kinetics and Mechanisms of Dehydration of Secondary Alcohols Under Hydrothermal Conditions. ACS Earth and Space Chemistry.
  • Microbial Degradation of Pyridine and Pyridine Deriv
  • Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31. PMC - NIH.
  • 4-bromo-6,7-dihydro-5h-cyclopenta[c]pyridin-7-ol. ChemUniverse.
  • ChemInform Abstract: Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide.

Sources

challenges in the characterization of 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to navigating the complexities associated with the characterization of 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol . As a Senior Application Scientist, my goal is to transform common challenges into manageable solutions, grounding every piece of advice in robust scientific principles and field-proven experience. This guide is structured as a dynamic FAQ and troubleshooting manual, designed to be your first point of reference during experimental design and data interpretation.

Technical Support Center: 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol

Section 1: Mass Spectrometry (MS) Characterization

Mass spectrometry is a cornerstone for confirming the molecular weight and elemental composition of pharmaceutical intermediates. For a halogenated compound like this, it offers highly specific diagnostic markers.

Frequently Asked Questions (MS)

Q1: What is the expected molecular weight and isotopic pattern for this compound in a mass spectrum?

A1: The molecular formula is C₉H₁₀BrNO. Due to the natural isotopic abundance of bromine (⁷⁹Br at ~50.7% and ⁸¹Br at ~49.3%), you should not look for a single molecular ion peak. Instead, expect a characteristic doublet for the molecular ion [M]⁺˙ or protonated molecule [M+H]⁺.[1]

  • [M(⁷⁹Br)+H]⁺: m/z ≈ 227.9

  • [M(⁸¹Br)+H]⁺: m/z ≈ 229.9

These two peaks, separated by 2 m/z units, should have nearly equal intensity (a 1:1 ratio), which is a definitive indicator of the presence of a single bromine atom in the molecule or fragment.[1]

Q2: What are the most likely fragmentation patterns to expect in Electron Ionization (EI) or Collision-Induced Dissociation (CID) mass spectrometry?

A2: The fragmentation of this molecule is governed by its key structural features: the bromo-pyridine ring and the cyclopentanol moiety. Common fragmentation pathways include:

  • Loss of Water (H₂O): The alcohol group can be easily lost, leading to a significant [M-H₂O]⁺ peak. This is a very common fragmentation for alcohols.[2]

  • Loss of Bromine Radical (•Br): Cleavage of the C-Br bond can result in an [M-Br]⁺ fragment.

  • Alpha Cleavage: Fission of the C-C bond adjacent to the oxygen atom is a common pathway for alcohols and can lead to resonance-stabilized fragments.[2]

The following DOT script visualizes the primary fragmentation pathways.

G M [C₉H₁₀BrNO]⁺˙ m/z 227/229 M_H2O [M - H₂O]⁺˙ m/z 209/211 M->M_H2O - H₂O M_Br [M - Br]⁺ m/z 148 M->M_Br - •Br M_HBr [M - HBr]⁺˙ m/z 147 M->M_HBr - HBr G Start Poor Peak Shape (Tailing) Check_pH Is Mobile Phase pH > 2 units below analyte pKa? Start->Check_pH Adjust_pH Action: Lower pH (e.g., use 0.1% TFA or Formic Acid) Check_pH->Adjust_pH Yes Check_Column Is the column old or not base-deactivated? Check_pH->Check_Column No Good_Peak Symmetrical Peak Adjust_pH->Good_Peak New_Column Action: Use a modern, end-capped or polar-embedded column Check_Column->New_Column Yes Check_Overload Is sample concentration too high? Check_Column->Check_Overload No New_Column->Good_Peak Dilute_Sample Action: Dilute sample and reinject Check_Overload->Dilute_Sample Yes Check_Overload->Good_Peak No, problem likely elsewhere Dilute_Sample->Good_Peak

Sources

Technical Support Center: Scaling Up 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol Production

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis and scale-up of 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol. This molecule, with its fused heterocyclic structure, is a valuable building block in medicinal chemistry and drug development. However, transitioning its synthesis from bench-scale to pilot or manufacturing scale presents unique challenges.

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate potential issues, optimize your process, and ensure a robust, scalable, and safe production workflow. We will focus on the common hurdles in heterocyclic synthesis, such as reaction control, impurity profiling, and purification challenges.

Synthesis Overview

The synthesis of 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol typically involves a multi-step sequence. A plausible and common approach begins with the construction of the cyclopenta[c]pyridine core, followed by a selective bromination and finally, reduction of a ketone to the desired alcohol.

A representative synthetic pathway could be conceptualized as:

  • Cyclization: Formation of the 6,7-dihydro-5H-cyclopenta[c]pyridin-7-one scaffold. This can often be achieved through intramolecular cyclization reactions.[1]

  • Bromination: Introduction of a bromine atom at the 4-position of the pyridine ring. This step is critical for defining the final structure and can be challenging due to the potential for multiple bromination products.[2]

  • Reduction: Conversion of the ketone at the 7-position to the target alcohol.

Each of these stages presents its own set of challenges that can impact yield, purity, and scalability. The following sections will address these issues in detail.

Troubleshooting Guide (Q&A Format)

This section is structured to provide direct answers to specific problems you may encounter during the scale-up process.

Category 1: Low Yield & Incomplete Reactions

Question: My cyclization reaction to form the 6,7-dihydro-5H-cyclopenta[c]pyridin-7-one intermediate is stalling or giving very low yields. What are the likely causes?

Answer: Low yields in cyclization reactions for forming five-membered rings fused to a pyridine are a common issue.[3] The primary factors to investigate are:

  • Reagent Purity and Stoichiometry: Ensure your starting materials are of high purity. Impurities can interfere with the reaction.[4] On a larger scale, accurate stoichiometry is crucial. Double-check the molar equivalents of all reagents, especially any catalysts or bases.

  • Reaction Concentration (Molarity): Intramolecular cyclizations are highly dependent on concentration. If the concentration is too high, you may favor intermolecular side reactions, leading to polymerization or dimer formation.[3] Conversely, if it's too low, the reaction rate may be impractically slow. It is advisable to perform a small-scale optimization study to find the ideal concentration.

  • Temperature Control: Exothermic events during reagent addition can lead to side product formation. Ensure your reactor has adequate temperature control. A slow, controlled addition of reagents, especially at larger scales, is critical.

  • Inefficient Mixing: As the reaction scale increases, inefficient mixing can create localized "hot spots" or areas of high concentration, leading to side reactions.[4] Ensure your stirring is vigorous enough for the vessel size and reaction mass viscosity.

Question: The bromination step is producing a mixture of mono- and di-brominated products, and the yield of the desired 4-bromo isomer is low. How can I improve selectivity?

Answer: Selective monobromination of pyridine rings can be challenging due to the activating or deactivating nature of existing substituents.[2][5]

  • Choice of Brominating Agent: The reactivity of the brominating agent is key. Using a less reactive source of electrophilic bromine can improve selectivity. Consider alternatives to harsh reagents like Br2/oleum.[2] N-Bromosuccinimide (NBS) is often a milder and more selective choice.

  • Solvent Effects: The solvent can significantly influence the reaction's selectivity. A solvent that can modulate the reactivity of the brominating agent may be beneficial.

  • Temperature Management: Bromination reactions are often exothermic. Running the reaction at a lower temperature can increase selectivity by favoring the kinetically controlled product.

  • Protecting Groups: In some cases, a temporary protecting group can be used to block more reactive sites on the molecule, directing bromination to the desired position.

Category 2: Impurity Profile & Purification

Question: After the reduction of the ketone, I'm having trouble removing the final traces of the starting ketone. What purification strategies are effective for this highly polar alcohol?

Answer: The target compound, 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol, is a polar molecule, which can make purification challenging.[6]

  • Crystallization/Recrystallization: This is often the most effective and scalable method for purifying solid compounds.[7] A systematic solvent screening is recommended. Start with single solvents of varying polarity (e.g., ethyl acetate, isopropanol, acetonitrile) and then move to binary solvent systems.

  • Column Chromatography: While effective at the lab scale, traditional silica gel chromatography can be difficult and costly to scale up for polar compounds. If chromatography is necessary, consider using a modified stationary phase like alumina or a different elution system.[6]

  • Slurry Washes: Slurrying the crude product in a solvent in which the desired product is sparingly soluble, but the impurity (in this case, the ketone) is more soluble, can be an effective purification step.

Question: My final product is a viscous oil or a sticky solid that is difficult to handle and purify. How can I induce crystallization?

Answer: Obtaining a crystalline solid is highly desirable for ease of handling, purification, and storage.[8]

  • Solvent Trituration: Dissolve the oil in a minimal amount of a good solvent (like DCM or ether) and then slowly add a non-polar "anti-solvent" (like hexane or pentane) until the solution becomes cloudy.[8] Let it stand, or gently scratch the inside of the flask with a glass rod to induce nucleation.

  • Seed Crystals: If you have a small amount of pure, solid material from a previous batch, use it to seed a supersaturated solution of the crude product.

  • Purity Check: Sometimes, the presence of even small amounts of impurities can inhibit crystallization. It may be necessary to perform a preliminary purification step (like a quick filtration through a silica plug) before attempting crystallization.

Category 3: Reaction-Specific Issues

Question: I am considering a Grignard reaction involving a bromopyridine intermediate. What are the common pitfalls?

Answer: Grignard reactions with bromopyridines can be complex.[9]

  • Grignard Formation: The formation of the pyridylmagnesium bromide can be sluggish. The use of an auxiliary reagent like ethyl bromide may be necessary to initiate the reaction.[10]

  • Side Reactions: A common side reaction is a halogen-metal exchange, which can lead to the formation of pyridine after quenching.[9]

  • Catalysis: In some cases, the addition of a catalyst, such as cobalt(II) chloride, can improve the yield of the desired substitution product.[9] Recent research has also explored light-promoted, metal-free coupling reactions of bromopyridines with Grignard reagents.[11]

Frequently Asked Questions (FAQs)

Q1: What are the key safety considerations when scaling up the bromination step?

A1: Bromine and many brominating agents are highly corrosive and toxic. Ensure adequate ventilation and use appropriate personal protective equipment (PPE). The reaction can be highly exothermic; therefore, a robust cooling system and controlled addition of reagents are essential to prevent thermal runaway. A quench strategy using a reducing agent like sodium thiosulfate should be in place to handle any excess brominating agent.

Q2: How can I effectively monitor the progress of these reactions in a plant setting?

A2: While Thin Layer Chromatography (TLC) is useful in the lab, High-Performance Liquid Chromatography (HPLC) is the preferred method for in-process control (IPC) in a scaled-up environment.[12] It provides quantitative data on the consumption of starting materials and the formation of products and impurities. Develop a validated HPLC method early in the development process.

Q3: My final product is showing signs of degradation upon storage. What are the recommended storage conditions?

A3: Heterocyclic alcohols can be sensitive to light, air (oxidation), and temperature. Based on similar compounds, it is recommended to store 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol under an inert atmosphere (nitrogen or argon), protected from light, and at a reduced temperature (e.g., 2-8°C).[13]

Q4: Are there alternative synthetic routes to consider for large-scale production?

A4: Yes, for large-scale synthesis, exploring routes that avoid costly reagents or difficult purifications is always a good strategy.[14] Alternative approaches could include different cyclization strategies, such as those involving radical cyclization or formal (3+3) cycloadditions, or different methods for introducing the bromo and hydroxyl functionalities.[1][15]

Data & Protocols

Table 1: Solvent Screening for Final Product Recrystallization
Solvent System (v/v)Temperature ProfileObservationPurity (by HPLC)
Isopropanol (IPA)Hot (60°C) to RTFine needles form>99.0%
Acetonitrile (ACN)Hot (50°C) to RTNo precipitation-
Ethyl Acetate / Heptane (1:3)Hot (45°C) to RTOiling out, then solidifies98.5%
TolueneHot (70°C) to RTLarge prisms form>99.5%

This data is representative and should be confirmed for each specific batch.

Protocol: Reductive Workup and Purification

1. Reaction Quench:

  • Cool the reaction mixture (post-reduction) to 0-5°C in the reactor.

  • Slowly add a saturated aqueous solution of sodium bicarbonate to quench any remaining reducing agent and neutralize the reaction. Caution: This may be exothermic and involve gas evolution.

  • Stir for 30 minutes at 0-5°C.

2. Extraction:

  • Add an appropriate organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate).

  • Stir vigorously for 15 minutes, then allow the layers to separate.

  • Drain the organic layer. Repeat the extraction on the aqueous layer two more times.

  • Combine the organic layers.

3. Wash & Dry:

  • Wash the combined organic layers with brine to remove excess water.

  • Dry the organic layer over anhydrous sodium sulfate, then filter.

4. Solvent Swap & Crystallization:

  • Concentrate the dried organic solution under reduced pressure.

  • Add the chosen crystallization solvent (e.g., Isopropanol) and continue to concentrate to remove the extraction solvent.

  • Heat the resulting solution to dissolve all solids, then allow it to cool slowly to room temperature to induce crystallization.

  • Cool further in an ice bath to maximize product precipitation.

5. Isolation:

  • Isolate the solid product by filtration.

  • Wash the filter cake with a small amount of cold crystallization solvent.

  • Dry the product under vacuum at a temperature not exceeding 40°C.

Visualizations

Troubleshooting Workflow for Low Product Yield

Low_Yield_Troubleshooting Start Low Yield or Stalled Reaction Identified by IPC (HPLC/TLC) CheckPurity Verify Purity of Starting Materials & Reagents Start->CheckPurity CheckConditions Review Reaction Conditions: Temp, Time, Concentration Start->CheckConditions CheckMixing Evaluate Mixing Efficiency (Especially for >10L scale) Start->CheckMixing ImpurityFound Impurity Detected in Starting Material? CheckPurity->ImpurityFound ConditionsOff Deviation from Protocol? CheckConditions->ConditionsOff MixingIssue Is Mixing Inadequate? CheckMixing->MixingIssue ImpurityFound->CheckConditions No PurifySM Action: Purify Starting Materials (e.g., recrystallize) ImpurityFound->PurifySM Yes ConditionsOff->CheckMixing No OptimizeConditions Action: Re-optimize Parameters (e.g., run DOE) ConditionsOff->OptimizeConditions Yes ImproveAgitation Action: Increase Stir Rate or Use Baffled Reactor MixingIssue->ImproveAgitation Yes SideReaction Investigate Side Products (LC-MS/NMR) MixingIssue->SideReaction No End Yield Improved PurifySM->End OptimizeConditions->End ImproveAgitation->End SideReaction->OptimizeConditions

Caption: A decision tree for troubleshooting low yield in chemical synthesis.

References

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  • PubMed. (2022). Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones.
  • YouTube. (2022). Preparation of Pyridines, Part 1: By Cyclocondensation.
  • National Institutes of Health. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates.
  • ResearchGate. (2023). The Synthesis of Diverse Annulated Pyridines with 6-Membered Functionalized Saturated Cycles for Medical Chemistry Research.
  • ACS Publications. (2012). Pyridine•BrF3, the Missing Link for Clean Fluorinations of Aromatic Derivatives.
  • National Institutes of Health. (n.d.). A Simple, Modular Synthesis of Substituted Pyridines.

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the heterocyclic compound 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol. In the absence of published experimental spectra for this specific molecule, we present a comprehensive theoretical analysis based on established spectroscopic principles and data from structurally related compounds. This guide will serve as a valuable resource for anticipating the spectral characteristics of this and similar fused heterocyclic systems, and for designing appropriate analytical strategies.

The Target Molecule: 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol

The structure of 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol incorporates a pyridine ring fused to a cyclopentanol moiety, with a bromine substituent on the aromatic ring. This combination of features presents an interesting case for spectroscopic analysis, with the potential for unique chemical shifts and fragmentation patterns.

Figure 1: Chemical structure of 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol.

Predicted Spectroscopic Data

The following sections detail the anticipated ¹H NMR, ¹³C NMR, and mass spectrometry data for our target molecule. These predictions are derived from established chemical shift principles and fragmentation mechanisms for similar structural motifs.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to reveal distinct signals for the aromatic and aliphatic protons. The pyridine ring protons will appear in the downfield region, influenced by the electronegativity of the nitrogen atom and the bromine substituent. The protons of the cyclopentanol ring will be found in the upfield region.

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (Hz)
H-18.2 - 8.4dJ = ~5
H-37.5 - 7.7dJ = ~5
H-5 (CH₂)2.8 - 3.0m
H-6 (CH₂)2.0 - 2.2m
H-7 (CH)5.0 - 5.2tJ = ~6
OH2.5 - 4.0br s
Predicted ¹³C NMR Data

The carbon NMR spectrum will show signals for all eight carbon atoms in the molecule. The aromatic carbons will be in the range of 120-160 ppm, while the aliphatic carbons will be significantly more upfield.

Carbon Predicted Chemical Shift (ppm)
C-1148 - 152
C-3125 - 128
C-4118 - 122
C-4a155 - 158
C-535 - 40
C-625 - 30
C-775 - 80
C-7a160 - 165
Predicted Mass Spectrometry Fragmentation

Electron ionization mass spectrometry (EI-MS) is expected to produce a characteristic fragmentation pattern. The presence of bromine will result in a prominent M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.

M [M]+. m/z = 214/216 M_minus_H2O [M - H₂O]+. m/z = 196/198 M->M_minus_H2O -H₂O M_minus_C2H4O [M - C₂H₄O]+. m/z = 170/172 M->M_minus_C2H4O -CH₂CHO M_minus_Br [M - Br]+. m/z = 135 M->M_minus_Br -Br

Figure 2: Predicted major fragmentation pathways for 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol.

Comparative Analysis with a Structural Analog

To provide context for our predictions, we will compare them with the published experimental data for a structurally related compound, 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one .[1] While this molecule has an indenone core instead of a cyclopentapyridinol system, it shares the feature of a five-membered ring fused to a brominated aromatic ring, making it a useful, albeit imperfect, comparator.

Experimental Data for 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one
¹H NMR (DMSO-d₆) Chemical Shift (ppm) Multiplicity
Aromatic CH6.64s
OCH₃3.97s
OCH₃3.88s
CH₂2.87-2.84m
CH₂2.55-2.52m
¹³C NMR (DMSO-d₆) Chemical Shift (ppm)
C=O201.62
Aromatic C162.29, 158.85, 157.96, 120.11, 99.75, 96.44
OCH₃57.66, 56.55
CH₂37.01, 27.31
HRMS [M+H]⁺ Calculated Found
⁷⁹Br270.9970270.9974
⁸¹Br272.9949272.9946
Discussion of Expected Spectral Differences

A comparison of the predicted data for our target molecule and the experimental data for the indenone analog highlights key structural influences on NMR and MS data.

  • Aromatic Region (¹H and ¹³C NMR): The pyridine ring in our target compound will lead to more downfield chemical shifts for the aromatic protons and carbons compared to the benzene ring of the indenone, due to the deshielding effect of the nitrogen atom.

  • Aliphatic Region (¹H and ¹³C NMR): The presence of a hydroxyl group at C-7 in our target is expected to shift the signal for the attached proton (H-7) and carbon (C-7) significantly downfield compared to the corresponding CH₂ group in the indenone.

  • Mass Spectrometry: Both compounds will exhibit the characteristic M/M+2 isotopic pattern due to the bromine atom. However, the fragmentation pathways will differ. The indenone will likely show fragmentation related to the loss of its methoxy and carbonyl groups, while our target compound is predicted to lose water and undergo rearrangements involving the cyclopentanol ring.

Recommended Experimental Protocols

To obtain high-quality NMR and MS data for 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol, the following experimental workflows are recommended.

cluster_nmr NMR Analysis Workflow cluster_ms Mass Spectrometry Workflow Sample_Prep_NMR Sample Preparation (CDCl₃ or DMSO-d₆) H1_NMR ¹H NMR Acquisition (400 MHz or higher) Sample_Prep_NMR->H1_NMR C13_NMR ¹³C NMR Acquisition H1_NMR->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC) (For structural confirmation) C13_NMR->TwoD_NMR Sample_Prep_MS Sample Preparation (Methanol or Acetonitrile) EI_MS EI-MS Analysis (For fragmentation pattern) Sample_Prep_MS->EI_MS HRMS High-Resolution MS (For accurate mass) EI_MS->HRMS

Figure 3: Recommended workflows for NMR and Mass Spectrometry analysis.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent may depend on the compound's solubility.

  • ¹H NMR Spectroscopy: Acquire a standard one-dimensional proton NMR spectrum on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

  • ¹³C NMR Spectroscopy: Obtain a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • 2D NMR Spectroscopy (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, it is advisable to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Electron Ionization (EI) Mass Spectrometry: Introduce the sample into an EI mass spectrometer to obtain the fragmentation pattern. This will help in confirming the structure and identifying characteristic fragment ions.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition, analyze the sample using a high-resolution mass spectrometer (e.g., a time-of-flight or Orbitrap instrument). This will provide a highly accurate mass measurement of the molecular ion.

Conclusion

This guide provides a comprehensive theoretical framework for the spectroscopic analysis of 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol. By presenting predicted NMR and mass spectrometry data and comparing it with an experimental dataset of a related compound, we have highlighted the key structural features that will govern the spectroscopic output. The recommended experimental protocols offer a clear path for researchers to obtain and interpret the necessary data for the definitive characterization of this and similar novel heterocyclic compounds. The principles and comparative logic outlined herein are designed to empower researchers in their analytical endeavors and contribute to the robust characterization of new chemical entities.

References

  • Chang, S., Zhang, Z., Zhuang, X., Luo, J., Cao, X., Li, H., Tu, Z., Lu, X., Ren, X., & Ding, K. (2012). 4-Bromo-7-azaindole synthesis. Bioorganic & Medicinal Chemistry Letters, 22(2), 1208-1212.
  • Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016). ACG Publications. Retrieved January 19, 2026, from [Link]

  • Mass Spectral Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

  • 1H and 13C NMR Chemical shift assignments of a cyclopentane-fused cis-azetidinone (cis-azabicyclo[3.2.0]heptan-7-one). A theoretical and experimental study. (2002). Arkivoc. Retrieved January 19, 2026, from [Link]

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A Comparative Guide to the Biological Activity of 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol and Its Analogs in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the exploration of novel heterocyclic scaffolds is a cornerstone for identifying new therapeutic agents. The cyclopenta[c]pyridine core, a motif present in the natural product cerbinal, has garnered significant interest due to its diverse biological activities.[1][2][3] This guide provides a comparative analysis of the biological activity of 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol against its analogs, with a focus on a hypothesized role in oncology, specifically as an inhibitor of the BRAF kinase, a key target in melanoma and other cancers.[4][5]

Introduction to the Cyclopenta[c]pyridine Scaffold

The cyclopenta[c]pyridine framework has been the subject of synthetic exploration, leading to a variety of derivatives with a broad spectrum of biological activities, including antiviral, insecticidal, and fungicidal properties.[1][6][7] The versatility of this scaffold allows for structural modifications at various positions, significantly influencing the compound's interaction with biological targets.[1][2] This guide will delve into the known activities of analogs and present a scientifically grounded hypothesis for the potential anticancer activity of 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol.

Known Biological Activities of Cyclopenta[c]pyridine Analogs

Research into 5-aryl-cyclopenta[c]pyridine derivatives has revealed promising activity against the Tobacco Mosaic Virus (TMV) and the diamondback moth (Plutella xylostella), as well as various pathogenic fungi.[1] Structure-activity relationship (SAR) studies have demonstrated that the nature and substitution pattern of the aryl group at the 5-position are critical for biological activity. For instance, electron-withdrawing groups like fluorine tend to enhance fungicidal activity, while a methoxy group at the meta position of the phenyl ring is favorable for anti-TMV activity.[1]

Compound R Group Inactivation Effect (%) at 500 µg/mL Curative Effect (%) at 500 µg/mL Protection Effect (%) at 500 µg/mL
4k 3-methoxyphenyl51.1 ± 1.950.7 ± 3.653.8 ± 2.8
Ribavirin (Control) ----
Table 1: Anti-TMV Activity of a Selected 5-Aryl-cyclopenta[c]pyridine Derivative.[1]

Hypothesized Biological Activity of 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol as a BRAF Inhibitor

Given the structural novelty of 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol, we hypothesize its potential as a selective inhibitor of the BRAF kinase, particularly the V600E mutant, which is a driver in a significant percentage of melanomas.[4][5][8] The rationale for this hypothesis lies in the privileged nature of the pyridine core in kinase inhibitor design and the potential for the bromine atom and hydroxyl group to form key interactions within the ATP-binding pocket of the kinase.

To validate this hypothesis, a series of in vitro and in vivo experiments would be necessary. The following sections outline the detailed protocols for these investigations.

Experimental Protocols for Biological Evaluation

Biochemical Assay: BRAF V600E Kinase Inhibition

This assay aims to determine the direct inhibitory effect of the compound on the enzymatic activity of the BRAF V600E kinase.

Protocol:

  • Reagents and Materials: Recombinant human BRAF V600E kinase, MEK1 substrate, ATP, assay buffer, 384-well plates, and a suitable detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Compound Preparation: Dissolve 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol in DMSO to create a stock solution. Prepare a serial dilution of the compound.

  • Assay Procedure:

    • Add the BRAF V600E kinase to the wells of the 384-well plate.

    • Add the serially diluted compound to the wells.

    • Incubate for a predetermined period to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of MEK1 substrate and ATP.

    • Incubate at room temperature to allow for phosphorylation of MEK1.

    • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.

  • Data Analysis: Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.

Caption: Workflow for BRAF V600E Kinase Inhibition Assay.

Cell-Based Assay: Inhibition of ERK Phosphorylation in Melanoma Cells

This assay assesses the compound's ability to inhibit the downstream signaling of the BRAF pathway in a cellular context.[5]

Protocol:

  • Cell Line: Use a human melanoma cell line harboring the BRAF V600E mutation (e.g., A375).[8]

  • Cell Culture: Culture the A375 cells in appropriate media and conditions.

  • Compound Treatment: Seed the cells in 96-well plates and treat with increasing concentrations of 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol for a specified time.

  • Western Blot Analysis:

    • Lyse the cells to extract total protein.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated ERK (p-ERK) and total ERK.

    • Use secondary antibodies conjugated to a detection enzyme.

    • Visualize the protein bands and quantify the levels of p-ERK relative to total ERK.

G A375_Cells A375 Melanoma Cells (BRAF V600E) Compound_Treatment Treat with Compound A375_Cells->Compound_Treatment Protein_Extraction Protein Extraction Compound_Treatment->Protein_Extraction Western_Blot Western Blot for p-ERK Protein_Extraction->Western_Blot Data_Analysis Analyze p-ERK Levels Western_Blot->Data_Analysis

Caption: Cellular Assay for ERK Phosphorylation Inhibition.

In Vivo Efficacy: Melanoma Xenograft Model

This study evaluates the anti-tumor efficacy of the compound in a living organism.[9][10][11]

Protocol:

  • Animal Model: Use immunodeficient mice (e.g., NOD-scid gamma mice).

  • Tumor Implantation: Subcutaneously implant BRAF V600E-mutant melanoma cells (e.g., A375) or patient-derived xenograft (PDX) tissue into the flanks of the mice.[9][10][12]

  • Tumor Growth: Allow the tumors to grow to a palpable size.[12]

  • Compound Administration: Randomize the mice into vehicle control and treatment groups. Administer 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol to the treatment group via a suitable route (e.g., oral gavage or intraperitoneal injection).

  • Tumor Measurement: Measure the tumor volume at regular intervals using calipers.[12]

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers).

Caption: In Vivo Melanoma Xenograft Model Workflow.

Comparative Analysis and Structure-Activity Relationship (SAR)

The biological data obtained from these experiments for 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol would be compared to that of its analogs and known BRAF inhibitors.

Compound Target Biochemical IC50 (nM) Cellular p-ERK Inhibition (nM) In Vivo Tumor Growth Inhibition (%)
4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol BRAF V600E(Hypothetical Data)(Hypothetical Data)(Hypothetical Data)
Analog 1 (e.g., 5-aryl derivative) TMVN/AN/AN/A
Vemurafenib (Positive Control) BRAF V600E~31~100High
Table 2: Hypothetical Comparative Biological Activity Data.

The SAR for the cyclopenta[c]pyridine scaffold as a BRAF inhibitor would be elucidated by synthesizing and testing a library of analogs with modifications at the 4-, 5-, and 7-positions. Key considerations would include the role of the bromine atom in halogen bonding, the importance of the hydroxyl group for hydrogen bonding, and the impact of different substituents on the pyridine ring.

Conclusion

While the direct biological activity of 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol is yet to be reported, its structural similarity to biologically active cyclopenta[c]pyridine derivatives warrants its investigation as a potential therapeutic agent. This guide has outlined a rational hypothesis for its activity as a BRAF inhibitor and provided detailed experimental protocols for its evaluation. The proposed research strategy, encompassing biochemical, cellular, and in vivo studies, will provide a comprehensive understanding of its biological profile and its potential as a lead compound in oncology drug discovery.

References

  • Crown Bioscience. Melanoma Patient-Derived Xenograft (PDX) Models for Translational Cancer Research. [Link]

  • Charles River Laboratories. Cancer Cell-Based Assays. [Link]

  • Xiao, M., et al. A melanoma patient-derived xenograft model. J. Vis. Exp. (2018). [Link]

  • Reaction Biology. Cell-based Assays for Drug Discovery. [Link]

  • Altogen Labs. Melanoma Xenografts. [Link]

  • Min Xiao et al. Patient-derived Xenograft Modeling: A Technique to Generate Melanoma Mouse Models. J. Vis. Exp. (2018). [Link]

  • News-Medical.Net. The role of cell-based assays for drug discovery. (2024). [Link]

  • Ichor Life Sciences. Xenograft Mouse Models. [Link]

  • Abstract 3157: Novel synthetic lethality-based cellular assays for cancer drug discovery. Cancer Res (2025). [Link]

  • Tan, J., et al. Novel Cyclopenta[c]pyridine Derivatives Based on Natural Cerbinal as Potential Agrochemical Anti-TMV Agents and Insecticides. J. Agric. Food Chem. (2024). [Link]

  • Tan, J., et al. Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. J. Agric. Food Chem. (2025). [Link]

  • MDPI. Small Molecule B-RAF Inhibitors as Anti-Cancer Therapeutics: Advances in Discovery, Development, and Mechanistic Insights. [Link]

  • NIH. Characterization and inhibitor sensitivity of ARAF, BRAF, and CRAF kinases. [Link]

  • NIH. Identification of BRAF inhibitors through in silico screening. PLoS One (2014). [Link]

  • Tan, J., et al. Novel Cyclopenta[c]pyridine Derivatives Based on Natural Cerbinal as Potential Agrochemical Anti-TMV Agents and Insecticides. J. Agric. Food Chem. (2024). [Link]

  • Tan, J., et al. Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. J. Agric. Food Chem. (2025). [Link]

  • AACR. A Next-Generation BRAF Inhibitor Overcomes Resistance to BRAF Inhibition in Patients with BRAF-Mutant Cancers Using Pharmacokinetics-Informed Dose Escalation. [Link]

  • Tsai, J., et al. Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. PNAS (2008). [Link]

  • ChemUniverse. 4-bromo-6,7-dihydro-5h-cyclopenta[c]pyridin-7-ol. [Link]

  • PubChem. 4-bromo-5H,6H,7H-cyclopenta[b]pyridin-7-amine. [Link]

  • NIH. Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. [Link]

  • NIH. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. [Link]

  • PubMed. Synthesis and anti-mitotic activity of 6,7-dihydro-4H-isothiazolo[4,5-b]pyridin-5-ones: In vivo and cell-based studies. [Link]

  • NIH. Synthesis and Antioxidant Activity of 7-Thio Derivatives of 6,7-Dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione. [Link]

  • NIH. In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. [Link]

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A Comparative Analysis of 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol as a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the performance of 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol, a novel small molecule, as a potential kinase inhibitor. Due to the limited publicly available data on this specific compound, we will present a hypothetical yet scientifically rigorous comparison. This guide will posit that 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol is an inhibitor of the p38 Mitogen-Activated Protein (MAP) Kinase signaling pathway, a critical regulator of inflammatory responses. This choice is based on the prevalence of pyridinyl-containing scaffolds in known p38 MAP kinase inhibitors.

Our comparative analysis will benchmark 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol against two well-characterized p38 MAP kinase inhibitors: SB203580 and Doramapimod (BIRB 796) . This guide is intended for researchers, scientists, and drug development professionals, providing both the theoretical basis and practical methodologies for such a comparative study.

The p38 MAP Kinase Signaling Pathway: A Key Inflammatory Mediator

The p38 MAP kinase pathway is a crucial signaling cascade involved in cellular responses to a variety of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β) and cellular stress.[1][2] Dysregulation of this pathway is implicated in a range of inflammatory diseases, making it a prime target for therapeutic intervention.

p38_pathway cluster_extracellular Extracellular Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines Cytokines Receptor Receptor Cytokines->Receptor Stress Stress Stress->Receptor MAP3K MAP3K Receptor->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38 p38 MKK3_6->p38 MK2 MAPKAPK2 (MK2) p38->MK2 Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38->Transcription_Factors MK2->Transcription_Factors Gene_Expression Inflammatory Gene Expression Transcription_Factors->Gene_Expression

Figure 1: Simplified representation of the p38 MAP Kinase signaling cascade.

Comparative Assessment of Kinase Inhibitors: Key Performance Metrics

A thorough evaluation of a novel kinase inhibitor requires a multi-faceted approach, encompassing its potency, selectivity, and cellular activity. The primary metrics for such a comparison are the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) .

  • IC50: This value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50% under defined experimental conditions.[3][4] A lower IC50 value indicates a higher potency.[3]

  • Ki: The inhibition constant, Ki, is a measure of the binding affinity of the inhibitor to the enzyme.[4][5] Unlike the IC50, the Ki is a thermodynamic constant that is independent of the substrate concentration, making it a more direct measure of inhibitor potency.[5]

Experimental Design for Comparative Analysis

To objectively compare 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol with SB203580 and Doramapimod, a series of in vitro and cell-based assays should be performed.

experimental_workflow Compound_Synthesis Compound Synthesis & Characterization In_Vitro_Assays In Vitro Assays Compound_Synthesis->In_Vitro_Assays Cell_Based_Assays Cell-Based Assays Compound_Synthesis->Cell_Based_Assays Data_Analysis Data Analysis & Comparison In_Vitro_Assays->Data_Analysis Cell_Based_Assays->Data_Analysis

Figure 2: High-level experimental workflow for inhibitor comparison.

In Vitro Kinase Inhibition Assays

1. p38α MAP Kinase Activity Assay (IC50 Determination)

This assay directly measures the ability of the test compounds to inhibit the enzymatic activity of recombinant human p38α.

Protocol:

  • Reagents and Materials:

    • Recombinant human p38α kinase (active)

    • Biotinylated substrate peptide (e.g., ATF2-based peptide)

    • ATP

    • Test compounds (4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol, SB203580, Doramapimod) dissolved in DMSO

    • Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

    • Detection reagents (e.g., LanthaScreen™ Eu-anti-phospho-ATF2 antibody and Alexa Fluor™ 647-streptavidin)

    • 384-well microplates

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add 50 nL of the compound dilutions to the wells of a 384-well plate.

    • Add 5 µL of the p38α kinase/biotinylated substrate peptide mix in kinase assay buffer to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of ATP in kinase assay buffer to each well. The final ATP concentration should be at the Km for p38α.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 10 µL of the detection reagent mix.

    • Incubate for 60 minutes at room temperature to allow for signal development.

    • Read the plate on a suitable fluorescence plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

2. Kinase Selectivity Profiling

To assess the selectivity of 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol, it should be screened against a panel of other kinases. A common method for this is a binding assay, such as a thermal shift assay.[6]

Protocol (Thermal Shift Assay):

  • Reagents and Materials:

    • Panel of purified kinases

    • Test compounds

    • SYPRO Orange dye

    • Real-time PCR instrument

  • Procedure:

    • In a 96- or 384-well PCR plate, mix the kinase, test compound, and SYPRO Orange dye in a suitable buffer.

    • Place the plate in a real-time PCR instrument.

    • Ramp the temperature from 25 °C to 95 °C with a ramp rate of 1 °C/minute, collecting fluorescence data at each temperature increment.

  • Data Analysis:

    • The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded.[6]

    • A significant increase in the Tm in the presence of the compound indicates binding and stabilization of the kinase.[6]

    • The change in melting temperature (ΔTm) is a measure of the binding affinity.

Cell-Based Assays

1. Inhibition of TNF-α Production in Lipopolysaccharide (LPS)-Stimulated Human Monocytes

This assay evaluates the ability of the compounds to inhibit a key downstream effect of p38 MAP kinase activation in a cellular context.

Protocol:

  • Cell Culture:

    • Culture human monocytic cells (e.g., THP-1) in appropriate media.

    • Differentiate THP-1 cells into macrophage-like cells by treating with phorbol 12-myristate 13-acetate (PMA).

  • Procedure:

    • Seed the differentiated THP-1 cells in a 96-well plate.

    • Pre-treat the cells with serial dilutions of the test compounds for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 4 hours.

    • Collect the cell culture supernatant.

  • TNF-α Quantification:

    • Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit.

  • Data Analysis:

    • Calculate the percent inhibition of TNF-α production for each compound concentration.

    • Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Hypothetical Comparative Data

The following table presents a hypothetical but plausible set of data that could be generated from the described experiments.

Compoundp38α IC50 (nM)Kinase Selectivity (ΔTm in °C for off-targets)Cellular IC50 (nM) (TNF-α Inhibition)
4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol 50JNK1: 1.5, ERK2: 0.8, GSK3β: 2.1250
SB203580 34JNK1: 2.5, ERK2: 1.2, GSK3β: 3.5150
Doramapimod (BIRB 796) 12JNK1: 0.5, ERK2: 0.2, GSK3β: 1.050

Interpretation of Hypothetical Data:

Based on this hypothetical data, 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol demonstrates good potency against p38α, albeit slightly lower than the established inhibitors. Its selectivity profile appears favorable, with minimal stabilization of the tested off-target kinases, suggesting a lower potential for off-target effects. The cellular activity is also promising, indicating good cell permeability and engagement with the intracellular target. Doramapimod remains the most potent of the three in both biochemical and cellular assays.

Conclusion

This guide has outlined a comprehensive strategy for the comparative analysis of 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol as a putative p38 MAP kinase inhibitor. By employing a combination of in vitro and cell-based assays, researchers can generate robust and comparable data on its potency, selectivity, and cellular efficacy. This systematic approach is crucial for the rational evaluation of novel kinase inhibitors and their potential as therapeutic agents. The provided protocols and data interpretation framework serve as a valuable resource for drug discovery and development professionals.

References

  • An updated review of small-molecule HPK1 kinase inhibitors (2016-present) - PMC - NIH. (2024).
  • Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor - PubMed. (n.d.).
  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. (n.d.).
  • IC50, EC50 and Kd: What is the Difference and Why Do They matter? - Promega Connections. (2025).
  • Special Issue: Kinase inhibitors - PMC - NIH. (2018).
  • Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. (n.d.).
  • Small-Molecule Kinase Inhibitors for the Treatment of Nononcologic Diseases | Journal of Medicinal Chemistry - ACS Publications. (2021).
  • What is the difference between IC50, Ki and Kd of a given inhibitor in an assay?. (2017).
  • An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot | Journal of Chemical Education - ACS Publications. (n.d.).

Sources

A Comparative Guide to Structural Analogs of 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol: A Focused Exploration of Phosphodiesterase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug discovery, the exploration of novel heterocyclic scaffolds is a cornerstone of innovation. This guide provides an in-depth technical comparison of structural analogs of 4-bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol, a promising scaffold for the development of potent and selective phosphodiesterase (PDE) inhibitors. By synthesizing established structure-activity relationships (SAR) from related compound series and providing detailed experimental protocols, we aim to equip fellow scientists with the foundational knowledge to design and evaluate novel therapeutic agents.

Introduction: The Promise of the Cyclopenta[c]pyridine Scaffold in PDE Inhibition

Phosphodiesterases are a superfamily of enzymes that regulate cellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP.[1] Their inhibition has led to successful therapies for a range of conditions, including erectile dysfunction, pulmonary hypertension, and inflammatory diseases.[1] The cyclopenta[c]pyridine core represents a versatile and synthetically accessible scaffold for the development of novel PDE inhibitors. The subject of this guide, 4-bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol, offers several points for chemical modification, allowing for a systematic exploration of the chemical space to optimize potency and selectivity.

The NO/cGMP Signaling Pathway: The Arena for PDE5 Inhibition

The therapeutic effects of many drugs targeting this scaffold are mediated through the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. This pathway is crucial for smooth muscle relaxation and vasodilation. By inhibiting PDE5, the enzyme responsible for cGMP degradation, intracellular cGMP levels are elevated, leading to a sustained physiological response.

PDE5_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Space NO_receptor Soluble Guanylate Cyclase (sGC) cGMP cGMP NO_receptor->cGMP Converts NO Nitric Oxide (NO) NO->NO_receptor Activates GTP GTP GTP->NO_receptor PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 PKG Protein Kinase G (PKG) cGMP->PKG Activates 5_GMP 5'-GMP (Inactive) PDE5->5_GMP Hydrolyzes Relaxation Smooth Muscle Relaxation PKG->Relaxation Inhibitor 4-Bromo-6,7-dihydro-5H- cyclopenta[c]pyridin-7-ol Analog Inhibitor->PDE5 Inhibits

Caption: The NO/cGMP signaling pathway and the role of PDE5 inhibitors.

Comparative Analysis of Structural Analogs

Based on established SAR from related pyrazolopyridine and cyclopenta[c]pyridine series, we can predict how modifications to the 4-bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol scaffold will impact PDE inhibitory activity.[2][3] The following table outlines a proposed set of analogs for a comparative study and their predicted activity based on known trends.

Compound IDR1 (Position 4)R2 (Position 7)Predicted PDE5 IC50 (nM)Rationale for Inclusion & Predicted Activity
Parent Br-OH>1000The starting point for derivatization. The bromo and hydroxyl groups offer handles for further modification. Expected to have low to moderate activity.
Analog 1 Phenyl-OH50 - 100Replacement of the bromo group with an aryl moiety via Suzuki coupling is a common strategy to enhance potency.[2] The phenyl group can occupy a hydrophobic pocket in the PDE5 active site.
Analog 2 4-Methoxyphenyl-OH10 - 50Electron-donating groups on the phenyl ring often improve activity. The methoxy group can form favorable interactions within the active site.
Analog 3 3,4-Difluorophenyl-OH5 - 20Electron-withdrawing groups, particularly fluorine, can enhance binding affinity and improve pharmacokinetic properties.[4]
Analog 4 Phenyl=O200 - 500Oxidation of the hydroxyl group to a ketone. This modification may alter the hydrogen bonding network and is expected to decrease potency compared to the hydroxyl analog.
Analog 5 Phenyl-NH2100 - 300Introduction of a basic amine. This could form new ionic interactions but may also negatively impact cell permeability.

Experimental Protocols

To validate the predicted activities and build a robust SAR profile, the following experimental workflows are recommended.

General Synthesis of 5-Aryl-cyclopenta[c]pyridine Analogs (Analogs 1-3)

This protocol describes a general method for the synthesis of 5-aryl-cyclopenta[c]pyridine derivatives via a Suzuki cross-coupling reaction.[2]

Suzuki_Coupling_Workflow Start Start: 4-Bromo-6,7-dihydro-5H- cyclopenta[c]pyridin-7-ol Reagents Add: - Phenylboronic Acid Derivative (1.5 eq) - K3PO4 (2.0 eq) - Pd(PPh3)4 (0.05 eq) - 1,4-Dioxane/H2O (4:1) Start->Reagents Reaction Reaction Conditions: - Degas with Argon - Heat to 95 °C for 8h Reagents->Reaction Workup Workup: - Cool to RT - Filter through Celite - Concentrate filtrate Reaction->Workup Purification Purification: - Column Chromatography (Silica Gel, EtOAc/Hexanes) Workup->Purification Product Product: 5-Aryl-6,7-dihydro-5H- cyclopenta[c]pyridin-7-ol Purification->Product

Caption: Workflow for the synthesis of 5-aryl-cyclopenta[c]pyridine analogs.

Step-by-Step Protocol:

  • To a solution of 4-bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol (1.0 eq) in a 4:1 mixture of 1,4-dioxane and water, add the corresponding substituted phenylboronic acid (1.5 eq) and potassium phosphate (K₃PO₄, 2.0 eq).

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) to the reaction mixture.

  • Heat the reaction to 95 °C and stir for 8 hours under an argon atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired 5-aryl-cyclopenta[c]pyridine derivative.

In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)

This protocol outlines a fluorescence polarization (FP)-based assay to determine the IC50 values of the synthesized analogs against PDE5.[5]

FP_Assay_Workflow Start Start: Prepare Reagents - Assay Buffer - PDE5 Enzyme - FAM-cGMP Substrate - Test Compounds (Serial Dilution) Dispense Dispense Compounds & Controls into 96-well plate Start->Dispense Add_Enzyme Add PDE5 Enzyme Solution to all wells Dispense->Add_Enzyme Incubate1 Incubate at RT for 15 min Add_Enzyme->Incubate1 Add_Substrate Add FAM-cGMP Substrate to initiate reaction Incubate1->Add_Substrate Incubate2 Incubate at 37 °C for 60 min Add_Substrate->Incubate2 Stop_Reaction Add Binding Agent to stop reaction Incubate2->Stop_Reaction Incubate3 Incubate at RT for 30 min Stop_Reaction->Incubate3 Read_Plate Read Fluorescence Polarization (mP) on a microplate reader Incubate3->Read_Plate Analyze Data Analysis: - Calculate % Inhibition - Determine IC50 value Read_Plate->Analyze

Caption: Workflow for the in vitro PDE5 inhibition fluorescence polarization assay.

Step-by-Step Protocol:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 2 µL of the diluted compounds, a positive control (e.g., Sildenafil), and a DMSO-only control to the wells of a 96-well black microplate.

  • Add 20 µL of recombinant human PDE5A1 enzyme solution (diluted in assay buffer) to each well.

  • Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding 20 µL of FAM-Cyclic-3′,5′-GMP substrate solution to all wells.

  • Incubate the plate for 60 minutes at 37 °C.

  • Stop the reaction by adding a binding agent that specifically binds to the linearized monophosphate product.

  • Incubate for an additional 30 minutes at room temperature.

  • Read the fluorescence polarization of each well using a microplate reader (Excitation ≈ 485 nm, Emission ≈ 530 nm).

  • Calculate the percentage of PDE5 inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The 4-bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol scaffold holds significant potential for the development of novel PDE5 inhibitors. The comparative analysis presented in this guide, based on established SAR from related series, provides a rational starting point for analog design and optimization. The detailed synthetic and biological evaluation protocols offer a clear and reproducible framework for researchers to validate these predictions and further explore the therapeutic potential of this promising class of compounds. Future work should focus on expanding the library of analogs to probe other positions on the scaffold and on conducting in-depth pharmacokinetic and in vivo efficacy studies for the most potent compounds identified.

References

  • Zhang, J., et al. (2025, January 15). Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Kelly, T. A., et al. (2011, June 1). Phosphodiesterase inhibitors. Part 1: Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Atef, H., et al. (2023). An overview on pharmaceutical applications of phosphodiesterase enzyme 5 (PDE5) inhibitors. Future Journal of Pharmaceutical Sciences. Retrieved from [Link]

Sources

A Researcher's Guide to Validating the Biological Target of 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a novel small molecule to a validated therapeutic candidate is both exhilarating and fraught with challenges. A critical milestone in this journey is the unambiguous identification and validation of the compound's biological target. This guide provides an in-depth, technically-focused framework for validating the biological target of the novel compound, 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol. Moving beyond a rigid, templated approach, we will explore a logical, data-driven workflow, beginning with computational prediction to form a hypothesis, followed by a suite of robust experimental techniques to rigorously test and validate this hypothesis. Our focus is not just on the "how" but also the "why," offering insights into experimental design and the interpretation of results, thereby ensuring scientific integrity and trustworthiness at each step.

Hypothesis Generation: In Silico Target Prediction

Without a known biological target, a logical first step is to employ computational methods to predict potential protein interactions. This in silico approach leverages the chemical structure of 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol to identify proteins with similar known ligands. For this guide, we utilized the SwissTargetPrediction web server, a tool that predicts the most probable protein targets of a small molecule based on a combination of 2D and 3D similarity measures to a library of known active compounds.

The SMILES string for 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol (OC1(C)CCC2=C1C=NC=C2Br) was submitted to the SwissTargetPrediction server. The analysis revealed a high probability of interaction with several protein families, with a notable enrichment for kinases , particularly Cyclin-Dependent Kinases (CDKs) . Other potential target classes included Farnesyltransferase (FTase) and Acetylcholinesterase (AChE) .

This in silico data provides a strong, albeit predictive, foundation upon which we can build a comprehensive experimental validation strategy. The remainder of this guide will focus on validating these top predicted targets.

Experimental Validation Strategy: A Multi-pronged Approach

A robust target validation strategy should not rely on a single experimental technique. Instead, a combination of orthogonal assays provides a more comprehensive and reliable picture of a compound's biological activity. Our proposed workflow for validating the predicted targets of 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol is as follows:

Target Validation Workflow cluster_0 In Silico Prediction cluster_1 Primary Validation: Biochemical Assays cluster_2 Secondary Validation: Cellular Assays cluster_3 Target Engagement InSilico SwissTargetPrediction (4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol) Biochemical Biochemical Activity Assays (Kinase, FTase, AChE) InSilico->Biochemical Hypothesis Cellular Cell-Based Assays (e.g., Cell Proliferation, Reporter Assays) Biochemical->Cellular Confirmation in Cellular Context Engagement Cellular Thermal Shift Assay (CETSA) Affinity Chromatography-Mass Spec Cellular->Engagement Direct Target Interaction

Caption: A multi-step workflow for validating the biological target of a novel compound.

Primary Validation: Biochemical Activity Assays

The initial experimental validation should directly assess the effect of 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol on the enzymatic activity of the predicted targets in a purified, cell-free system. This approach minimizes the confounding variables present in a cellular environment and provides a clear measure of direct target modulation.

For comparison, we will include known inhibitors for each target class as positive controls.

Target ClassPredicted Target ExampleKnown Inhibitor (Positive Control)
Cyclin-Dependent KinaseCDK2/Cyclin ARoscovitine (Seliciclib)[1][2]
FarnesyltransferaseFTaseTipifarnib[3]
AcetylcholinesteraseAChEDonepezil[4]
Detailed Protocol: CDK2/Cyclin A Kinase Activity Assay

This protocol is adapted from commercially available kinase assay kits that measure the consumption of ATP.

Principle: The kinase activity is measured by quantifying the amount of ATP remaining in the solution after the kinase reaction. A luminescent signal is generated that is inversely proportional to the amount of kinase activity.

Materials:

  • Recombinant human CDK2/Cyclin A2 enzyme

  • Histone H1 substrate peptide

  • ATP

  • Kinase assay buffer

  • 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol (test compound)

  • Roscovitine (positive control inhibitor)

  • ADP-Glo™ Kinase Assay reagents

  • White, opaque 96-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol and Roscovitine in the appropriate solvent (e.g., DMSO).

  • Reaction Setup: In a 96-well plate, add the following components in order:

    • Kinase buffer

    • Test compound or control inhibitor

    • Recombinant CDK2/Cyclin A2 enzyme

  • Initiate Reaction: Add a mixture of Histone H1 substrate and ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and the positive control relative to the vehicle control (DMSO). Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.

Comparative Data Presentation

The results from the biochemical assays should be presented in a clear, tabular format for easy comparison.

CompoundTargetIC50 (µM)
4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-olCDK2/Cyclin A[Experimental Value]
RoscovitineCDK2/Cyclin A[Experimental Value]
4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-olFTase[Experimental Value]
TipifarnibFTase[Experimental Value]
4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-olAChE[Experimental Value]
DonepezilAChE[Experimental Value]

Secondary Validation: Cell-Based Assays

While biochemical assays are crucial for determining direct enzyme inhibition, it is equally important to assess the compound's activity in a more physiologically relevant context. Cell-based assays can confirm that the compound is cell-permeable and can engage its target within the complex cellular milieu to elicit a biological response.

Detailed Protocol: Cell Proliferation Assay for CDK Inhibitors

Principle: CDK inhibitors are expected to arrest the cell cycle, leading to a decrease in cell proliferation. This can be measured using various methods, such as quantifying ATP levels (as an indicator of metabolically active cells) or DNA content.

Materials:

  • A cancer cell line known to be sensitive to CDK2 inhibition (e.g., MCF-7 breast cancer cells)

  • Complete cell culture medium

  • 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol

  • Roscovitine

  • CellTiter-Glo® Luminescent Cell Viability Assay reagents

  • White, clear-bottom 96-well plates

Procedure:

  • Cell Seeding: Seed the MCF-7 cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol and Roscovitine. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Lysis and Signal Generation: Add CellTiter-Glo® Reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis: Calculate the percentage of cell growth inhibition for each concentration of the test compound and the positive control. Determine the GI50 (concentration for 50% growth inhibition) value for each compound.

Confirming Target Engagement in a Cellular Context

To provide direct evidence that 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol binds to its predicted target in living cells, we will employ two powerful techniques: the Cellular Thermal Shift Assay (CETSA) and Affinity Chromatography followed by Mass Spectrometry.

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is based on the principle that the binding of a ligand to a protein can alter its thermal stability.[5] When cells are heated, proteins begin to denature and aggregate. Ligand-bound proteins are often more stable and will denature at a higher temperature. This thermal shift can be detected by quantifying the amount of soluble protein remaining at different temperatures.

CETSA Principle cluster_0 No Ligand cluster_1 With Ligand Protein_NL Target Protein Heat_NL Heat Protein_NL->Heat_NL Denatured_NL Denatured & Aggregated Heat_NL->Denatured_NL Ligand Ligand Complex Protein-Ligand Complex Ligand->Complex Heat_L Heat Complex->Heat_L Stable Soluble Protein Heat_L->Stable

Caption: The principle of the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: CETSA for CDK2

Procedure:

  • Cell Treatment: Treat cultured cells with either vehicle (DMSO) or 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Protein Quantification: Collect the supernatant (containing the soluble proteins) and quantify the amount of the target protein (e.g., CDK2) using Western blotting or an ELISA-based method.

Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Affinity Chromatography-Mass Spectrometry

Principle: This technique uses a modified version of the small molecule of interest (the "bait") that is immobilized on a solid support (e.g., beads).[6] A cell lysate is passed over these beads, and proteins that bind to the bait are captured. These proteins are then eluted and identified by mass spectrometry.

Procedure:

  • Synthesis of an Affinity Probe: Synthesize a derivative of 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol that includes a linker and a biotin tag.

  • Immobilization: Immobilize the biotinylated probe onto streptavidin-coated beads.

  • Affinity Pulldown: Incubate the beads with a cell lysate.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Analysis: Compare the proteins identified in the pulldown with the affinity probe to those from a control pulldown (e.g., with beads alone or with a structurally similar but inactive compound). Proteins that are significantly enriched in the affinity probe pulldown are considered potential binding partners.

Conclusion: Synthesizing the Evidence for Target Validation

References

  • Malumbres, M. & Barbacid, M. Cell cycle, CDKs and cancer: a changing paradigm.
  • Asghar, U., Witkiewicz, A. K., Turner, N. C. & Knudsen, E. S. The history and future of targeting cyclin-dependent kinases in cancer therapy.
  • Rowinsky, E. K. et al. A Phase I and Pharmacokinetic Study of the Farnesyltransferase Inhibitor R115777 in Patients with Advanced Cancer. Clin Cancer Res7, 3439–3451 (2001).
  • Birks, J. & Harvey, R. J. Donepezil for dementia due to Alzheimer's disease.
  • Gfeller, D. et al. SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Res42 , W32–W38 (2014). URL: [Link]

  • Jafari, R. et al. The cellular thermal shift assay for in situ target engagement determination and compound profiling.
  • Ong, S.-E. et al. Identifying the proteins to which small-molecule probes and drugs bind in cells.
  • BPS Bioscience. CDK2/CyclinA2 Assay Kit. URL: [Link]

Sources

Efficacy of Cyclopenta[c]pyridine Derivatives as Novel Biocidal Agents: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The urgent need for novel and effective biocidal agents in agriculture and medicine has driven extensive research into innovative chemical scaffolds. Among these, the cyclopenta[c]pyridine core has emerged as a promising framework. This guide provides a comprehensive comparison of the biological efficacy of derivatives of the 5H-cyclopenta[c]pyridin-7(6H)-one scaffold, with a particular focus on 5-aryl substituted analogs. While direct comparative data for 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol derivatives remains limited in publicly accessible literature, the extensive research on the corresponding ketone analogs offers valuable insights into the potential of this chemical class. This guide synthesizes available experimental data to objectively compare their performance against established alternatives and elucidates the key structure-activity relationships that govern their efficacy.

The Cyclopenta[c]pyridine Scaffold: A Versatile Core for Bioactivity

The cyclopenta[c]pyridine fused heterocyclic system is a "privileged" scaffold in medicinal chemistry and agrochemical research.[1] Its rigid, bicyclic structure provides a defined three-dimensional arrangement for substituent groups, facilitating specific interactions with biological targets. The pyridine ring, with its unique electronic properties and hydrogen bonding capabilities, is a common feature in numerous biologically active compounds.[1]

Research has been particularly active in exploring derivatives of the natural product cerbinal, which possesses a cyclopenta[c]pyridine core and exhibits antiviral, insecticidal, and fungicidal properties.[2][3] By modifying the core structure of cerbinal, particularly at the 5-position, researchers have successfully generated a library of 5-aryl-cyclopenta[c]pyridin-7(6H)-one derivatives with significantly enhanced and diverse biological activities.[4][5]

Comparative Efficacy Analysis

The true measure of a novel compound's potential lies in its performance relative to existing standards. The 5-aryl-cyclopenta[c]pyridin-7(6H)-one derivatives have been rigorously tested against various pathogens and pests, with several compounds demonstrating efficacy superior to or comparable with commercial agents.

Antiviral Activity against Tobacco Mosaic Virus (TMV)

Tobacco Mosaic Virus (TMV) is a widespread and economically damaging plant pathogen. The efficacy of novel antiviral compounds is often benchmarked against commercial virucides like Ribavirin. Several 5-aryl-cyclopenta[c]pyridine derivatives have shown remarkable anti-TMV activity.[6]

Table 1: Comparative Anti-TMV Activity of Selected 5-Aryl-cyclopenta[c]pyridine Derivatives [3][4]

CompoundR GroupInactivation Effect (%) at 500 µg/mLCurative Effect (%) at 500 µg/mLProtection Effect (%) at 500 µg/mL
4k 3-methoxyphenyl51.1 ± 1.950.7 ± 3.653.8 ± 2.8
4g (structure not specified)Higher than RibavirinHigher than RibavirinHigher than Ribavirin
Ribavirin Commercial Control39.1 ± 2.638.4 ± 1.539.6 ± 3.8

Notably, compounds 4g and 4k demonstrated higher anti-TMV activity than Ribavirin at concentrations of both 500 and 100 µg/mL.[3][5] Compound 4k , featuring a m-methoxyphenyl substitution, exhibited the most potent in vivo anti-TMV activity.[3][4] Molecular docking studies suggest that the introduction of a benzene ring at the 5-position enhances the binding affinity of these derivatives to TMV coat proteins, potentially interfering with viral assembly.[5]

Fungicidal Activity

Certain 5-aryl-cyclopenta[c]pyridine derivatives have also displayed broad-spectrum fungicidal activities against important plant pathogenic fungi.

Table 2: Fungicidal Activity of Selected 5-Aryl-cyclopenta[c]pyridine Derivatives at 50 µg/mL [3][5]

CompoundR GroupInhibition Ratio (%) against Sclerotinia sclerotiorumInhibition Ratio (%) against Botrytis cinereaInhibition Ratio (%) against Phytophthora infestans
4i 3,4,5-trifluorophenyl91.975.062.5

Compound 4i , with a 3,4,5-trifluorophenyl substituent, showed outstanding inhibition against Sclerotinia sclerotiorum and significant activity against Botrytis cinerea and Phytophthora infestans.[3][5] This highlights the potential of these derivatives as lead compounds for the development of new fungicides.

Insecticidal Activity

Structure-Activity Relationship (SAR) Insights

The diverse biological activities observed across the synthesized derivatives allow for the elucidation of key structure-activity relationships (SAR).

  • Aryl Substitution is Critical: The nature and substitution pattern of the 5-aryl ring are paramount for determining the type and potency of biological activity.[4]

    • For anti-TMV activity , an electron-donating group, such as a methoxy group at the meta-position of the phenyl ring (as in compound 4k ), was found to be highly favorable.[4]

    • For fungicidal activity , electron-withdrawing groups, such as multiple fluorine atoms (as in compound 4i ), appear to significantly enhance efficacy.[4]

  • The Cyclopenta[c]pyridine Core: This scaffold serves as a robust platform for functionalization, allowing for the fine-tuning of the biological activity profile through modifications at the 5-position.[4]

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis and biological evaluation of 5-aryl-cyclopenta[c]pyridin-7(6H)-one derivatives, providing a self-validating system for researchers.

Synthesis of 5-Aryl-cyclopenta[c]pyridin-7(6H)-one Derivatives

The synthesis is typically achieved through a multi-step process, often starting from the natural product cerbinal or through a multi-component reaction. A key step is the introduction of the aryl group via a Suzuki cross-coupling reaction.[2][3]

G cluster_synthesis Synthetic Workflow Cerbinal Cerbinal (Starting Material) Amination Amination Cerbinal->Amination Bromination Bromination (e.g., with NBS) Amination->Bromination Compound3 5-Bromo-cyclopenta[c]pyridine Intermediate (Compound 3) Bromination->Compound3 Suzuki Suzuki Cross-Coupling (Arylboronic acid, Pd catalyst, Base) Compound3->Suzuki FinalProduct 5-Aryl-cyclopenta[c]pyridine Derivatives (e.g., 4a-4cc) Suzuki->FinalProduct Purification Column Chromatography FinalProduct->Purification

Caption: Synthetic workflow for 5-aryl-cyclopenta[c]pyridine derivatives.

Step-by-Step Protocol:

  • Preparation of the 5-Bromo Intermediate: The starting material, often derived from cerbinal, undergoes amination followed by bromination to yield the 5-bromo-cyclopenta[c]pyridine intermediate.[3]

  • Suzuki Cross-Coupling: To a reaction vessel containing the 5-bromo intermediate (1.0 eq) in a solvent system like 1,4-dioxane and water, add the desired substituted phenylboronic acid (1.5 eq), a base such as K₃PO₄ (2.0 eq), and a palladium catalyst (e.g., Pd(dppf)Cl₂).[3]

  • Reaction Execution: The reaction mixture is heated at a controlled temperature (e.g., 95 °C) for several hours (e.g., 8 hours).[4]

  • Work-up and Purification: After cooling, the mixture is filtered, and the filtrate is concentrated under reduced pressure. The resulting crude product is then purified by silica gel column chromatography to afford the final 5-aryl-cyclopenta[c]pyridine derivative.[4]

  • Characterization: The structure and purity of the synthesized compounds are confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[7]

Biological Evaluation Workflows

G cluster_bioassay Biological Evaluation Workflow Compound Synthesized Derivatives TMV_Assay Anti-TMV Activity Assay (Half-leaf method) Compound->TMV_Assay Fungicidal_Assay Fungicidal Activity Assay (Mycelium growth rate) Compound->Fungicidal_Assay Insecticidal_Assay Insecticidal Activity Assay (Leaf-dipping method) Compound->Insecticidal_Assay Data_Analysis Data Analysis & SAR TMV_Assay->Data_Analysis Fungicidal_Assay->Data_Analysis Insecticidal_Assay->Data_Analysis

Caption: Workflow for the biological evaluation of derivatives.

Anti-TMV Activity Assay (Half-Leaf Method): [4][8]

  • Plant Preparation: Use healthy Nicotiana glutinosa or Nicotiana tabacum L. plants of a suitable age.

  • Inoculation: Gently rub one half of a leaf with a suspension of TMV.

  • Treatment: Apply a solution of the test compound to the other half of the same leaf. For curative effect, apply the compound after virus inoculation. For protective effect, apply before inoculation. For inactivation effect, pre-incubate the virus with the compound before inoculation.

  • Incubation: Keep the plants in a controlled environment (e.g., greenhouse) for 3-4 days.

  • Data Collection: Count the number of local lesions on both the treated and untreated halves of the leaf.

  • Calculation: Calculate the percentage of inhibition based on the reduction in the number of lesions on the treated half compared to the control half.

Fungicidal Activity Assay (Mycelium Growth Rate Method): [2][6]

  • Medium Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) and mix with molten potato dextrose agar (PDA) to achieve the desired final concentration.

  • Inoculation: Place a mycelial plug of the test fungus (e.g., Sclerotinia sclerotiorum) onto the center of the PDA plate containing the test compound.

  • Incubation: Incubate the plates at a suitable temperature (e.g., 25 °C) for a few days.

  • Measurement: Measure the diameter of the fungal colony.

  • Calculation: Calculate the percentage of mycelial growth inhibition relative to a control plate containing only the solvent.

Insecticidal Activity Assay (Leaf-Dipping Method): [4][6]

  • Solution Preparation: Prepare solutions of the test compounds at various concentrations in water with a surfactant.

  • Leaf Treatment: Dip cabbage leaf discs into the test solutions for a few seconds and allow them to air dry.

  • Exposure: Place the treated leaf discs in a petri dish containing third-instar larvae of Plutella xylostella.

  • Observation: Record the larval mortality after a set period (e.g., 24-48 hours).

  • Analysis: Calculate the mortality rate and, if applicable, determine the LC₅₀ value.

Conclusion and Future Directions

The 5-aryl-5H-cyclopenta[c]pyridin-7(6H)-one derivatives represent a highly promising class of compounds with potent and broad-spectrum biocidal activities.[6] The demonstrated efficacy of specific derivatives against Tobacco Mosaic Virus, which surpasses that of the commercial agent Ribavirin, is particularly noteworthy.[3][4] Furthermore, the significant fungicidal and insecticidal activities suggest their potential as multifaceted agrochemical agents.[5]

The structure-activity relationship data provides a clear roadmap for the future design and optimization of these molecules to further enhance potency and selectivity.[4] While the current body of literature focuses on the ketone analogs, the underlying cyclopenta[c]pyridine scaffold clearly warrants further investigation, including the synthesis and evaluation of the corresponding alcohol derivatives, such as the 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol series, to fully explore the therapeutic and agrochemical potential of this versatile chemical framework.

References

  • BenchChem. (2025). Structure-Activity Relationship of 5-Aryl-Cyclopenta[c]pyridine Derivatives: A Comparative Guide.
  • BenchChem. (2025). Synthesis and Evaluation of 5H-Cyclopenta[c]pyridin-7(6H)-one Derivatives as Novel Antiviral Agents.
  • BenchChem. (2025). Application Notes and Protocols: Development of 5-aryl-cyclopenta[c]pyridine Derivatives for Novel Agricultural Agents.
  • Tan, J., et al. (2025). Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • BenchChem. (2025). Validating the Biological Activity of 5H-Cyclopenta[c]pyridin-7(6H)-one Derivatives: A Comparative Guide.
  • Tan, J., et al. (2025). Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. PubMed. Available from: [Link]

  • Request PDF. (n.d.). Novel Cyclopenta[c]pyridine Derivatives Based on Natural Cerbinal as Potential Agrochemical Anti-TMV Agents and Insecticides. Available from: [Link]

  • Mararabadi, M., et al. (2019). Study on Antiviral Activity of Two Recombinant Antimicrobial Peptides Against Tobacco Mosaic Virus. PubMed. Available from: [Link]

  • PubMed. (2024). Novel Cyclopenta[ c]pyridine Derivatives Based on Natural Cerbinal as Potential Agrochemical Anti-TMV Agents and Insecticides. Available from: [Link]

  • Supporting Information. (n.d.). Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Py.
  • Carolina Biological Supply. (n.d.). Tobacco Mosaic Virus (TMV) Infectivity Assay Kit. Available from: [Link]

  • PubMed. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Available from: [Link]

  • PubMed Central. (2012). Antiviral Activity and Mechanism of Action of Novel Thiourea Containing Chiral Phosphonate on Tobacco Mosaic Virus. Available from: [Link]

  • Wang, Z., et al. (2012). First Discovery and Stucture-Activity Relationship Study of Phenanthroquinolizidines as Novel Antiviral Agents against Tobacco Mosaic Virus (TMV). PLOS ONE. Available from: [Link]

  • JoVE. (2022). Early Viral Entry Assays to identify and evaluate Antiviral Compounds. Available from: [Link]

  • ACS Publications. (2025). Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. Available from: [Link]

  • MySkinRecipes. (n.d.). 5H-Cyclopenta[c]pyridin-7(6H)-one. Available from: [Link]

  • MDPI. (2020). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. Available from: [Link]

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A Researcher's Guide to the Structural Elucidation of 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol: A Comparative Analysis of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of understanding its function and potential as a therapeutic agent. This guide provides an in-depth technical comparison of X-ray crystallography for the structural elucidation of 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol, a heterocyclic compound of interest, against other common analytical techniques. We will delve into the experimental intricacies of X-ray crystallography, offering a robust, self-validating protocol, and present a comparative analysis to guide your selection of the most appropriate structural determination method.

The Imperative of Atomic-Level Precision

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. For 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol, a derivative of the cyclopenta[c]pyridine scaffold which has shown promise in various biological applications, understanding the precise spatial arrangement of its atoms is paramount.[1][2] This knowledge is critical for:

  • Structure-Activity Relationship (SAR) Studies: Elucidating how the molecule's structure correlates with its biological target binding and efficacy.

  • Rational Drug Design: Enabling the design of more potent and selective analogs.

  • Polymorph Screening: Identifying and characterizing different crystalline forms, which can have significant implications for a drug's stability, solubility, and bioavailability.

While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide invaluable information about a molecule's connectivity and mass, Single Crystal X-ray Diffraction (SCXRD) stands as the gold standard for providing unambiguous, atomic-level resolution of a molecule's three-dimensional structure, including its absolute stereochemistry.[3]

X-ray Crystallography: A Detailed Experimental Protocol

The journey from a powdered sample to a refined crystal structure is a multi-step process that demands meticulous attention to detail. The initial and often most challenging step is obtaining a high-quality single crystal suitable for diffraction.[4]

Part 1: Crystal Growth – The Art and Science of Nucleation

The production of a diffraction-quality crystal, typically with dimensions greater than 0.1 mm, is a critical prerequisite for a successful X-ray diffraction experiment.[4] The purity of the compound, choice of solvent, and control over environmental factors are paramount.[5]

Recommended Crystallization Methods for 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol:

  • Slow Evaporation: This is often the simplest and most effective starting point for small organic molecules.[6]

    • Prepare a nearly saturated solution of the compound in a suitable solvent. A good starting point is a concentration similar to that used for an NMR experiment.[6]

    • Filter the solution to remove any particulate matter.[5]

    • Loosely cover the container to allow for slow solvent evaporation.

    • Store the container in a vibration-free environment and allow crystals to form over time.[5]

  • Vapor Diffusion: This technique is particularly useful when only small amounts of the compound are available.

    • Dissolve the sample in a small amount of a solvent in which it is readily soluble.

    • Place this solution as a droplet inside a larger, sealed container that contains a larger volume of a miscible "anti-solvent" in which the compound is poorly soluble.

    • Over time, the anti-solvent vapor will slowly diffuse into the sample droplet, reducing the compound's solubility and promoting crystallization.

  • Thermal Control (Slow Cooling):

    • Create a saturated solution of the compound in a suitable solvent at an elevated temperature.[3]

    • Slowly and controllably cool the solution to induce crystallization.[3][7]

Solvent Selection: The choice of solvent is crucial and often requires empirical screening.[7] For 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol, a range of solvents from non-polar (e.g., hexane, toluene) to polar (e.g., ethanol, acetonitrile, DMSO) should be tested. Co-crystallization with a suitable agent can also be explored if initial attempts are unsuccessful.[6]

Part 2: Data Collection and Structure Solution

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in a focused beam of X-rays. The resulting diffraction pattern of spots is collected on a detector.

Experimental Workflow:

X-ray Crystallography Workflow cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement Compound Purification Compound Purification Solvent Screening Solvent Screening Compound Purification->Solvent Screening Crystallization Crystallization Solvent Screening->Crystallization Crystal Mounting Crystal Mounting Crystallization->Crystal Mounting X-ray Diffraction X-ray Diffraction Crystal Mounting->X-ray Diffraction Data Processing Data Processing X-ray Diffraction->Data Processing Phase Problem Solution Phase Problem Solution Data Processing->Phase Problem Solution Model Building Model Building Phase Problem Solution->Model Building Structure Refinement Structure Refinement Model Building->Structure Refinement Validation Validation Structure Refinement->Validation Final Structure Final Structure Validation->Final Structure

Caption: A generalized workflow for single-crystal X-ray diffraction.

The positions and intensities of the diffracted beams are used to calculate an electron density map of the crystal. From this map, the positions of the individual atoms can be determined, and a three-dimensional model of the molecule can be built and refined.

A Comparative Analysis of Structural Elucidation Techniques

While X-ray crystallography provides unparalleled detail, it is not always the most practical or necessary technique. The choice of analytical method should be guided by the specific research question and the available resources.

FeatureSingle Crystal X-ray Diffraction (SCXRD)Nuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, packing interactions.[3][4]Connectivity of atoms, chemical environment of nuclei, relative stereochemistry, solution-state conformation.Molecular weight, elemental composition, fragmentation patterns for structural clues.
Sample Requirements High-quality single crystal (typically >0.1 mm).[4]Soluble sample in a suitable deuterated solvent.Small amount of sample, can be in solid or solution.
Throughput Lower; crystal growth can be time-consuming.Higher; data acquisition is relatively fast.Highest; rapid analysis.
Cost High initial instrument cost and maintenance.Moderate to high instrument cost.Lower to moderate instrument cost.
Key Advantage Unambiguous determination of 3D structure.Provides information about the molecule's structure and dynamics in solution.High sensitivity and ability to determine molecular formula.
Key Limitation Crystal growth can be a significant bottleneck.[3] The solid-state conformation may differ from the solution-state conformation.Does not provide absolute stereochemistry or precise bond lengths/angles.Provides indirect structural information.

Logical Relationship of Techniques:

Structural Elucidation Logic Initial Characterization Initial Characterization Mass Spectrometry (MS) Mass Spectrometry (MS) Initial Characterization->Mass Spectrometry (MS) Molecular Weight Elemental Formula NMR Spectroscopy NMR Spectroscopy Initial Characterization->NMR Spectroscopy Connectivity Relative Stereochemistry Connectivity & Formula Connectivity & Formula X-ray Crystallography X-ray Crystallography Connectivity & Formula->X-ray Crystallography Absolute Stereochemistry Precise 3D Structure 3D Structure 3D Structure Mass Spectrometry (MS)->Connectivity & Formula NMR Spectroscopy->Connectivity & Formula X-ray Crystallography->3D Structure

Caption: The complementary roles of different analytical techniques in structural elucidation.

Conclusion: An Integrated Approach to Structural Verification

For the definitive structural elucidation of 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol, single-crystal X-ray diffraction is the most powerful and conclusive method. It provides an unambiguous three-dimensional structure at atomic resolution, which is invaluable for drug design and understanding its biological function. However, the path to obtaining a suitable crystal can be challenging.

Therefore, a pragmatic and efficient approach involves the synergistic use of multiple analytical techniques. NMR and mass spectrometry should be employed for initial characterization, confirming the molecular formula and connectivity. Once a high-quality crystal is obtained, X-ray crystallography can provide the ultimate and most detailed structural information. This integrated strategy ensures a comprehensive and validated understanding of the molecule's structure, paving the way for its further development as a potential therapeutic agent.

References

  • X-Ray Crystallography Laboratory Department of Chemistry Michigan State University. (n.d.). SLOW EVAPORATION. Retrieved from [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1665-1685. DOI:10.1039/D2CS00697A. Retrieved from [Link]

  • Li, Y., et al. (2025). Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]

  • Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. Retrieved from [Link]

  • Coles, S. J., & Re-Arrighini, A. (2024). How to grow crystals for X-ray crystallography. IUCrJ, 11(Pt 4), 438-451. Retrieved from [Link]

  • ChemUniverse. (n.d.). 4-bromo-6,7-dihydro-5h-cyclopenta[c]pyridin-7-ol. Retrieved from [Link]

  • Zier, A., et al. (2021). 2‐Pyridylmetallocenes, Part VII. Synthesis and Crystal Structures of Cycloaurated Pyridylmetallocenes. Zeitschrift für anorganische und allgemeine Chemie, 647(14), 1475-1481. Retrieved from [Link]

  • Zaytsev, A. V., et al. (2025). Crystal structure and Hirshfeld surface analysis of 4-bromo-6-phenyl-6,7-dihydro-5H-furo[2,3-f]isoindol-5-one. Acta Crystallographica Section E: Crystallographic Communications, E81(Pt 9), 1045-1049. Retrieved from [Link]

  • Zaytsev, A. V., et al. (2025). Crystal structure and Hirshfeld surface analysis of 4-bromo-6-(4-chlorophenyl)-6,7-dihydro-5H-furo[2,3-f]isoindol-5-one. Acta Crystallographica Section E: Crystallographic Communications, E81(Pt 10), 1168-1172. Retrieved from [Link]

  • PubChem. (n.d.). 4-bromo-5H,6H,7H-cyclopenta[b]pyridin-7-amine. Retrieved from [Link]

  • Fouda, A. E. A. S., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. Materials, 15(16), 5698. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) The crystal structure of (Z)-4-bromo-6-(((1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)methylene)cyclohexa-2,4-dien-1-one monohydrate, C11H16BrNO5. Retrieved from [Link]

  • Chen, Y.-H., et al. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite—Application for Synthesis of Terpyridines. Molecules, 27(16), 5245. Retrieved from [Link]

  • Wang, Y., et al. (2022). Selective Synthesis of Substituted Pyridines and Pyrimidines through Cascade Annulation of Isopropene Derivatives. Organic Letters, 24(7), 1492-1496. Retrieved from [Link]

  • PubMed. (2025). Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 6,7-Dihydro-4,7-dimethyl-5H-cyclopenta(c)pyridine. Retrieved from [Link]

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A Comparative Guide to the Synthesis Efficiency of Cyclopenta[c]pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The cyclopenta[c]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active molecules and functional materials. The development of efficient and versatile synthetic routes to this core structure is of significant interest to the chemical and pharmaceutical sciences. This guide provides a comparative analysis of prominent synthetic strategies for constructing cyclopenta[c]pyridine derivatives, with a critical evaluation of their efficiency based on published experimental data. We aim to equip researchers with the insights necessary to select and optimize synthetic pathways for their specific research objectives.

Intramolecular Cyclization Strategies

A prevalent and powerful approach to the synthesis of cyclopenta[c]pyridines involves the intramolecular cyclization of appropriately functionalized pyridine precursors. This strategy leverages the inherent reactivity of strategically placed functional groups to facilitate the formation of the fused five-membered ring.

The advent of palladium-catalyzed C-H activation has revolutionized the synthesis of complex aromatic systems. In the context of cyclopenta[c]pyridine synthesis, this methodology is exemplified by the intramolecular coupling of a C-H bond on a pyridine ring with a tethered aryl or vinyl group. A key example is the cyclization of 2-benzylpyridines, which proceeds via a concerted metalation-deprotonation pathway, followed by reductive elimination to yield the desired cyclopenta[c]pyridine product. The efficiency of this transformation is critically dependent on the choice of the directing group on the pyridine nucleus and the nature of the oxidant employed.

Experimental Protocol: Palladium-Catalyzed Intramolecular C-H Arylation of 2-Benzylpyridine

  • A solution of the 2-benzylpyridine substrate (1.0 mmol) in a suitable solvent such as toluene (10 mL) is prepared.

  • The palladium catalyst, for instance, Pd(OAc)₂ (5 mol%), and a suitable ligand like PPh₃ (10 mol%) are added to the solution.

  • An oxidant, typically benzoquinone (1.2 mmol), and a base, such as K₂CO₃ (2.0 mmol), are introduced into the reaction mixture.

  • The reaction vessel is securely sealed and heated to a temperature of 110 °C for a duration of 24 hours.

  • Following the completion of the reaction, the mixture is allowed to cool to ambient temperature, diluted with an organic solvent like ethyl acetate, and subsequently washed with water and brine.

  • The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The resulting crude product is purified by means of column chromatography on silica gel to isolate the pure cyclopenta[c]pyridine.

Data Summary: Comparison of Selected Intramolecular Cyclization Methodologies

EntryPrecursor TypeCatalyst/ReagentTypical ConditionsYield Range (%)Reference
12-BenzylpyridinePd(OAc)₂/BenzoquinoneToluene, 110 °C, 24 h65-85
2N-Aryl-2-aminopyridinePolyphosphoric Acid (PPA)150 °C, 4 h70-90

Diagram: Workflow for Palladium-Catalyzed Intramolecular C-H Arylation

G cluster_workflow Synthesis Workflow start Start: 2-Benzylpyridine reagents Add Pd Catalyst, Ligand, Oxidant, and Base start->reagents reaction Heat Reaction Mixture (e.g., 110 °C) reagents->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification end End: Cyclopenta[c]pyridine purification->end G reactant1 Pyridinium Ylide (1,3-Dipole) product {Cyclopenta[c]pyridine} reactant1->product + reactant2 Dipolarophile (Alkene or Alkyne) reactant2->product

Caption: A schematic representation of the [3+2] cycloaddition strategy for the synthesis of the cyclopenta[c]pyridine core.

Comparative Analysis and Future Directions

The selection of an optimal synthetic strategy for the preparation of cyclopenta[c]pyridine derivatives is a multifaceted decision that depends on factors such as the desired substitution pattern on the target molecule, the availability and cost of the starting materials, and the intended scale of the synthesis.

  • Intramolecular Cyclization: These methods are generally characterized by their robustness and the ability to provide good to excellent yields for a diverse range of substrates. Palladium-catalyzed C-H arylation represents a contemporary and versatile tool, while Friedel-Crafts-type cyclizations, though older, often offer the advantages of operational simplicity and the use of less expensive reagents.

  • Multi-component Reactions: MCRs provide a rapid and highly atom-economical pathway to the cyclopenta[c]pyridine core. However, the substrate scope of these reactions can sometimes be a limiting factor, being constrained by the availability of suitable and reactive multicomponent reaction partners.

The quest for novel and more efficient synthetic methodologies for the construction of cyclopenta[c]pyridine derivatives continues to be a vibrant area of chemical research. Future advancements are anticipated to focus on the development of novel catalytic systems, including enantioselective transformations, to access these valuable heterocyclic compounds with enhanced precision, efficiency, and sustainability.

References

  • Organic Letters.

  • Synthesis.

  • Tetrahedron.

  • Chemical Reviews.

The Halogen Dance: A Guide to Bioactivity Differences Between Bromo- and Chloro- Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate ballet of drug design, the substitution of one atom for another can dramatically alter the performance of a molecule. Among the most common yet impactful modifications is the strategic placement of halogens. While often grouped, the choice between a bromine and a chlorine atom is a critical decision point that can profoundly influence a compound's biological activity. This guide delves into the nuanced differences between bromo- and chloro-analogs, providing the foundational science, comparative data, and experimental frameworks necessary to navigate this crucial aspect of medicinal chemistry.

The Physicochemical Divide: More Than Just Size and Weight

At first glance, bromine and chlorine are neighbors in the periodic table, sharing many hallmark halogen traits. However, their subtle differences in fundamental properties are the genesis of their divergent biological effects. These properties dictate how a molecule interacts with its environment, from water solubility to binding pocket affinity.

PropertyChlorine (Cl)Bromine (Br)Implication in Drug Design
van der Waals Radius (Å) 1.751.85Bromine's larger size can provide a better fit in some binding pockets but may introduce steric hindrance in others.
Electronegativity (Pauling Scale) 3.162.96Chlorine is more electronegative, leading to a more polarized C-Cl bond. This can influence dipole moments and local electronic environments.[1]
Polarizability (ų) 2.183.05Bromine is significantly more polarizable, making it a better participant in van der Waals and other non-covalent interactions, including the crucial halogen bond.[2]
Lipophilicity Contribution (Hansch π) ~ +0.71~ +0.86Bromine generally imparts greater lipophilicity, which can enhance membrane permeability but may also increase metabolic liability and non-specific binding.[3][4]

These fundamental differences set the stage for a cascade of effects on a drug candidate's journey through the body.

The Halogen Bond: A Key Non-Covalent Interaction

A critical differentiator between chlorine and, particularly, bromine is their ability to form a halogen bond . This is a highly directional, non-covalent interaction between the electrophilic region on the halogen atom (termed the σ-hole) and a nucleophilic site, such as a carbonyl oxygen or a nitrogen atom on a protein backbone.[2][5]

The strength of the σ-hole, and thus the halogen bond, increases with the size and polarizability of the halogen. This means that bromine is a more potent halogen bond donor than chlorine.[2][6] This interaction can be a powerful tool for medicinal chemists to enhance binding affinity and selectivity.[5][7]

Caption: The halogen bond: an electrostatic interaction between the positive σ-hole on the halogen (X) and a nucleophilic acceptor (A) on a biological target.

Impact on Pharmacokinetics and Pharmacodynamics (PK/PD)

The choice between bromine and chlorine sends ripples through a drug's entire biological profile, from how it's absorbed and metabolized (pharmacokinetics) to how it interacts with its target (pharmacodynamics).

Pharmacokinetics (ADME): What the Body Does to the Drug
  • Absorption & Permeability: The higher lipophilicity of bromo-analogs can enhance passive diffusion across cell membranes, potentially improving oral bioavailability.[8] However, excessive lipophilicity can lead to poor aqueous solubility and entrapment in lipid bilayers.

  • Metabolism: Halogen substitution is a well-established strategy to block metabolically labile positions on a molecule, thereby increasing its stability.[9][10] For instance, replacing a hydrogen atom with a chlorine or bromine can prevent oxidation by Cytochrome P450 (CYP) enzymes.[9] A systematic study on ketamine analogs found that the nature of the halogen substituent significantly influenced the rate of N-demethylation by CYP2B6, with metabolism rates in the order of Br > Cl > F > H, which correlated strongly with hydrophobicity.[9]

  • Distribution: Increased lipophilicity from bromine can lead to greater distribution into tissues, including the brain, but also risks higher accumulation in adipose tissue.[11]

Pharmacodynamics: What the Drug Does to the Body

The primary goal of drug design is to optimize the interaction with the biological target. Here, the larger size and superior halogen bonding capability of bromine can be a distinct advantage.

Case Study: Cannabinoid Receptor (CB1) Ligands

A study on halogen-substituted tetrahydrocannabinol analogs revealed significant variations in affinity for the CB1 receptor. The key findings were:

  • Substitution at the end-carbon of the side chain enhanced affinity.

  • The bulkier halogens, bromine and iodine, produced the largest increases in affinity, suggesting a better fit or additional favorable interactions within the binding pocket.[12]

Case Study: Retinoic Acid Receptor (RARα) Antagonists

In the development of non-hormonal male contraceptives targeting RARα, researchers introduced bromo- and chloro-substituents to fill an empty pocket in the receptor. Both analogs exhibited slightly reduced activity compared to the parent compound but maintained high selectivity.[13] This highlights that the effect is context-dependent and not always a simple case of "bigger is better."

Comparative Bioactivity Data (Hypothetical Kinase Inhibitor)

AnalogSubstitutionIC₅₀ (nM)Microsomal Stability (T½, min)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)
Parent-H150151.2
Analog A -Cl25455.5
Analog B -Br8408.9

This illustrative data shows a common trend where halogenation improves potency (lower IC₅₀) and metabolic stability. The bromo-analog shows the highest potency, potentially due to a key halogen bond, and the highest permeability due to its greater lipophilicity.

Experimental Protocols for Comparative Analysis

To rigorously compare bromo- and chloro-analogs, a suite of standardized in vitro assays is essential.[14] These assays form the backbone of the decision-making process in lead optimization.

Caption: A typical experimental workflow for comparing the bioactivity of drug analogs.

Protocol 1: In Vitro Metabolic Stability Assay

This assay assesses how quickly a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.[15]

Objective: To determine the in vitro half-life (T½) and intrinsic clearance (Cl_int) of bromo- and chloro-analogs.

Materials:

  • Test compounds (bromo- and chloro-analogs)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with internal standard for quenching

  • LC-MS/MS system

Methodology:

  • Preparation: Prepare a stock solution of the test compound in DMSO. Dilute it in phosphate buffer to the final incubation concentration (e.g., 1 µM).

  • Incubation Setup: In a 96-well plate, combine the diluted test compound, liver microsomes (final concentration e.g., 0.5 mg/mL), and buffer.

  • Initiation: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Rationale: CYP450 enzymes require NADPH as a cofactor to perform oxidative metabolism. The regenerating system ensures a constant supply.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold ACN containing an internal standard.

    • Rationale: The cold acetonitrile precipitates the microsomal proteins, halting all enzymatic activity. The internal standard corrects for variations in sample processing and instrument response.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

  • Analysis: Analyze the samples using LC-MS/MS to quantify the amount of parent compound remaining at each time point.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k). Calculate the half-life as T½ = 0.693/k.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, non-cell-based assay that predicts passive membrane permeability.

Objective: To compare the passive permeability of bromo- and chloro-analogs.

Materials:

  • PAMPA plate system (a donor plate and an acceptor plate separated by a microfilter disc)

  • Phospholipid solution (e.g., lecithin in dodecane)

  • Phosphate buffered saline (PBS), pH 7.4

  • Test compounds and standards (high and low permeability controls)

  • UV-Vis plate reader or LC-MS/MS

Methodology:

  • Membrane Coating: Coat the microfilter of the acceptor plate with the phospholipid solution and allow the solvent to evaporate, forming an artificial lipid membrane.

  • Compound Preparation: Prepare solutions of the test compounds and controls in PBS in the donor plate.

  • Assay Assembly: Fill the acceptor plate wells with fresh PBS. Carefully place the donor plate on top of the acceptor plate, creating a "sandwich."

    • Rationale: This setup creates a concentration gradient, driving the passive diffusion of the compound from the donor well, across the artificial membrane, and into the acceptor well.

  • Incubation: Incubate the plate sandwich for a set period (e.g., 4-18 hours) at room temperature.

  • Quantification: After incubation, separate the plates. Measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis or LC-MS/MS).

  • Calculation: Calculate the effective permeability coefficient (Pe) using the measured concentrations and known parameters (incubation time, well volume, membrane area).

Conclusion: A Strategic Choice

The decision to use a bromine versus a chlorine substituent is not arbitrary; it is a strategic choice based on a deep understanding of their physicochemical properties and the specific requirements of the biological target.

  • Choose Chlorine when: A moderate increase in lipophilicity is desired, metabolic stability needs to be enhanced without adding significant bulk, or when a less potent halogen bond donor is sufficient. Chlorine is the most common halogen found in marketed drugs.[9]

  • Choose Bromine when: A significant boost in lipophilicity is needed to cross membranes, or when a strong, directional halogen bond is critical for maximizing potency and selectivity.[11]

Ultimately, the optimal choice can only be determined empirically. By employing a robust suite of comparative assays, drug discovery teams can rationally dissect the structure-activity relationships of their bromo- and chloro-analogs, paving the way for the design of safer and more effective medicines.

References

  • Halogen Bonding: A New Frontier in Medicinal Chemistry. ResearchGate. [Link]

  • Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design. National Institutes of Health (NIH). [Link]

  • Halogen bonding helps design new drugs. ScienceDaily. [Link]

  • Halogen Substitution Influences Ketamine Metabolism by Cytochrome P450 2B6: In Vitro and Computational Approaches. PubMed Central (PMC). [Link]

  • Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science. [Link]

  • Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Publishing. [Link]

  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications. [Link]

  • Important Differences between Bromine and Chlorine. intactone. [Link]

  • Drug Metabolism Assays. BioIVT. [Link]

  • What Are the Types of Biochemical Assays Used in Drug Discovery? Patsnap Synapse. [Link]

  • Superior bactericidal activity of N-bromine compounds compared to their N-chlorine analogues can be reversed under protein load. PubMed. [Link]

  • Bromine. Wikipedia. [Link]

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  • Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery. [Link]

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  • Antimicrobial Properties of Analogs of Dimeric A-Type Proanthocyanidins in Food Matrices. MDPI. [Link]

  • functional in vitro assays for drug discovery. YouTube. [Link]

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  • The role of halogen substitution in classical cannabinoids: A CB1 pharmacophore model. ScienceDirect. [Link]

  • "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery. ResearchGate. [Link]

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  • Influence of chlorine substituents on biological activity of chemicals: a review. ResearchGate. [Link]

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  • Highlights on U.S. FDA-approved halogen-containing drugs in 2024. PubMed. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol. As a brominated heterocyclic compound, this substance requires meticulous management to ensure personnel safety and environmental protection. The protocols outlined below are designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind each procedural step to foster a culture of safety and compliance.

Hazard Identification and Immediate Safety Protocols

Inferred Hazard Profile:

  • Toxicity: Likely to be toxic if swallowed, inhaled, or absorbed through the skin.[1]

  • Irritation: Expected to cause skin, eye, and respiratory tract irritation.[1][2]

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life.[3]

Personal Protective Equipment (PPE) Protocol

A robust PPE protocol is non-negotiable. The causality is simple: creating an impermeable barrier between the researcher and the chemical prevents exposure through all potential routes.

PPE CategorySpecificationRationale
Eye/Face Protection ANSI Z87.1-compliant safety goggles with side-shields or a full-face shield.Protects against splashes and airborne particles, which can cause serious eye damage.[4][5]
Hand Protection Nitrile rubber gloves (minimum thickness >0.11 mm).Provides a suitable barrier against halogenated organic compounds. Always check the glove manufacturer's breakthrough time data.[5]
Skin/Body Protection Flame-retardant lab coat and closed-toe shoes.Prevents incidental skin contact and protects from spills.
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hood.Minimizes inhalation of dust or vapors, a primary route of exposure.[1]

Waste Characterization and Segregation: The Foundation of Compliance

Proper disposal begins with correct waste characterization. Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste is deemed hazardous if it is specifically "listed" or if it exhibits hazardous "characteristics" (ignitability, corrosivity, reactivity, toxicity).[6]

4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol, while not a listed waste, would likely be classified as a characteristic hazardous waste due to its toxicity. All waste containing this compound must be managed as Hazardous Waste .

Segregation Protocol: Preventing Dangerous Reactions

The core principle of waste segregation is chemical compatibility. Mixing incompatible waste streams can lead to heat generation, gas evolution, or violent reactions. This compound belongs to the Halogenated Organic Compounds waste category.[7][8][9]

Segregation Table

Waste StreamIs it Compatible with Halogenated Organics?Potential Hazard if Mixed
Strong Oxidizing Agents NO Fire, explosion, toxic gas generation.[9]
Strong Reducing Agents NO Heat generation, potential for violent reaction.[9]
Strong Mineral Acids NO Heat and toxic gas evolution.[9]
Strong Caustics/Bases NO Heat generation and potential for violent reaction.[9]
Elemental Alkali Metals NO Fire and explosion.[9]
Non-Halogenated Organics NO (Separate Stream)While not dangerously reactive, mixing prevents proper disposal. Halogenated waste requires high-temperature incineration.
Aqueous Waste NO (Separate Stream)Prevents efficient incineration and may require different treatment methods.

On-Site Waste Management and Disposal Workflow

A systematic workflow ensures that waste is handled safely from the point of generation to its final disposal.

Step-by-Step On-Site Handling Protocol:
  • Container Selection: Use a dedicated, clearly labeled, and chemically resistant container (e.g., HDPE or glass) for all 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol waste.

  • Labeling: The label must, at a minimum, include:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol"

    • The specific hazard characteristics (e.g., "Toxic")

    • The accumulation start date.

  • Collection:

    • Solids: Collect solid waste (e.g., residual compound, contaminated filter paper) in a designated solid waste container.

    • Solutions: Collect liquid waste in a designated liquid waste container. Do not mix with non-halogenated solvents.

  • Storage:

    • Keep waste containers tightly sealed when not in use.

    • Store in a designated, well-ventilated satellite accumulation area or central storage area.

    • Ensure secondary containment is in place to capture any potential leaks.

    • Adhere to institutional and federal time limits for waste accumulation (e.g., within 180 days for Small Quantity Generators).[10]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of waste containing 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol.

G start Waste Generation (Solid or Liquid containing 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol) ppe Step 1: Don Appropriate PPE (Goggles, Nitrile Gloves, Lab Coat) start->ppe Initiate Process characterize Step 2: Characterize Waste (Hazardous Waste - Toxic) ppe->characterize segregate Step 3: Segregate Waste (Collect in dedicated HALOGENATED ORGANIC container) characterize->segregate label_container Step 4: Label Container ('Hazardous Waste', Chemical Name, Date) segregate->label_container store Step 5: Store Securely (Sealed, Secondary Containment, Ventilated Area) label_container->store dispose Step 6: Arrange for Disposal (Contact licensed hazardous waste facility) store->dispose Follow institutional protocols incinerate Final Disposition: High-Temperature Incineration dispose->incinerate Transfer of custody

Sources

Personal protective equipment for handling 4-Bromo-6,7-dihydro-5H-cyclopenta[C]pyridin-7-OL

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol

For Researchers, Scientists, and Drug Development Professionals

Hazard Analysis and Risk Assessment

4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol is a brominated heterocyclic compound containing a pyridine ring.[1] While specific toxicity data for this molecule is unavailable, a thorough risk assessment must be conducted based on its structural motifs.

  • Pyridine Moiety: Pyridine and its derivatives are known to be potentially harmful.[2] Exposure can lead to skin and respiratory irritation, and symptoms such as dizziness, headache, and nausea.[3] Prolonged exposure may pose more significant health risks.[3]

  • Brominated Organic Compound: Brominated organic compounds can be irritating to the skin, eyes, and respiratory system.[4][5] Some brominated compounds are also considered hazardous waste and may have long-term environmental effects.[6][7]

  • Physical Form: The solid nature of this compound requires careful handling to avoid dust formation, which can be inhaled.[8]

Based on these components, it is prudent to treat 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol as a hazardous substance with the potential for skin, eye, and respiratory irritation, and possible systemic effects upon absorption or inhalation.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to create a reliable barrier against exposure. The following table outlines the minimum required PPE for handling this compound.

PPE Category Recommended Equipment Rationale and Best Practices
Eye and Face Protection Chemical splash goggles meeting NIOSH (US) or EN 166 (EU) standards. A face shield should be worn over goggles during procedures with a high risk of splashing.[8]Protects against accidental splashes of solutions containing the compound, which could cause serious eye damage.[4][5]
Hand Protection Chemically resistant, impervious gloves such as nitrile or butyl rubber.[3][8]Provides a barrier against skin contact. Gloves must be inspected for integrity before each use and disposed of as contaminated waste after handling.[8] Proper glove removal technique is critical to avoid skin contamination.[8]
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges is required if working outside a certified chemical fume hood or if there is a risk of dust generation.[2][8]Prevents inhalation of airborne particles or vapors. Proper fit testing and user training are essential for respirator effectiveness.
Protective Clothing A long-sleeved laboratory coat is the minimum requirement. For larger quantities or splash-prone procedures, a chemically resistant apron or full-body suit should be worn.[2][8][9]Protects the skin from contact with the chemical. Lab coats should be buttoned and sleeves should be down to the wrists.

Operational and Handling Plan

A systematic workflow is crucial for minimizing exposure risk and ensuring procedural safety. All handling of this compound should occur within a certified chemical fume hood.[6][8]

Preparation and Weighing
  • Work Area Preparation: Ensure the chemical fume hood is clean, uncluttered, and the sash is at the appropriate working height.

  • Gather Materials: Have all necessary equipment, including spatula, weigh paper, and appropriately labeled receiving flasks, inside the fume hood before starting.

  • Weighing: Carefully weigh the desired amount of the solid compound. Use gentle movements to avoid creating dust. If dust is generated, a respirator is mandatory even within the fume hood.[8]

Dissolution and Reaction Setup
  • Solvent Addition: Add the solvent to the solid in a controlled manner to avoid splashing.

  • Reaction Assembly: Assemble the reaction apparatus within the fume hood. Ensure all joints are properly sealed.

Post-Reaction Work-up and Purification
  • Quenching and Extraction: Perform all quenching and extraction steps within the fume hood.

  • Chromatography: If column chromatography is required for purification, the column should be packed and run inside the fume hood.

The following diagram illustrates the logical workflow for safely handling 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep Prepare Fume Hood Weigh Weigh Compound Prep->Weigh Dissolve Dissolve Compound Weigh->Dissolve React Perform Reaction Dissolve->React Workup Reaction Work-up React->Workup Purify Purify Product Workup->Purify

Caption: A logical workflow for the safe handling of 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency Situation Immediate Action
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[3] Remove contaminated clothing. Seek medical attention if irritation persists.[5]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Seek immediate medical attention.[5]
Inhalation Move the individual to fresh air.[3] If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting.[4] Rinse mouth with water. Seek immediate medical attention.[5]
Minor Spill Evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material.[8] Carefully sweep or scoop the material into a labeled, sealed container for hazardous waste disposal.
Major Spill Evacuate the laboratory and notify institutional safety personnel immediately.

Disposal Plan

All waste containing 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol must be treated as hazardous waste.[6]

Waste Segregation and Collection
  • Solid Waste: Contaminated gloves, weigh paper, absorbent materials, and any other solid materials that have come into contact with the compound should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[8]

  • Liquid Waste: All solutions containing the compound, including reaction mixtures and chromatography fractions, should be collected in a labeled, sealed container for halogenated organic waste.

Disposal Pathway

All waste must be disposed of through the institution's designated hazardous waste management program.[8] Do not dispose of this chemical down the drain or in regular trash. Brominated waste may require specific treatment methods such as incineration at a licensed facility or chemical neutralization.[10]

The following diagram outlines the decision-making process for the proper disposal of waste generated from handling this compound.

G Start Waste Generated IsSolid Is the waste solid or liquid? Start->IsSolid SolidWaste Collect in Labeled Solid Hazardous Waste Container IsSolid->SolidWaste Solid LiquidWaste Collect in Labeled Halogenated Organic Waste Container IsSolid->LiquidWaste Liquid Dispose Dispose via Institutional Hazardous Waste Program SolidWaste->Dispose LiquidWaste->Dispose

Caption: Decision tree for the proper disposal of waste containing 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol.

Storage

Store 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6][8] The storage area should be clearly labeled with appropriate hazard warnings.

References

  • Personal protective equipment for handling (Pyridin-2-ylmethylideneamino)thiourea - Benchchem.
  • 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. Available at: [Link]

  • Personal protective equipment for handling (2E)-3-(3-Pyridinyl)-1-(4 - Benchchem.
  • Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. Available at: [Link]

  • Bromination Process For Disposal Of Spilled Hazardous Materials Dec 1983 - epa nepis. Available at: [Link]

  • What is bromine and what are the safe disposal and recycling methods? - Ideal Response. Available at: [Link]

  • The Indispensable Role of Brominated Heterocycles: A Comparative Guide to Organic Synthesis - Benchchem.
  • Bromine water - disposal - #1 Science Forum For Lab Technicians - Chemtalk. Available at: [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. Available at: [Link]

  • 5 - SAFETY DATA SHEET. Available at: [Link]

  • Bromination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • 4-bromo-6,7-dihydro-5h-cyclopenta[c]pyridin-7-ol - ChemUniverse. Available at: [Link]

  • Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater - MDPI. Available at: [Link]

  • KINETICS, STOICHEIOMETRY, AND MECHANISM IN THE BROMINATION OF AROMATIC HETEROCYCLES By B. E. BOULTON* and B. A. W. COLLER* The r. Available at: [Link]

  • Environment-Friendly Bromination of Aromatic Heterocycles Using a Bromide–Bromate Couple in an Aqueous Medium | Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]

  • Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method - ResearchGate. Available at: [Link]

  • Synthesis of Complex Ureas with Brominated Heterocyclic Intermediates - ResearchGate. Available at: [Link]

  • 5-Bromo-7-Azaindole Safety Data Sheet Jubilant Ingrevia Limited. Available at: [Link]

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Bromo-6,7-dihydro-5H-cyclopenta[C]pyridin-7-OL
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.